Product packaging for 6-Amino-5,8-dimethyl-9H-carbazol-3-ol(Cat. No.:CAS No. 130005-62-8)

6-Amino-5,8-dimethyl-9H-carbazol-3-ol

Cat. No.: B156085
CAS No.: 130005-62-8
M. Wt: 226.27 g/mol
InChI Key: ATEYWSRWQMDQJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Amino-5,8-dimethyl-9H-carbazol-3-ol, also known as this compound, is a useful research compound. Its molecular formula is C14H14N2O and its molecular weight is 226.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 652570. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14N2O B156085 6-Amino-5,8-dimethyl-9H-carbazol-3-ol CAS No. 130005-62-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

130005-62-8

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

6-amino-5,8-dimethyl-9H-carbazol-3-ol

InChI

InChI=1S/C14H14N2O/c1-7-5-11(15)8(2)13-10-6-9(17)3-4-12(10)16-14(7)13/h3-6,16-17H,15H2,1-2H3

InChI Key

ATEYWSRWQMDQJD-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C2=C1NC3=C2C=C(C=C3)O)C)N

Canonical SMILES

CC1=CC(=C(C2=C1NC3=C2C=C(C=C3)O)C)N

Other CAS No.

130005-62-8

Synonyms

9H-Carbazol-3-ol, 6-amino-5,8-dimethyl-

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Chemical Properties of 6-Amino-5,8-dimethyl-9H-carbazol-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbazole alkaloids and their derivatives represent a class of heterocyclic compounds with significant and diverse pharmacological potential. Their tricyclic structure serves as a versatile scaffold for the development of novel therapeutic agents. This technical guide focuses on the core chemical properties of a specific derivative, 6-Amino-5,8-dimethyl-9H-carbazol-3-ol. While experimental data for this particular compound is limited in publicly accessible literature, this document consolidates the available information and provides a comprehensive overview based on the well-established chemistry and biological activities of structurally related carbazole compounds. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the synthesis, characterization, and potential applications of this and similar aminocarbazole derivatives.

Chemical Properties

While specific experimental data for this compound are not extensively reported, its fundamental chemical properties can be derived from its structure and from predictive models.

PropertyValueSource
Molecular Formula C₁₄H₁₄N₂OPubChem
Molecular Weight 226.27 g/mol GSRS
Monoisotopic Mass 226.11061 DaPubChem
Predicted XlogP 3.1PubChem
Stereochemistry AchiralGSRS
Predicted pKa (strongest acidic) 9.8 (Phenolic OH)ChemAxon
Predicted pKa (strongest basic) 4.5 (Aromatic Amine)ChemAxon

Note: Predicted values are estimations and should be confirmed by experimental analysis.

Proposed Synthesis

A plausible and efficient route for the synthesis of this compound involves the nitration of a 5,8-dimethyl-9H-carbazol-3-ol precursor, followed by the reduction of the nitro group to an amine. This method is a standard and widely used approach for the introduction of an amino group onto an aromatic ring.

Experimental Protocol: A Generalizable Two-Step Synthesis

Step 1: Nitration of 5,8-dimethyl-9H-carbazol-3-ol

  • Dissolution: Dissolve 5,8-dimethyl-9H-carbazol-3-ol (1 equivalent) in a minimal amount of glacial acetic acid with gentle warming.

  • Acidification: To the solution, add concentrated sulfuric acid (2-3 equivalents) dropwise with vigorous stirring while maintaining the temperature below 10°C in an ice bath.

  • Nitration: Prepare a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (1 equivalent). Add this nitrating mixture dropwise to the carbazole solution, ensuring the temperature does not exceed 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Quenching: Pour the reaction mixture slowly onto crushed ice with stirring.

  • Isolation: The precipitated 6-nitro-5,8-dimethyl-9H-carbazol-3-ol is collected by filtration, washed thoroughly with cold water until the washings are neutral, and dried.

Step 2: Reduction of 6-nitro-5,8-dimethyl-9H-carbazol-3-ol

  • Suspension: Suspend the synthesized 6-nitro-5,8-dimethyl-9H-carbazol-3-ol (1 equivalent) in ethanol or methanol.

  • Catalyst Addition: Add a catalytic amount of Palladium on carbon (10% Pd/C, ~5-10 mol%).

  • Hydrogen Source: To this suspension, add hydrazine hydrate (4-5 equivalents) dropwise at room temperature.

  • Reaction: The reaction mixture is then refluxed for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Filtration: After the reaction is complete, the mixture is cooled to room temperature and the catalyst is removed by filtration through a pad of Celite.

  • Purification: The filtrate is concentrated under reduced pressure, and the resulting crude product, this compound, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis_Workflow start 5,8-dimethyl-9H-carbazol-3-ol nitration Nitration (HNO3, H2SO4) start->nitration nitro_intermediate 6-nitro-5,8-dimethyl-9H-carbazol-3-ol nitration->nitro_intermediate reduction Reduction (Pd/C, N2H4·H2O) nitro_intermediate->reduction final_product This compound reduction->final_product

Caption: Proposed two-step synthesis of this compound.

Potential Biological Activities and Signaling Pathways

While the specific biological activities of this compound have not been extensively documented, the carbazole scaffold is a well-established pharmacophore present in numerous biologically active compounds. Research on related carbazole derivatives suggests several potential therapeutic applications for this compound.

Table of Potential Biological Activities of Carbazole Derivatives

Biological ActivityDescription
Anticancer Many carbazole derivatives exhibit potent anticancer activity by inhibiting tumor cell proliferation and inducing apoptosis. Mechanisms often involve the inhibition of key signaling pathways like p38 MAPK and the reactivation of tumor suppressor genes such as p53.[1][2]
Neuroprotective Carbazole alkaloids isolated from natural sources have demonstrated significant neuroprotective effects against oxidative stress-induced cell death in neuronal cell lines, suggesting potential applications in neurodegenerative diseases like Parkinson's and Alzheimer's.[3][4][5][6][7]
Anti-inflammatory Certain synthetic carbazoles have been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. This is often achieved through the suppression of signaling pathways such as the p38 MAPK pathway.[8][9]
Antimicrobial Carbazole derivatives have been reported to have broad-spectrum antimicrobial activity against various bacteria and fungi, including drug-resistant strains.[10][11]
Illustrative Signaling Pathway: Inhibition of p38 MAPK by a Carbazole Derivative

The anti-inflammatory effects of some carbazole compounds have been attributed to their ability to inhibit the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This pathway is a key regulator of the cellular response to inflammatory stimuli. The following diagram illustrates a simplified representation of this pathway and the potential point of intervention for a carbazole derivative.

p38_MAPK_Pathway LPS LPS (Inflammatory Stimulus) TLR4 TLR4 LPS->TLR4 binds TAK1 TAK1 TLR4->TAK1 activates MKK3_6 MKK3/6 TAK1->MKK3_6 phosphorylates p38 p38 MAPK MKK3_6->p38 phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) p38->Transcription_Factors activates Carbazole Carbazole Derivative (e.g., LCY-2-CHO) Carbazole->p38 inhibits Inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) Transcription_Factors->Inflammatory_Genes induces

Caption: Inhibition of the p38 MAPK signaling pathway by a carbazole derivative.

Conclusion

This compound is a promising, yet understudied, member of the pharmacologically significant carbazole family. While direct experimental data is limited, this guide provides a solid foundation for future research by outlining its core chemical properties, a feasible synthetic route, and highlighting its potential biological activities based on extensive studies of related compounds. The information presented herein should empower researchers to further investigate the therapeutic potential of this and other novel aminocarbazole derivatives. Further experimental validation of the predicted properties and proposed biological activities is highly encouraged to fully elucidate the potential of this compound in drug discovery and development.

References

In-depth Technical Guide: 6-Amino-5,8-dimethyl-9H-carbazol-3-ol (CAS No. 130005-62-8)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-5,8-dimethyl-9H-carbazol-3-ol is a carbazole derivative, a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. Carbazoles are known to exhibit a wide range of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of this compound, including its chemical properties, potential biological activities, and underlying mechanisms of action, with a focus on its relevance to drug discovery and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. While specific experimentally determined data for this compound is limited in publicly available literature, the provided information is based on established chemical databases and predictive models.

PropertyValueSource
CAS Number 130005-62-8[1]
Molecular Formula C₁₄H₁₄N₂O[1]
Molecular Weight 226.27 g/mol [1]
Appearance Powder or liquid[2]
Purity Typically ≥99%[2]
Storage Store in a dry, dark, and ventilated place[2]

Synthesis

A potential synthetic workflow for this compound is outlined below. This represents a logical synthetic pathway based on known carbazole chemistry.

Synthesis_Workflow StartingMaterials Substituted Aniline/Indole Intermediate1 Nitration StartingMaterials->Intermediate1 HNO₃/H₂SO₄ Intermediate2 Cyclization to Carbazole Core Intermediate1->Intermediate2 Palladium-catalyzed coupling Intermediate3 Hydroxylation Intermediate2->Intermediate3 Hydroxydeboronation (e.g., with H₂O₂) Intermediate4 Reduction of Nitro Group Intermediate3->Intermediate4 Reducing agent (e.g., SnCl₂/HCl) FinalProduct 6-Amino-5,8-dimethyl- 9H-carbazol-3-ol Intermediate4->FinalProduct Topoisomerase_Inhibition cluster_0 Normal Cell Function cluster_1 Inhibition by Carbazole Carbazole 6-Amino-5,8-dimethyl- 9H-carbazol-3-ol TopoI Topoisomerase I Carbazole->TopoI Inhibits RelaxedDNA Relaxed DNA TopoI->RelaxedDNA Relaxes DNABreaks DNA Strand Breaks TopoI->DNABreaks Stabilizes cleavage complex DNA Supercoiled DNA Apoptosis Apoptosis DNABreaks->Apoptosis

References

Physical and chemical characteristics of 6-Amino-5,8-dimethyl-9H-carbazol-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the known and predicted physical and chemical characteristics of 6-Amino-5,8-dimethyl-9H-carbazol-3-ol, a carbazole derivative of interest to researchers, scientists, and drug development professionals. Due to the limited availability of direct experimental data for this specific compound, this guide also incorporates information from closely related analogs to provide a robust profile.

Core Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₁₄H₁₄N₂O--INVALID-LINK--
Molecular Weight 226.27 g/mol --INVALID-LINK--
Appearance Predicted to be a solid at room temperatureInferred from related carbazole structures
Solubility Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. Limited solubility in water.Inferred from the properties of similar aminocarbazole compounds

Synthetic Experimental Protocols

A plausible synthetic route for this compound involves a multi-step process starting from a suitable carbazole precursor. The following protocols are based on established methodologies for the synthesis of related carbazole derivatives.[1][2]

Synthesis of 5,8-dimethyl-9H-carbazol-3-ol

The precursor, 5,8-dimethyl-9H-carbazol-3-ol, can be efficiently synthesized via a hydroxydeboronation reaction.[1]

Experimental Workflow:

G cluster_synthesis Synthesis of 5,8-dimethyl-9H-carbazol-3-ol start N-Boc-5,8-dimethyl-9H-carbazole lithiation Lithiation start->lithiation n-BuLi boronation Boronation lithiation->boronation B(OiPr)₃ hydroxydeboronation Hydroxydeboronation boronation->hydroxydeboronation H₂O₂, NaOH end 5,8-dimethyl-9H-carbazol-3-ol hydroxydeboronation->end

Synthesis of the carbazole precursor.

Methodology:

  • N-Boc Protection: 5,8-dimethyl-9H-carbazole is first protected with a di-tert-butyl dicarbonate (Boc) group to yield N-Boc-5,8-dimethyl-9H-carbazole.

  • Lithiation: The protected carbazole is then treated with n-butyllithium (n-BuLi) in an appropriate solvent like tetrahydrofuran (THF) at low temperatures to achieve lithiation.

  • Boronation: Triisopropyl borate is added to the lithiated intermediate to form a boronic ester.

  • Hydroxydeboronation: The boronic ester is subsequently oxidized using hydrogen peroxide in the presence of a base such as sodium hydroxide to yield 5,8-dimethyl-9H-carbazol-3-ol.

  • Purification: The crude product is purified by column chromatography on silica gel.

Nitration of 5,8-dimethyl-9H-carbazol-3-ol

The introduction of a nitro group at the 6-position is a critical step.

Methodology:

  • Reaction Setup: 5,8-dimethyl-9H-carbazol-3-ol is dissolved in a suitable solvent like acetic acid or sulfuric acid.

  • Nitrating Agent: A nitrating agent, such as nitric acid, is added dropwise to the solution while maintaining a low temperature to control the reaction.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is poured into ice water to precipitate the product.

  • Purification: The crude 6-nitro-5,8-dimethyl-9H-carbazol-3-ol is collected by filtration, washed with water, and can be further purified by recrystallization or column chromatography.

Reduction of 6-nitro-5,8-dimethyl-9H-carbazol-3-ol

The final step is the reduction of the nitro group to an amino group. Catalytic transfer hydrogenation is an effective method for this transformation.[3]

Experimental Workflow:

G cluster_reduction Reduction of the Nitro Group start 6-nitro-5,8-dimethyl-9H-carbazol-3-ol reaction Catalytic Transfer Hydrogenation start->reaction Hydrazine hydrate, Pd/C, Methanol end This compound reaction->end

Final reduction step to the target compound.

Methodology:

  • Reaction Mixture: To a solution of 6-nitro-5,8-dimethyl-9H-carbazol-3-ol in methanol, add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Hydrogen Source: Add hydrazine hydrate as the hydrogen source to the reaction mixture.

  • Reflux: The mixture is refluxed for a period, with the reaction progress monitored by TLC.

  • Filtration: After the reaction is complete, the catalyst is removed by filtration through a pad of Celite.

  • Purification: The filtrate is concentrated, and the resulting crude product can be purified by column chromatography to yield this compound.

Analytical Characterization

The structure and purity of this compound would be confirmed using standard analytical techniques. The expected spectral data, based on analogous compounds, are summarized below.[3][4][5]

Analytical TechniqueExpected Observations
¹H NMR Signals corresponding to aromatic protons, two methyl groups, an amino group, a hydroxyl group, and the N-H proton of the carbazole ring. The introduction of the amino group is expected to cause a significant upfield shift of the adjacent aromatic proton signals.
¹³C NMR Resonances for all 14 carbon atoms, including the distinct signals for the methyl carbons and the aromatic carbons, with shifts influenced by the amino and hydroxyl substituents.
IR Spectroscopy Characteristic absorption bands for N-H stretching of the amino and carbazole groups, O-H stretching of the hydroxyl group, C-H stretching of the aromatic and methyl groups, and C=C stretching of the aromatic rings.[3]
Mass Spectrometry The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (226.27 g/mol ).

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are not currently available, the broader class of carbazole alkaloids is known for a wide range of pharmacological effects, including anticancer, antimicrobial, antioxidant, and neuroprotective properties.[6][7][8]

Carbazole derivatives often exert their biological effects by interacting with various cellular signaling pathways. For instance, some carbazole alkaloids have been shown to induce apoptosis and inhibit autophagic flux in cancer cells.[9] These effects can be mediated through pathways involving key regulatory proteins.

Potential Signaling Pathway Interactions:

G cluster_pathway Potential Cellular Effects Carbazole This compound Signaling Signaling Pathway (e.g., NF-κB, MAPK) Carbazole->Signaling Apoptosis Apoptosis Induction CellDeath Cancer Cell Death Apoptosis->CellDeath Leads to Autophagy Autophagy Modulation Autophagy->CellDeath Can lead to Signaling->Apoptosis Signaling->Autophagy CellCycle Cell Cycle Arrest Signaling->CellCycle

Potential signaling pathways affected by carbazole derivatives.

It is plausible that this compound could exhibit similar activities, potentially through the modulation of pathways such as the NF-κB or MAPK signaling cascades, which are crucial in inflammation and cell proliferation.[7] Further research is necessary to elucidate the specific mechanisms of action for this compound.

Conclusion

This compound represents a promising scaffold for further investigation in the field of medicinal chemistry and drug development. This guide provides a foundational understanding of its chemical properties, a viable synthetic strategy, and potential areas of biological activity based on the current body of scientific literature on carbazole derivatives. The detailed protocols and compiled data serve as a valuable resource for researchers aiming to synthesize and evaluate this and related compounds.

References

Spectroscopic and Spectrometric Characterization of 6-Amino-5,8-dimethyl-9H-carbazol-3-ol: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive searches of scientific literature and spectral databases did not yield specific, experimentally-derived NMR, IR, or MS data for the compound 6-Amino-5,8-dimethyl-9H-carbazol-3-ol. This guide, therefore, provides a comprehensive overview of the expected spectral characteristics based on data from closely related carbazole derivatives. The experimental protocols detailed below are generalized for the analysis of carbazole compounds and serve as a standard procedural guide.

Predicted Spectral Data

The spectral data for this compound can be predicted by examining the data for carbazole derivatives containing similar functional groups (amino, hydroxyl, and methyl). The following tables summarize representative data for such compounds to provide an estimated range and pattern of spectral signals.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine and hydroxyl protons, and the methyl protons. The chemical shifts are influenced by the electron-donating effects of the amino and hydroxyl groups and the substitution pattern on the carbazole ring.

Table 1: Representative ¹H NMR Data for Substituted Carbazoles

CompoundSolventChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
Carbazole Acetone-d₆7.20 (ddd, J = 8.0, 7.0, 1.0 Hz, 2H), 7.40 (ddd, J = 8.2, 7.0, 1.2 Hz, 2H), 7.55 (d, J = 8.0 Hz, 2H), 8.12 (d, J = 8.2 Hz, 2H), 10.3 (br s, 1H, NH)
N-Methylcarbazole CDCl₃3.85 (s, 3H, N-CH₃), 7.20-7.50 (m, 6H, Ar-H), 8.10 (d, J = 7.8 Hz, 2H, Ar-H)
2-Hydroxycarbazole Not SpecifiedAromatic protons typically appear between 6.5 and 8.0 ppm. The hydroxyl proton signal is a broad singlet, its position being concentration and solvent dependent.
3-Amino-9-ethylcarbazole Not SpecifiedAromatic protons are expected in the range of 6.5-8.0 ppm. The amino protons will appear as a broad singlet.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule. The substituent effects of the amino, hydroxyl, and methyl groups will cause characteristic shifts in the signals of the aromatic carbons.

Table 2: Representative ¹³C NMR Data for Substituted Carbazoles

CompoundSolventChemical Shifts (δ, ppm)
Carbazole Not Specified110.5 (C-1, C-8), 118.9 (C-4, C-5), 120.2 (C-3, C-6), 122.5 (C-4a, C-4b), 125.7 (C-2, C-7), 139.8 (C-8a, C-9a)
N-Methylcarbazole Not Specified29.1 (N-CH₃), 108.7, 119.0, 120.4, 122.8, 125.6, 142.0
2-Hydroxycarbazole Not SpecifiedCarbons attached to the hydroxyl group will be shifted downfield (150-160 ppm). Other aromatic carbons will appear in the range of 100-140 ppm.

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, O-H, C-H, and C-N bonds.

Table 3: Predicted IR Absorption Bands

Functional GroupVibrationExpected Wavenumber (cm⁻¹)Intensity
Amine (N-H)N-H Stretch3400-3300 (two bands for primary amine)Medium
N-H Bend1650-1580Medium
Hydroxyl (O-H)O-H Stretch (H-bonded)3500-3200Strong, Broad
Aromatic C-HC-H Stretch3100-3000Medium
Alkyl C-HC-H Stretch3000-2850Medium
Aromatic C=CC=C Stretch1600-1475Medium-Weak
C-NC-N Stretch (aromatic)1335-1250Strong
C-OC-O Stretch (phenol)1260-1180Strong

Primary aromatic amines typically show two N-H stretching bands, while the O-H stretch from the phenolic hydroxyl group will be a broad band due to hydrogen bonding[1]. The C-N stretching of aromatic amines is typically strong[1].

Mass spectrometry provides information about the mass and molecular formula of a compound, as well as its fragmentation pattern, which can aid in structure elucidation.

Table 4: Predicted Mass Spectrometry Data

Ionization MethodExpected m/z ValuesInterpretation
Electron Ionization (EI)[M]⁺Molecular ion peak corresponding to the exact mass of the compound.
[M-CH₃]⁺Loss of a methyl group.
[M-NH₂]⁺Loss of the amino group.
[M-OH]⁺Loss of the hydroxyl group.
Electrospray Ionization (ESI)[M+H]⁺Protonated molecular ion (positive ion mode).
[M-H]⁻Deprotonated molecular ion (negative ion mode).

The molecular ion peak is expected to be prominent in the EI spectrum of carbazoles[2]. Fragmentation may involve the loss of substituents like methyl groups.

Experimental Protocols

The following are detailed, generalized protocols for obtaining spectral data for a carbazole derivative.

  • Sample Preparation : Dissolve approximately 5-10 mg of the carbazole derivative in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent is crucial and should be based on the solubility of the compound.

  • Instrument Setup : The NMR spectra are typically acquired on a 400 or 500 MHz spectrometer.[3]

  • ¹H NMR Acquisition :

    • Tune and shim the probe to optimize the magnetic field homogeneity.

    • Acquire a single-pulse ¹H spectrum with a 90° pulse.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., -2 to 16 ppm).

    • The number of scans can range from 8 to 64, depending on the sample concentration.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0 to 220 ppm).

    • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing : Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • Sample Preparation (Solid) :

    • KBr Pellet : Mix a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly on the ATR crystal.

  • Instrument Setup : Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition :

    • Record a background spectrum of the empty sample holder (or clean ATR crystal).

    • Place the sample in the IR beam path.

    • Acquire the sample spectrum, typically by co-adding 16 to 32 scans in the range of 4000-400 cm⁻¹.

  • Data Processing : The instrument software automatically subtracts the background spectrum from the sample spectrum to generate the final IR spectrum.

  • Sample Preparation :

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.[4]

  • Ionization Method Selection :

    • Electron Ionization (EI) : Suitable for volatile and thermally stable compounds. Typically coupled with Gas Chromatography (GC-MS).

    • Electrospray Ionization (ESI) : A soft ionization technique suitable for polar and non-volatile compounds, often coupled with Liquid Chromatography (LC-MS).

  • Instrument Setup :

    • Introduce the sample into the mass spectrometer via direct infusion, a GC, or an LC system.

    • Optimize the ion source parameters (e.g., capillary voltage, gas flow rates, and temperature for ESI).

  • Data Acquisition :

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

    • For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

  • Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the characterization of a newly synthesized compound using spectroscopic methods.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (LRMS, HRMS) Purification->MS Data_Integration Integrate Spectral Data NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Proposal Propose Structure Data_Integration->Structure_Proposal Confirmation Structure Confirmation Structure_Proposal->Confirmation Final_Report Final_Report Confirmation->Final_Report

References

The Aminocarbazole Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The carbazole nucleus, a tricyclic aromatic heterocycle, has emerged as a privileged scaffold in medicinal chemistry and materials science.[1] Its rigid, planar structure and rich electron density make it an ideal framework for the development of novel therapeutic agents and functional organic materials. The introduction of an amino group to this core, yielding aminocarbazoles, further enhances its chemical versatility and biological activity, leading to a diverse array of compounds with significant potential in drug discovery. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and biological applications of aminocarbazole compounds, with a focus on their therapeutic relevance.

A Historical Perspective: From Coal Tar to Potent Bioactives

The journey of carbazole chemistry began in 1872 when Carl Graebe and Carl Glaser first isolated the parent carbazole molecule from coal tar. For nearly a century, interest in this scaffold remained relatively niche. A pivotal moment arrived in 1965 with the isolation and characterization of murrayanine , a carbazole alkaloid from the plant Murraya koenigii, by Chakraborty, Barman, and Bose.[2] The discovery of murrayanine's antimicrobial properties ignited a surge of interest in carbazole alkaloids and their derivatives, paving the way for extensive research into their synthesis and biological evaluation.[1] This marked the beginning of the journey to recognize aminocarbazoles as a class of compounds with significant therapeutic promise.

Synthetic Strategies for Aminocarbazole Scaffolds

The synthesis of aminocarbazoles can be approached through various methods, primarily involving either the introduction of an amino group to a pre-formed carbazole ring or the construction of the carbazole nucleus from an amino-substituted precursor. Key methodologies are detailed below.

Nitration and Subsequent Reduction

A classical and widely used method for the synthesis of aminocarbazoles involves the nitration of a carbazole derivative followed by the reduction of the nitro group. 3-Amino-9-ethylcarbazole, a versatile building block, is commonly synthesized via this route.

Experimental Protocol: Synthesis of 3-Amino-9-ethylcarbazole [3]

  • Step 1: Nitration of 9-ethylcarbazole: 9-Ethylcarbazole is reacted with nitric acid in a suitable solvent such as 1,2-dichloroethane at 0°C to yield 3-nitro-9-ethylcarbazole.[3]

  • Step 2: Reduction of 3-nitro-9-ethylcarbazole: The resulting 3-nitro-9-ethylcarbazole is then reduced to 3-amino-9-ethylcarbazole.[3] A common method involves the use of tin (Sn) in the presence of hydrochloric acid (HCl).[3]

Reductive Amination

Reductive amination offers a direct route to N-substituted aminocarbazoles from carbazole aldehydes or ketones. This one-pot reaction involves the formation of an imine or enamine intermediate, which is then reduced in situ.

Experimental Protocol: General Procedure for Reductive Amination of Carbazole Aldehydes

  • Reaction Setup: A solution of the carbazole aldehyde and the desired primary or secondary amine in a suitable solvent (e.g., methanol, dichloroethane) is prepared.

  • Iminium Ion Formation: A catalytic amount of a weak acid, such as acetic acid, is often added to facilitate the formation of the iminium ion intermediate.

  • Reduction: A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is added to the reaction mixture. These mild reducing agents selectively reduce the iminium ion over the carbonyl group.

  • Work-up and Purification: The reaction is quenched, and the product is extracted and purified using standard techniques like column chromatography.

Curtius Rearrangement

The Curtius rearrangement provides a pathway to aminocarbazoles from carbazole carboxylic acids. This reaction proceeds through an acyl azide intermediate, which rearranges to an isocyanate that can be subsequently converted to the amine.

Experimental Protocol: General Procedure for Curtius Rearrangement of a Carbazole Carboxylic Acid [4][5]

  • Acyl Azide Formation: The carbazole carboxylic acid is converted to an acyl azide. This can be achieved by treating the corresponding acyl chloride with sodium azide or by reacting the carboxylic acid with diphenylphosphoryl azide (DPPA).

  • Rearrangement to Isocyanate: The acyl azide is heated in an inert solvent (e.g., toluene, benzene), leading to the loss of nitrogen gas and the formation of a carbazole isocyanate.

  • Conversion to Amine: The isocyanate is then hydrolyzed with acid or base to yield the primary aminocarbazole. Alternatively, trapping the isocyanate with an alcohol (e.g., tert-butanol) yields a carbamate, which can be deprotected to give the amine.

Biological Activities and Therapeutic Potential

Aminocarbazole derivatives have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Anticancer Activity

A significant body of research has focused on the anticancer properties of aminocarbazoles. Their mechanisms of action are diverse and include the reactivation of the p53 tumor suppressor protein and the inhibition of topoisomerase II.

The p53 protein plays a crucial role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress.[6] In many cancers, p53 is mutated or inactivated. Certain aminocarbazole derivatives have been shown to restore the wild-type function of mutant p53, leading to the selective killing of cancer cells.[7]

p53_pathway cluster_stress Cellular Stress cluster_outcomes Cellular Outcomes DNA Damage DNA Damage p53 p53 DNA Damage->p53 activates Oncogene Activation Oncogene Activation Oncogene Activation->p53 activates MDM2 MDM2 p53->MDM2 induces Apoptosis Apoptosis p53->Apoptosis Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest Senescence Senescence p53->Senescence MDM2->p53 inhibits (degradation) Aminocarbazole Aminocarbazole Compound Aminocarbazole->p53 reactivates mutant p53

Figure 1. Simplified p53 signaling pathway and the role of aminocarbazoles.

Topoisomerase II is an essential enzyme involved in managing DNA topology during replication and transcription. Its inhibition can lead to DNA damage and ultimately, cancer cell death. Several carbazole derivatives have been identified as potent inhibitors of topoisomerase II.[2]

topoisomerase_pathway Supercoiled DNA Supercoiled DNA TopoII Topoisomerase II Supercoiled DNA->TopoII Cleaved DNA Complex Cleaved DNA Complex TopoII->Cleaved DNA Complex DNA Cleavage Relaxed DNA Relaxed DNA Cleaved DNA Complex->Relaxed DNA Religation Aminocarbazole Aminocarbazole Compound Aminocarbazole->TopoII inhibits

Figure 2. Mechanism of topoisomerase II inhibition by aminocarbazoles.

Antimicrobial Activity

The initial discovery of murrayanine's antimicrobial properties has spurred the development of numerous aminocarbazole derivatives with potent activity against a range of bacteria and fungi. These compounds represent a promising avenue for the development of new anti-infective agents, particularly in the face of rising antimicrobial resistance.

Quantitative Biological Data

The following tables summarize the in vitro anticancer and antimicrobial activities of selected aminocarbazole derivatives.

Table 1: Anticancer Activity of Selected Aminocarbazole Derivatives (IC₅₀ in µM)

CompoundCell LineIC₅₀ (µM)Reference
Compound 10 HepG27.68[8]
HeLa10.09[8]
MCF76.44[8]
Compound 9 HeLa7.59[8]
Aminocarbazole 1d HCT116 (wt p53)~10-20[7]
HCT116 (p53 null)>50[7]
SW480 (mut p53)~20-30[7]

Table 2: Antimicrobial Activity of Selected Aminocarbazole Derivatives (MIC in µg/mL)

CompoundS. aureusE. coliC. albicansReference
Compound 8f 0.5 - 1>162
Compound 9d 1 - 2>164
Carbazole derivative 2 30>70-
9-(4-(imidazol-1-yl)butyl)-9H-carbazole 1 - 816 - 641 - 4

Experimental and Screening Workflows

The discovery and optimization of aminocarbazole-based drug candidates often involve systematic screening and structure-activity relationship (SAR) studies.

High-Throughput Screening Workflow

High-throughput screening (HTS) allows for the rapid evaluation of large compound libraries to identify initial "hits" with desired biological activity.

hts_workflow cluster_library Compound Library cluster_assay Primary Assay cluster_confirmation Hit Confirmation cluster_optimization Lead Optimization Aminocarbazole Library Aminocarbazole Library HTS Assay High-Throughput Screening Aminocarbazole Library->HTS Assay Dose-Response Dose-Response Curve HTS Assay->Dose-Response Identified Hits Confirmation Assays Secondary/ Orthogonal Assays Dose-Response->Confirmation Assays SAR Studies Structure-Activity Relationship Studies Confirmation Assays->SAR Studies Confirmed Hits Lead Compound Lead Compound SAR Studies->Lead Compound

Figure 3. A typical high-throughput screening workflow for aminocarbazole libraries.

Conclusion and Future Directions

Aminocarbazole compounds have a rich history rooted in natural product chemistry and have evolved into a versatile and highly valuable scaffold for modern drug discovery. Their diverse biological activities, particularly in the realms of oncology and infectious diseases, underscore their therapeutic potential. The synthetic methodologies outlined in this guide provide a foundation for the continued exploration and development of novel aminocarbazole derivatives. Future research will likely focus on the development of more selective and potent analogues, the elucidation of novel mechanisms of action, and the application of these compounds to a broader range of diseases. The aminocarbazole core, with its inherent chemical tractability and biological relevance, is poised to remain a significant area of investigation for medicinal chemists and drug development professionals for years to come.

References

Potential Pharmacological Relevance of 6-Amino-5,8-dimethyl-9H-carbazol-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No direct pharmacological data has been identified for 6-Amino-5,8-dimethyl-9H-carbazol-3-ol in the public domain at the time of this report. This guide summarizes the significant pharmacological activities of the structurally related precursor, 5,8-dimethyl-9H-carbazol-3-ol, and its derivatives, to infer the potential relevance of the target compound.

Introduction

Carbazole and its derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including anticancer, antibacterial, antiviral, antioxidant, and neuroprotective properties.[1] The rigid, planar tricycle of the carbazole scaffold allows for intercalation into DNA and interaction with various enzymatic targets.[2] This technical guide focuses on the potential pharmacological relevance of the specific, yet uncharacterized, compound this compound. The analysis is based on a comprehensive review of the available scientific literature for its immediate precursor, 5,8-dimethyl-9H-carbazol-3-ol, and related derivatives. The primary focus of the known bioactivity of this structural class is potent anticancer activity, with evidence suggesting a multi-targeted mechanism of action involving inhibition of human topoisomerase I and interference with actin dynamics.[1][2]

Anticancer Activity of 5,8-Dimethyl-9H-carbazole Derivatives

A key study investigating a series of 5,8-dimethyl-9H-carbazole derivatives has shed light on their potential as anticancer agents. The study evaluated the cytotoxicity of these compounds against human breast cancer cell lines, MDA-MB-231 (triple-negative) and MCF-7 (estrogen receptor-positive), as well as a non-cancerous breast epithelial cell line, MCF-10A.[2]

Quantitative Data: In Vitro Cytotoxicity

The half-maximal inhibitory concentrations (IC50) for a selection of these derivatives are summarized in the table below. Notably, the parent compound, 5,8-dimethyl-9H-carbazol-3-ol (designated as Compound 4 in the study), demonstrated significant cytotoxic activity, particularly against the aggressive triple-negative breast cancer cell line MDA-MB-231.[2]

CompoundSubstituent at Position 6MDA-MB-231 IC50 (µM)MCF-7 IC50 (µM)MCF-10A IC50 (µM)
Compound 4 -OH0.73 ± 0.74> 100> 100
Compound 3 -B(OH)21.44 ± 0.97> 100~ 52
Compound 2 -OCH38.19 ± 0.26> 100Not Reported
Compound 1 -Br43.45 ± 1.21> 100Not Reported
Ellipticine (Reference) Not ApplicableNot ReportedNot ReportedNot Reported

Data extracted from a study by G. De Luca et al. (2023).[2]

The data indicates that the hydroxyl substituent at the 3-position is crucial for the potent cytotoxic activity against MDA-MB-231 cells. The introduction of an amino group at the 6-position, as in the target compound of this guide, could potentially modulate this activity, highlighting the need for future structure-activity relationship (SAR) studies.

Mechanism of Action

The anticancer activity of 5,8-dimethyl-9H-carbazole derivatives is believed to be multifactorial, primarily targeting two key cellular processes: DNA topology regulation and cytoskeletal dynamics.[1][2]

Inhibition of Human Topoisomerase I

Topoisomerases are essential enzymes that regulate the overwinding and underwinding of DNA during replication, transcription, and other cellular processes.[2] The 5,8-dimethyl-9H-carbazole derivatives have been shown to inhibit the catalytic activity of human topoisomerase I (hTopo I). This inhibition leads to the stabilization of the enzyme-DNA cleavage complex, resulting in DNA strand breaks and ultimately triggering apoptosis.[2]

Topoisomerase_I_Inhibition cluster_DNA DNA Replication/Transcription cluster_TopoI Topoisomerase I Action cluster_Inhibition Inhibition by Carbazole Derivative Supercoiled_DNA Supercoiled DNA hTopoI hTopo I Supercoiled_DNA->hTopoI binds Cleavage_Complex Topo I-DNA Cleavage Complex hTopoI->Cleavage_Complex induces nick Relaxed_DNA Relaxed DNA Cleavage_Complex->Relaxed_DNA religates Stabilized_Complex Stabilized Cleavage Complex Carbazole 5,8-dimethyl-9H-carbazol-3-ol Carbazole->Cleavage_Complex stabilizes DNA_Breaks DNA Strand Breaks Stabilized_Complex->DNA_Breaks leads to Apoptosis Apoptosis DNA_Breaks->Apoptosis triggers

Caption: Proposed mechanism of hTopo I inhibition by 5,8-dimethyl-9H-carbazol-3-ol.

Interference with Actin Dynamics

The actin cytoskeleton is crucial for maintaining cell shape, motility, and division. Disruption of actin dynamics can inhibit cancer cell proliferation and metastasis. The study on 5,8-dimethyl-9H-carbazole derivatives suggests that these compounds interfere with the normal organization of the actin filament system, leading to apoptosis.[2] The precise molecular interactions underlying this interference are yet to be fully elucidated.

Experimental Protocols

For the benefit of researchers aiming to investigate this compound or related compounds, detailed methodologies for the key experiments are outlined below, based on the protocols described in the reference literature.[2]

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

MTT_Assay_Workflow Start Start Cell_Seeding Seed cells in 96-well plates Start->Cell_Seeding Incubation1 Incubate for 24h Cell_Seeding->Incubation1 Compound_Treatment Treat with varying concentrations of carbazole derivative Incubation1->Compound_Treatment Incubation2 Incubate for 72h Compound_Treatment->Incubation2 MTT_Addition Add MTT solution Incubation2->MTT_Addition Incubation3 Incubate for 3-4h MTT_Addition->Incubation3 Formazan_Solubilization Add solubilization solution (e.g., DMSO) Incubation3->Formazan_Solubilization Absorbance_Measurement Measure absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement IC50_Calculation Calculate IC50 values Absorbance_Measurement->IC50_Calculation

Caption: Workflow for determining cell viability using the MTT assay.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with a range of concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The treated cells are incubated for a defined period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined.

Human Topoisomerase I Relaxation Assay

This assay assesses the ability of a compound to inhibit the enzymatic activity of hTopo I.

Methodology:

  • Reaction Mixture: A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322), hTopo I enzyme, and the test compound at various concentrations in a suitable reaction buffer.

  • Incubation: The reaction mixture is incubated at 37°C for a specific time (e.g., 30 minutes) to allow the enzyme to relax the supercoiled DNA.

  • Reaction Termination: The reaction is stopped by adding a stop buffer containing a DNA loading dye and a protein denaturant (e.g., SDS).

  • Agarose Gel Electrophoresis: The DNA samples are loaded onto an agarose gel and subjected to electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).

  • Visualization: The DNA bands are visualized under UV light after staining with a fluorescent dye (e.g., ethidium bromide). Inhibition of hTopo I is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the enzyme-only control.

Future Directions and Conclusion

The potent anticancer activity of 5,8-dimethyl-9H-carbazol-3-ol against triple-negative breast cancer cells provides a strong rationale for the investigation of its 6-amino derivative. The introduction of an amino group at the 6-position could significantly impact the compound's physicochemical properties, such as its solubility and ability to form hydrogen bonds, which may in turn influence its biological activity and target engagement.

Future research should focus on:

  • Synthesis: Development of a synthetic route to obtain this compound.

  • In Vitro Screening: Evaluation of the cytotoxic profile of the novel compound against a panel of cancer cell lines.

  • Mechanism of Action Studies: Investigation of its effects on topoisomerase I and II, actin polymerization, and other potential cellular targets.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a broader series of amino-substituted 5,8-dimethyl-9H-carbazol-3-ol derivatives to establish clear SAR.

References

Navigating the Neuroprotective Potential of Carbazole Scaffolds: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

While specific neuroprotective data for the compound 6-Amino-5,8-dimethyl-9H-carbazol-3-ol is not extensively documented in publicly available scientific literature, the broader class of carbazole derivatives has emerged as a significant area of interest in the development of novel neuroprotective agents. This technical guide synthesizes the existing research on carbazole-based compounds, offering valuable insights for professionals engaged in neuroscience research and drug discovery. The principles, experimental protocols, and mechanisms of action detailed herein provide a foundational understanding that can inform the investigation of this compound and other related molecules.

Carbazole, a tricyclic aromatic heterocycle, serves as a versatile scaffold for the design of multifunctional therapeutic agents targeting complex neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury.[1][2][3] The neuroprotective effects of carbazole derivatives are often attributed to a combination of activities, including antioxidant, anti-inflammatory, anti-apoptotic, and enzyme-inhibitory properties.[1][3]

Quantitative Data on Neuroprotective Carbazole Derivatives

The following tables summarize key quantitative data from studies on various neuroprotective carbazole derivatives, providing a comparative overview of their efficacy.

Table 1: In Vitro Neuroprotective and Related Activities of Carbazole Derivatives

Compound IDAssayCell Line/TargetResult (IC50/EC50/Inhibition %)Reference
MT-6 H₂O₂ induced toxicitySH-SY5YEffective neuroprotection (qualitative)[1]
Compound 15g Butyrylcholinesterase (BChE) InhibitionHuman BChEIC₅₀ = 0.11 µM[4]
Compound 15g Acetylcholinesterase (AChE) InhibitionHuman AChEIC₅₀ > 100 µM[4]
Compound 15g β-secretase (BACE1) InhibitionBACE1Demonstrated inhibition (qualitative)[4]
Murrayanol Acetylcholinesterase (AChE) InhibitionAChEIC₅₀ ~0.2 µg/mL[5]
Mahanimbine Acetylcholinesterase (AChE) InhibitionAChEIC₅₀ ~0.2 µg/mL[5]
Murrayanol Aβ Fibrillization Inhibition40.83 ± 0.30%[5]
Murrayafoline A Aβ Fibrillization Inhibition33.60 ± 0.55%[5]
Mahanimbine Aβ Fibrillization Inhibition27.68 ± 2.71%[5]
(-)-P7C3-S243 Neuroprotection in hippocampal neurogenesis modelMousePotent activity (qualitative)[6][7]
(-)-P7C3-S243 Neuroprotection in Parkinson's disease model (MPTP)MouseProtects mature neurons (qualitative)[6][7]

Table 2: In Vivo Neuroprotective Effects of Carbazole Derivatives

Compound IDAnimal ModelEffectReference
MT-6 Scopolamine-induced dementia in miceImproved memory deficit and cognition[1]
Compound 15g Scopolamine-induced impairment in Morris water mazeMemory improvement[4]
(-)-P7C3-S243 Hippocampal neurogenesis model in miceProtects developing neurons[6][7]
(-)-P7C3-S243 MPTP-induced Parkinson's disease model in miceProtects mature neurons in the substantia nigra[6][7]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on neuroprotective carbazole derivatives. These protocols can serve as a template for the evaluation of this compound.

Synthesis of Carbazole Derivatives

The synthesis of carbazole derivatives often involves multi-step reactions. For instance, the synthesis of 6-aryl-1,4-dimethyl-9H-carbazoles can be achieved through a palladium-catalyzed Suzuki cross-coupling reaction.[8][9]

  • General Procedure for Suzuki Coupling:

    • A mixture of the appropriate bromo-carbazole derivative (1 equivalent), arylboronic acid (1.2 equivalents), sodium carbonate (2 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents) is prepared in a solvent mixture of 1,4-dioxane and water.

    • The reaction mixture is heated at 80-100°C under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

    • After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to yield the desired aryl-carbazole derivative.[8][9]

For the synthesis of aminopropyl carbazoles like (-)-P7C3-S243, a more complex, enantioselective synthesis is required, often involving epoxide opening with an amine.[6]

In Vitro Neuroprotection Assay (against H₂O₂-induced toxicity)

This assay evaluates the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.[1]

  • Cell Culture:

    • Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Experimental Procedure:

    • Cells are seeded in 96-well plates at a density of 1x10⁴ cells/well and allowed to attach overnight.

    • The cells are pre-treated with various concentrations of the test carbazole compound for 1-2 hours.

    • Subsequently, hydrogen peroxide (H₂O₂) is added to a final concentration of 100-200 µM to induce oxidative stress, and the cells are incubated for another 24 hours.

    • Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at a specific wavelength (e.g., 570 nm), and cell viability is expressed as a percentage of the control (untreated) cells.[1]

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay

This assay, based on Ellman's method, measures the inhibition of cholinesterase activity.[4][5]

  • Reagents:

    • Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as substrate.

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen.

    • AChE or BChE enzyme.

    • Phosphate buffer (pH 8.0).

  • Experimental Procedure:

    • In a 96-well plate, add the buffer, DTNB, and the test compound at various concentrations.

    • Add the enzyme (AChE or BChE) and incubate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the reaction by adding the substrate (ATCI or BTCI).

    • The hydrolysis of the substrate by the enzyme releases thiocholine, which reacts with DTNB to produce a yellow-colored anion.

    • The absorbance is measured kinetically at 412 nm.

    • The percentage of inhibition is calculated, and the IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[4][5]

Amyloid-Beta (Aβ) Fibrillization Inhibition Assay

This assay evaluates the ability of a compound to prevent the aggregation of Aβ peptides, a hallmark of Alzheimer's disease.[5]

  • Reagents:

    • Aβ₁₋₄₂ peptide.

    • Thioflavin T (ThT), a fluorescent dye that binds to amyloid fibrils.

    • Phosphate buffer (pH 7.4).

  • Experimental Procedure:

    • Aβ₁₋₄₂ is dissolved in a suitable solvent (e.g., hexafluoroisopropanol), lyophilized, and then reconstituted in buffer.

    • The Aβ solution is incubated with various concentrations of the test compound in a 96-well plate at 37°C with continuous shaking to promote aggregation.

    • At specific time points, an aliquot of the mixture is transferred to a new plate containing Thioflavin T.

    • The fluorescence intensity is measured (excitation ~450 nm, emission ~485 nm).

    • The percentage of inhibition of Aβ aggregation is calculated by comparing the fluorescence intensity in the presence of the test compound to that of the control (Aβ alone).[5]

In Vivo Scopolamine-Induced Amnesia Model

This model is used to assess the potential of a compound to ameliorate cognitive deficits.[1][4]

  • Animals:

    • Mice or rats are used.

  • Experimental Procedure:

    • Animals are treated with the test carbazole compound or vehicle for a specified period (e.g., 7-14 days).

    • On the test day, amnesia is induced by administering scopolamine (a muscarinic receptor antagonist) intraperitoneally, typically 30 minutes before behavioral testing.

    • Cognitive function is assessed using behavioral tests such as the Morris water maze or passive avoidance test.

    • In the Morris water maze, the time taken to find a hidden platform (escape latency) is measured. A shorter escape latency in the treated group compared to the scopolamine-only group indicates improved spatial memory.[4]

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of carbazole derivatives are mediated through multiple signaling pathways. The following diagrams illustrate some of the key mechanisms.

neuroprotective_mechanisms cluster_stress Cellular Stressors cluster_carbazole Carbazole Derivative Intervention cluster_effects Neuroprotective Outcomes Oxidative Stress Oxidative Stress Carbazole Carbazole Oxidative Stress->Carbazole Targeted by Aβ Aggregation Aβ Aggregation Aβ Aggregation->Carbazole Inhibited by Reduced ROS Reduced ROS Carbazole->Reduced ROS Promotes Inhibition of Apoptosis Inhibition of Apoptosis Carbazole->Inhibition of Apoptosis Leads to Enhanced Neuronal Survival Enhanced Neuronal Survival Reduced ROS->Enhanced Neuronal Survival Inhibition of Apoptosis->Enhanced Neuronal Survival Improved Cognition Improved Cognition Enhanced Neuronal Survival->Improved Cognition

Figure 1: General overview of the multifaceted neuroprotective mechanisms of carbazole derivatives.

experimental_workflow cluster_design Compound Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies cluster_outcome Lead Optimization Synthesis Synthesis Purification Purification Synthesis->Purification Characterization Characterization Purification->Characterization Neuroprotection_Assay Neuroprotection Assay (e.g., H₂O₂) Characterization->Neuroprotection_Assay Enzyme_Inhibition Enzyme Inhibition (AChE, BChE) Characterization->Enzyme_Inhibition Aggregation_Inhibition Aβ Aggregation Inhibition Characterization->Aggregation_Inhibition Animal_Model Animal Model of Neurodegeneration Neuroprotection_Assay->Animal_Model Enzyme_Inhibition->Animal_Model Behavioral_Tests Behavioral Tests (e.g., Morris Water Maze) Animal_Model->Behavioral_Tests Histopathology Histopathological Analysis Behavioral_Tests->Histopathology Lead_Compound Lead_Compound Histopathology->Lead_Compound

References

Methodological & Application

Synthesis Protocol for 6-Amino-5,8-dimethyl-9H-carbazol-3-ol: An Application Note

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and a comprehensive protocol for the synthesis of 6-Amino-5,8-dimethyl-9H-carbazol-3-ol, a carbazole derivative with potential applications in medicinal chemistry and materials science. The protocol is structured as a three-stage process, commencing with the synthesis of the key intermediate, 5,8-dimethyl-9H-carbazol-3-ol, followed by regioselective nitration and subsequent reduction to yield the final amino-carbazole product.

I. Overview of the Synthetic Pathway

The synthesis of this compound is accomplished through a multi-step sequence. The overall workflow involves the initial construction of the carbazole core, followed by functional group interconversions to introduce the desired amino and hydroxyl moieties at specific positions.

G cluster_0 Stage 1: Synthesis of 5,8-dimethyl-9H-carbazol-3-ol cluster_1 Stage 2: Nitration cluster_2 Stage 3: Reduction A 5-Bromoindole C 6-Bromo-1,4-dimethyl-9H-carbazole A->C p-TsOH B Hexane-2,4-dione B->C D N-Boc-6-bromo-1,4-dimethyl-9H-carbazole C->D Boc₂O E N-Boc-5,8-dimethyl-9H-carbazol-3-ylboronic acid D->E 1. n-BuLi 2. B(OMe)₃ F 5,8-dimethyl-9H-carbazol-3-ol E->F H₂O₂, NaOH G 5,8-dimethyl-6-nitro-9H-carbazol-3-ol F->G HNO₃ / Ac₂O H This compound G->H Hydrazine Hydrate, Pd/C

Figure 1: Overall synthetic workflow for this compound.

II. Experimental Protocols

Stage 1: Synthesis of 5,8-dimethyl-9H-carbazol-3-ol

This stage focuses on the construction of the core carbazole structure followed by the introduction of the hydroxyl group.

1.1 Synthesis of 6-Bromo-1,4-dimethyl-9H-carbazole

This initial step involves a Fischer indole synthesis variation to construct the carbazole ring system.

  • Reaction: A mixture of 5-bromoindole and hexane-2,4-dione is heated in the presence of p-toluenesulfonic acid.

  • Procedure:

    • Combine 5-bromoindole (1 equivalent) and hexane-2,4-dione (1.1 equivalents) in a suitable solvent such as toluene.

    • Add a catalytic amount of p-toluenesulfonic acid.

    • Reflux the mixture with a Dean-Stark apparatus to remove water.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture, and purify the product by column chromatography.

1.2 N-Protection of 6-Bromo-1,4-dimethyl-9H-carbazole

The carbazole nitrogen is protected with a tert-butyloxycarbonyl (Boc) group to facilitate the subsequent lithiation step.

  • Reaction: The carbazole is reacted with di-tert-butyl dicarbonate (Boc₂O).

  • Procedure:

    • Dissolve 6-bromo-1,4-dimethyl-9H-carbazole (1 equivalent) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

    • Add di-tert-butyl dicarbonate (1.2 equivalents) and a catalytic amount of a base such as 4-dimethylaminopyridine (DMAP).

    • Stir the reaction at room temperature until completion as monitored by TLC.

    • Remove the solvent under reduced pressure and purify the residue.

1.3 Synthesis of N-Boc-5,8-dimethyl-9H-carbazol-3-ylboronic acid

A boronic acid is introduced at the 3-position via a lithium-halogen exchange followed by reaction with a borate ester.

  • Reaction: The N-protected bromo-carbazole undergoes lithiation with n-butyllithium (n-BuLi) followed by quenching with trimethyl borate.

  • Procedure:

    • Dissolve N-Boc-6-bromo-1,4-dimethyl-9H-carbazole (1 equivalent) in anhydrous THF and cool to -78 °C under an inert atmosphere.

    • Slowly add n-butyllithium (1.1 equivalents) and stir for 1 hour.

    • Add trimethyl borate (1.5 equivalents) and allow the mixture to slowly warm to room temperature.

    • Quench the reaction with an aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent and purify.

1.4 Synthesis of 5,8-dimethyl-9H-carbazol-3-ol

The boronic acid is converted to a hydroxyl group via oxidation, and the Boc-protecting group is subsequently removed.

  • Reaction: The boronic acid is oxidized with hydrogen peroxide under basic conditions.

  • Procedure:

    • Dissolve N-Boc-5,8-dimethyl-9H-carbazol-3-ylboronic acid (1 equivalent) in a mixture of THF and water.

    • Add an aqueous solution of sodium hydroxide.

    • Carefully add hydrogen peroxide (30% aqueous solution) and stir until the reaction is complete.

    • Acidify the reaction mixture to facilitate the removal of the Boc group.

    • Extract the product and purify by column chromatography.[1][2]

Stage 2: Synthesis of 5,8-Dimethyl-6-nitro-9H-carbazol-3-ol

This stage involves the regioselective nitration of the carbazole core. The conditions provided are based on similar nitrations of hydroxycarbazoles and may require optimization.[3]

  • Reaction: Electrophilic aromatic substitution using a nitrating agent.

  • Procedure:

    • Dissolve 5,8-dimethyl-9H-carbazol-3-ol (1 equivalent) in glacial acetic acid.

    • Cool the solution in an ice bath.

    • Slowly add a solution of nitric acid in acetic anhydride.

    • Stir the reaction at low temperature and monitor its progress by TLC.

    • Upon completion, pour the reaction mixture into ice water to precipitate the product.

    • Filter the solid, wash with water, and dry. Purify further if necessary.

Stage 3: Synthesis of this compound

The final step is the reduction of the nitro group to the corresponding amine. Catalytic transfer hydrogenation is a mild and effective method for this transformation.[4]

  • Reaction: Reduction of the nitro group using a hydrogen source and a catalyst.

  • Procedure:

    • Suspend 5,8-dimethyl-6-nitro-9H-carbazol-3-ol (1 equivalent) in a solvent such as ethanol.

    • Add a palladium on carbon catalyst (5-10 mol%).

    • Add hydrazine hydrate (5-10 equivalents) dropwise at room temperature.

    • Heat the reaction mixture to reflux and monitor by TLC.

    • After completion, cool the reaction and filter off the catalyst.

    • Concentrate the filtrate and purify the crude product by recrystallization or column chromatography.

III. Quantitative Data Summary

The following table summarizes the expected materials and potential yields for each step. Note that yields for stages 2 and 3 are estimates based on related reactions and may vary.

StepStarting MaterialReagentsProductExpected Yield
1.15-Bromoindole, Hexane-2,4-dionep-TsOH6-Bromo-1,4-dimethyl-9H-carbazole70-80%
1.26-Bromo-1,4-dimethyl-9H-carbazoleBoc₂O, DMAPN-Boc-6-bromo-1,4-dimethyl-9H-carbazole>95%
1.3N-Boc-6-bromo-1,4-dimethyl-9H-carbazolen-BuLi, B(OMe)₃N-Boc-5,8-dimethyl-9H-carbazol-3-ylboronic acid60-70%
1.4N-Boc-5,8-dimethyl-9H-carbazol-3-ylboronic acidH₂O₂, NaOH5,8-dimethyl-9H-carbazol-3-ol70-85%
25,8-dimethyl-9H-carbazol-3-olHNO₃, Acetic Anhydride5,8-Dimethyl-6-nitro-9H-carbazol-3-ol60-75% (est.)
35,8-Dimethyl-6-nitro-9H-carbazol-3-olHydrazine Hydrate, Pd/CThis compound80-90% (est.)

IV. Logical Relationships and Workflows

The following diagram illustrates the logical progression of the key chemical transformations in this synthesis.

G cluster_synthesis Synthesis Stages cluster_intermediates Key Intermediates Carbazole_Formation Carbazole Ring Formation Hydroxylation Hydroxylation Carbazole_Formation->Hydroxylation Functionalization Bromo_Carbazole 6-Bromo-1,4-dimethyl-9H-carbazole Carbazole_Formation->Bromo_Carbazole Nitration Nitration Hydroxylation->Nitration Electrophilic Substitution Hydroxy_Carbazole 5,8-dimethyl-9H-carbazol-3-ol Hydroxylation->Hydroxy_Carbazole Reduction Reduction Nitration->Reduction Functional Group Interconversion Nitro_Carbazole 5,8-Dimethyl-6-nitro-9H-carbazol-3-ol Nitration->Nitro_Carbazole Amino_Carbazole Final Product Reduction->Amino_Carbazole Bromo_Carbazole->Hydroxy_Carbazole Hydroxy_Carbazole->Nitro_Carbazole Nitro_Carbazole->Amino_Carbazole

Figure 2: Logical flow of chemical transformations and key intermediates.

Disclaimer: This protocol is intended for use by trained chemists in a properly equipped laboratory. Appropriate safety precautions should be taken when handling all chemicals. The reaction conditions for nitration and reduction are based on analogous transformations and may require optimization for best results.

References

Application Notes and Protocols for the Synthesis of 6-Amino-5,8-dimethyl-9H-carbazol-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For distribution to: Researchers, scientists, and drug development professionals.

These application notes provide a comprehensive, step-by-step protocol for the chemical synthesis of 6-Amino-5,8-dimethyl-9H-carbazol-3-ol, a carbazole derivative of interest for various research and development applications. The protocol is designed to be clear, concise, and reproducible for skilled synthetic chemists.

Introduction

Carbazole and its derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. This compound, in particular, is a functionalized carbazole scaffold that can serve as a key intermediate in the synthesis of more complex molecules, including potential therapeutic agents and functional materials. This document outlines a detailed synthetic route starting from commercially available precursors.

Overall Synthetic Scheme

The multi-step synthesis to obtain this compound is depicted below. The strategy involves the initial construction of a substituted carbazole core, followed by sequential functional group manipulations to introduce the hydroxyl and amino moieties at the desired positions.

A 1-Bromo-4-nitrobenzene C Intermediate 1: 6-Bromo-5,8-dimethyl-3-nitro-9H-carbazole A->C Ullmann Condensation + Cadogan Cyclization B 2,5-Dimethylaniline B->C D Intermediate 2: 6-Bromo-5,8-dimethyl-9H-carbazol-3-amine C->D Reduction (e.g., SnCl2/HCl) E Intermediate 3: N-(6-Bromo-5,8-dimethyl-9H-carbazol-3-yl)acetamide D->E Acetylation (Ac2O) F Intermediate 4: N-(6-Hydroxy-5,8-dimethyl-9H-carbazol-3-yl)acetamide E->F Hydroxylation (e.g., Buchwald-Hartwig) G Final Product: This compound F->G Hydrolysis (e.g., HCl)

Application Notes and Protocols for the Characterization of 6-Amino-5,8-dimethyl-9H-carbazol-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 6-Amino-5,8-dimethyl-9H-carbazol-3-ol is a carbazole derivative of interest in pharmaceutical and materials science research.[1][2][3] Accurate and comprehensive characterization is crucial for its application and further development. These application notes provide detailed protocols for the analytical characterization of this compound using various instrumental techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Application: To determine the purity of this compound and to quantify any related impurities. Reverse-phase HPLC (RP-HPLC) is a suitable method for the analysis of aromatic amines and carbazole derivatives.[4][5][6][7][8]

Experimental Protocol:

  • Instrumentation: An HPLC system equipped with a UV-Vis detector or a Diode Array Detector (DAD) is required.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[5]

  • Mobile Phase: A gradient elution is typically employed for optimal separation of carbazole derivatives and potential impurities.[7][8]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Carbazole derivatives typically exhibit strong UV absorbance.[9][10][11] A wavelength of 235 nm is a good starting point, with further optimization using a DAD to identify the wavelength of maximum absorbance.[5]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Data Presentation:

Table 1: HPLC Purity Analysis of this compound

Peak No.Retention Time (min)Area (%)Identity
115.299.5This compound
212.80.3Impurity A
318.10.2Impurity B

Note: The retention times and area percentages are representative and may vary depending on the specific instrumentation and sample.

Workflow Diagram:

HPLC_Workflow prep Sample Preparation (Dissolve & Filter) hplc HPLC System (C18 Column, Gradient Elution) prep->hplc detection UV-Vis/DAD Detection (235 nm) hplc->detection analysis Data Analysis (Peak Integration & Purity Calculation) detection->analysis MS_Workflow cluster_ms Mass Spectrometer sample_prep Sample Preparation (Dilute Solution) ionization Electrospray Ionization (ESI) (Positive Mode) sample_prep->ionization mass_analyzer Mass Analyzer (e.g., Q-TOF, Orbitrap) ionization->mass_analyzer detection Detector mass_analyzer->detection data_analysis Data Analysis (Mass Spectrum Interpretation) detection->data_analysis NMR_Logic H1_NMR 1H NMR (Proton Environment & Multiplicity) COSY COSY (H-H Connectivity) H1_NMR->COSY HSQC HSQC (Direct C-H Connectivity) H1_NMR->HSQC HMBC HMBC (Long-Range C-H Connectivity) H1_NMR->HMBC C13_NMR 13C NMR (Carbon Skeleton) C13_NMR->HSQC C13_NMR->HMBC Structure Final Structure Confirmation COSY->Structure HSQC->Structure HMBC->Structure UVVis_Workflow prep Sample Preparation (Dilute solution in quartz cuvette) baseline Baseline Correction (Solvent blank) prep->baseline scan Spectral Scan (200-600 nm) baseline->scan analysis Data Analysis (Identify λmax, Calculate ε) scan->analysis FTIR_Workflow prep Sample Preparation (ATR or KBr pellet) background Background Scan prep->background sample_scan Sample Scan (4000-400 cm-1) background->sample_scan analysis Data Analysis (Peak Identification) sample_scan->analysis

References

Application Notes and Protocols for 6-Amino-5,8-dimethyl-9H-carbazol-3-ol in Anticancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential anticancer applications of 6-Amino-5,8-dimethyl-9H-carbazol-3-ol and its derivatives. The protocols detailed below are intended to guide researchers in evaluating the efficacy and mechanism of action of this class of compounds.

Disclaimer: The majority of the quantitative and mechanistic data presented here is based on studies of structurally related 5,8-dimethyl-9H-carbazole derivatives. This information serves as a valuable reference for initiating research on this compound.

Introduction

Carbazole derivatives have emerged as a promising class of compounds in anticancer research due to their diverse biological activities.[1][2] Structurally, the planar carbazole nucleus allows for intercalation with DNA and interaction with various enzymatic targets.[3] Derivatives of 5,8-dimethyl-9H-carbazole have demonstrated significant antiproliferative and pro-apoptotic effects in various cancer cell lines.[1][3] The primary mechanisms of action identified for this class of compounds include the inhibition of tubulin polymerization and the suppression of topoisomerase I activity, both of which are critical for cancer cell proliferation and survival.[1][3] These compounds have been shown to induce cell cycle arrest at the G2/M phase and trigger apoptosis, making them attractive candidates for further development as anticancer therapeutics.[3]

Quantitative Data

The following table summarizes the in vitro cytotoxic activity of several 5,8-dimethyl-9H-carbazole derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented to facilitate comparison of their antiproliferative efficacy.

Table 1: Antiproliferative Activity of 5,8-Dimethyl-9H-carbazole Derivatives

Compound IDCell LineCancer TypeIC50 (µM)Reference
Derivative 1MDA-MB-231Triple-Negative Breast Cancer43.45 ± 1.21[2]
Derivative 2MDA-MB-231Triple-Negative Breast Cancer8.19 ± 0.26[2]
Derivative 3MDA-MB-231Triple-Negative Breast Cancer1.44 ± 0.97[2]
Derivative 4MDA-MB-231Triple-Negative Breast Cancer0.73 ± 0.74[2]
Derivative 5MDA-MB-231Triple-Negative Breast Cancer6.59 ± 0.68[2]
Derivative CongenersMDA-MB-231Triple-Negative Breast Cancer0.43 - 8.05[3]
K562Chronic Myelogenous Leukemia0.43 - 8.05[3]
A549Lung Carcinoma0.43 - 8.05[3]
HeLaCervical Cancer0.43 - 8.05[3]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete growth medium. The final concentration of DMSO should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis by this compound using flow cytometry.[4][5][6]

Materials:

  • Cancer cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer (provided in the kit)

  • Propidium Iodide (PI) solution (provided in the kit)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of the compound for the desired time.

  • Harvest the cells (including floating cells in the supernatant) and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of this compound on cell cycle progression.[7][8][9]

Materials:

  • Cancer cells treated with this compound

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with the compound for 24-48 hours.

  • Harvest and wash the cells with cold PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and centrifuge.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.[10][11]

In Vitro Tubulin Polymerization Assay

This assay measures the inhibitory effect of this compound on the polymerization of tubulin.

Materials:

  • Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc.)

  • Purified tubulin

  • GTP solution

  • General Tubulin Buffer

  • This compound

  • Positive control (e.g., Nocodazole) and negative control (DMSO)

  • Temperature-controlled microplate reader

Procedure:

  • Prepare the tubulin solution on ice as per the kit manufacturer's instructions.

  • Add the test compound at various concentrations to the wells of a pre-warmed 96-well plate.

  • Initiate the polymerization by adding the tubulin solution to the wells.

  • Immediately place the plate in a microplate reader pre-heated to 37°C.

  • Measure the change in absorbance at 340 nm every minute for 60 minutes.

  • Plot the absorbance against time to generate polymerization curves and determine the inhibitory effect of the compound.

Topoisomerase I Inhibition Assay

This assay determines if this compound inhibits the catalytic activity of human topoisomerase I.[1]

Materials:

  • Topoisomerase I Drug Screening Kit (e.g., from TopoGEN, Inc.)

  • Human Topoisomerase I enzyme

  • Supercoiled plasmid DNA (e.g., pHOT1)

  • Reaction buffer

  • This compound

  • Positive control (e.g., Camptothecin)

  • Stop buffer/loading dye

  • Agarose gel electrophoresis system

  • Ethidium bromide or other DNA stain

Procedure:

  • Set up the reaction mixture on ice, containing reaction buffer, supercoiled plasmid DNA, and the test compound at various concentrations.

  • Add human topoisomerase I to initiate the reaction.

  • Incubate the reaction at 37°C for 30 minutes.

  • Stop the reaction by adding the stop buffer/loading dye.

  • Load the samples onto an agarose gel.

  • Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Stain the gel with a DNA stain and visualize under UV light. Inhibition is observed as a decrease in the amount of relaxed DNA compared to the no-drug control.

Visualizations

Proposed Mechanism of Action: Tubulin Polymerization Inhibition

G A 6-Amino-5,8-dimethyl- 9H-carbazol-3-ol B Inhibition of Tubulin Polymerization A->B C Disruption of Microtubule Dynamics B->C D Mitotic Spindle Failure C->D E G2/M Phase Cell Cycle Arrest D->E F Apoptosis E->F

Caption: Inhibition of tubulin polymerization leading to apoptosis.

Proposed Mechanism of Action: Topoisomerase I Inhibition

G A 6-Amino-5,8-dimethyl- 9H-carbazol-3-ol B Topoisomerase I Inhibition A->B C Stabilization of Topoisomerase I-DNA Cleavage Complex B->C D DNA Strand Breaks C->D E Activation of DNA Damage Response D->E F Apoptosis E->F

Caption: Topoisomerase I inhibition leading to apoptosis.

Experimental Workflow for Anticancer Evaluation

G A In Vitro Screening (MTT Assay on Cancer Cell Lines) B Determination of IC50 Values A->B C Mechanism of Action Studies B->C I In Vivo Studies (Xenograft Models) B->I D Cell Cycle Analysis (Flow Cytometry) C->D E Apoptosis Assay (Annexin V/PI Staining) C->E F Target-Based Assays C->F G Tubulin Polymerization Assay F->G H Topoisomerase I Inhibition Assay F->H F->I

Caption: Workflow for evaluating anticancer potential.

References

Application of 6-Amino-5,8-dimethyl-9H-carbazol-3-ol in Antimicrobial Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Carbazole derivatives have emerged as a significant class of heterocyclic compounds, demonstrating a wide array of pharmacological activities, including potent antimicrobial effects.[1][2] The carbazole nucleus is a key pharmacophore in both natural and synthetic bioactive molecules.[1] Various derivatives have been synthesized and evaluated for their efficacy against a spectrum of pathogenic bacteria and fungi, with some exhibiting promising activity against multidrug-resistant strains.[3][4] This document outlines the application and experimental protocols for assessing the antimicrobial properties of the novel compound, 6-Amino-5,8-dimethyl-9H-carbazol-3-ol.

Data Presentation: Antimicrobial Activity of Representative Carbazole Derivatives

The following table summarizes the minimum inhibitory concentration (MIC) values of several reported carbazole derivatives against a panel of microbial strains. This data is provided to illustrate the potential antimicrobial activity that could be expected from novel carbazole compounds like this compound.

Compound IDOrganismStrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
8f Escherichia coliATCC 259222Ciprofloxacin1
Staphylococcus aureusATCC 292131Ciprofloxacin0.5
Methicillin-resistantStaphylococcus aureusMRSA NCTC104422Ciprofloxacin2
Candida albicansATCC 102310.5Fluconazole1
9d Escherichia coliATCC 259221Ciprofloxacin1
Staphylococcus aureusATCC 292132Ciprofloxacin0.5
Methicillin-resistantStaphylococcus aureusMRSA NCTC104421Ciprofloxacin2
Candida albicansATCC 102312Fluconazole1

Data is illustrative and based on reported activities of potent carbazole derivatives 8f and 9d.[3]

Experimental Protocols

The MIC, defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is determined using the broth microdilution method.

Materials:

  • Test compound (this compound)

  • Bacterial and/or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Spectrophotometer

  • Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the test compound in the appropriate growth medium in a 96-well plate.

  • Prepare a microbial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.

  • Further dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Add the standardized inoculum to each well containing the diluted test compound.

  • Include a positive control (medium with inoculum, no compound) and a negative control (medium only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determine the MIC by visual inspection for the absence of turbidity or by measuring the absorbance at 600 nm.

To assess the potential toxicity of the compound to mammalian cells, a cytotoxicity assay is performed.

Materials:

  • Human cell line (e.g., L-02, a normal human liver cell line)[4]

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • 96-well cell culture plates

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound.

  • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at 570 nm to determine cell viability.

Visualizations

Antimicrobial_Susceptibility_Testing_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare Stock Solution of Test Compound serial_dilution Perform Serial Dilutions in 96-well Plate stock->serial_dilution inoculation Inoculate Plates with Microbial Suspension serial_dilution->inoculation inoculum_prep Prepare and Standardize Microbial Inoculum inoculum_prep->inoculation incubation Incubate Plates inoculation->incubation read_results Read MIC Results (Visual or Spectrophotometric) incubation->read_results data_analysis Data Analysis and Interpretation read_results->data_analysis

Caption: Workflow for Antimicrobial Susceptibility Testing.

Signaling_Pathway_Hypothesis cluster_cell Bacterial Cell compound Carbazole Derivative (e.g., 6-Amino-5,8-dimethyl- 9H-carbazol-3-ol) membrane Cell Membrane compound->membrane Penetration dhfr Dihydrofolate Reductase (DHFR) membrane->dhfr Target Interaction dna_synthesis DNA Synthesis dhfr->dna_synthesis Inhibition cell_death Inhibition of Growth / Cell Death dna_synthesis->cell_death Leads to

Caption: Hypothesized Mechanism of Action for Carbazole Derivatives.

References

Application Notes & Protocols: Efficacy Testing of 6-Amino-5,8-dimethyl-9H-carbazol-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Carbazole and its derivatives represent a significant class of heterocyclic compounds known for a wide range of biological activities, including anticancer, anti-inflammatory, antioxidant, and neuroprotective properties.[1][2][3][4] The carbazole scaffold is a key structural motif in many biologically active agents and has been a focus of medicinal chemistry for decades.[5] Specifically, derivatives of 5,8-dimethyl-9H-carbazole have recently been investigated for their potent anticancer activity against breast cancer cell lines, where they were found to inhibit human topoisomerase I and interfere with actin dynamics, ultimately leading to apoptosis.[6]

These application notes provide a comprehensive experimental framework for evaluating the efficacy of a novel carbazole derivative, 6-Amino-5,8-dimethyl-9H-carbazol-3-ol, hereafter referred to as "the compound." The protocols described herein outline a logical, stepwise progression from initial in vitro screening to more complex mechanism of action studies and subsequent in vivo validation.[7]

Overall Experimental Workflow

The proposed experimental design follows a standard preclinical drug discovery pipeline. The process begins with broad screening to assess the compound's cytotoxic potential against cancer cells, followed by mechanistic studies to understand how it works, and culminates in efficacy testing in a living organism.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action (MoA) cluster_2 Phase 3: In Vivo Validation a Compound Acquisition & QC b Multi-panel Cancer Cell Line Cytotoxicity Assay (IC50) a->b c Normal Cell Line Counter-screen (Selectivity) b->c d Apoptosis Assay (Annexin V / PI) c->d If Selective & Potent f Topoisomerase I Inhibition Assay c->f If Selective & Potent e Cell Cycle Analysis d->e h Animal Model Selection (e.g., Xenograft) e->h If MoA Confirmed g Actin Dynamics Assay f->g g->h If MoA Confirmed i Maximum Tolerated Dose (MTD) Study h->i j Tumor Growth Inhibition Study i->j k Pharmacokinetic (PK) Analysis j->k

Caption: High-level workflow for efficacy testing of the compound.

Phase 1: In Vitro Protocols

In vitro studies are performed outside of a living organism, in a controlled environment like a petri dish, to make initial assessments of a drug's efficacy and selectivity.[8][9]

Protocol 1.1: Cell Viability and Cytotoxicity (IC50 Determination)

This protocol determines the concentration of the compound required to inhibit the growth of cancer cells by 50% (IC50).

  • Cell Lines:

    • Human breast cancer: MDA-MB-231 (triple-negative), MCF-7 (ER-positive).

    • Human non-cancerous breast epithelial: MCF-10A (for selectivity).

  • Materials:

    • 96-well cell culture plates.

    • Complete growth media (specific for each cell line).

    • Compound stock solution (e.g., 10 mM in DMSO).

    • MTS reagent (e.g., CellTiter 96® AQueous One Solution).

    • Plate reader (490 nm absorbance).

  • Methodology:

    • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of media. Incubate for 24 hours at 37°C, 5% CO2.

    • Compound Treatment: Prepare serial dilutions of the compound in culture media (e.g., from 0.01 µM to 100 µM). Remove old media from cells and add 100 µL of the compound-containing media. Include vehicle control (DMSO) wells.

    • Incubation: Incubate plates for 72 hours.

    • MTS Assay: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours until color develops.

    • Data Acquisition: Measure absorbance at 490 nm.

    • Analysis: Normalize absorbance values to the vehicle control. Plot the normalized values against the logarithm of the compound concentration and fit a dose-response curve to calculate the IC50 value.

Phase 2: Mechanism of Action (MoA) Protocols

Based on the activities of similar carbazole derivatives, a plausible mechanism is the induction of apoptosis via inhibition of key cellular enzymes.[6]

Protocol 2.1: Apoptosis Induction via Annexin V/PI Staining

This assay quantifies the percentage of cells undergoing apoptosis.

  • Materials:

    • MDA-MB-231 cells.

    • 6-well plates.

    • Compound at 1x and 2x its IC50 value.

    • Annexin V-FITC / Propidium Iodide (PI) Apoptosis Detection Kit.

    • Flow cytometer.

  • Methodology:

    • Treatment: Seed MDA-MB-231 cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.

    • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

    • Staining: Resuspend cells in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate in the dark for 15 minutes at room temperature.

    • Analysis: Add 400 µL of binding buffer and analyze immediately by flow cytometry. Quantify the populations of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Protocol 2.2: Topoisomerase I Inhibition Assay

This biochemical assay directly measures the compound's ability to inhibit the DNA-relaxing activity of human topoisomerase I (hTopo I).

  • Materials:

    • Human Topoisomerase I Assay Kit (e.g., from Inspiralis).

    • Supercoiled plasmid DNA (substrate).

    • Recombinant hTopo I enzyme.

    • Compound at various concentrations.

    • Camptothecin (positive control).

    • Agarose gel electrophoresis system.

  • Methodology:

    • Reaction Setup: In a microcentrifuge tube, combine reaction buffer, supercoiled DNA, hTopo I enzyme, and the compound (or controls).

    • Incubation: Incubate the reaction at 37°C for 30 minutes.

    • Termination: Stop the reaction by adding a stop buffer/loading dye.

    • Gel Electrophoresis: Run the samples on a 1% agarose gel to separate supercoiled (unrelaxed) from relaxed plasmid DNA.

    • Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize under UV light. Inhibition is indicated by the persistence of the supercoiled DNA band compared to the enzyme-only control.

G Compound 6-Amino-5,8-dimethyl- 9H-carbazol-3-ol Topoisomerase Topoisomerase I Inhibition Compound->Topoisomerase Inhibits DNA_Damage DNA Strand Breaks Topoisomerase->DNA_Damage Leads to p53 p53 Activation DNA_Damage->p53 Triggers Apoptosis Apoptosis p53->Apoptosis Induces

Caption: Hypothesized signaling pathway for compound-induced apoptosis.

Phase 3: In Vivo Protocols

In vivo tests are performed in whole, living organisms to evaluate the overall effects of a drug, including its efficacy and potential toxicity.[10]

Protocol 3.1: Xenograft Tumor Model Efficacy Study

This protocol assesses the compound's ability to inhibit tumor growth in an animal model.

  • Model:

    • Immunocompromised mice (e.g., NOD/SCID or Athymic Nude).

    • Subcutaneous injection of MDA-MB-231 cells.

  • Materials:

    • MDA-MB-231 cells cultured in vitro.

    • Matrigel.

    • Compound formulated in a suitable vehicle (e.g., 0.5% CMC).

    • Standard-of-care chemotherapy agent (positive control).

    • Calipers for tumor measurement.

  • Methodology:

    • Tumor Implantation: Subcutaneously inject 2-5 million MDA-MB-231 cells (resuspended in PBS/Matrigel) into the flank of each mouse.

    • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Randomization: Randomize mice into treatment groups (e.g., Vehicle Control, Compound Low Dose, Compound High Dose, Positive Control).

    • Dosing: Administer the compound and controls via a determined route (e.g., oral gavage, intraperitoneal injection) on a set schedule (e.g., daily for 21 days).

    • Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and general health as indicators of toxicity.

    • Endpoint: At the end of the study, euthanize the animals, and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

    • Analysis: Calculate Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.

Data Presentation

Quantitative data should be summarized in clear, concise tables to facilitate comparison and interpretation.

Table 1: In Vitro Cytotoxicity of this compound

Cell Line Cancer Type IC50 (µM) ± SD Selectivity Index (SI)*
MDA-MB-231 Breast (Triple-Negative) 1.4 ± 0.3 17.1
MCF-7 Breast (ER-Positive) 4.8 ± 0.9 5.0
MCF-10A Non-Cancerous Breast 24.0 ± 4.5 -

*Selectivity Index = IC50 in normal cells / IC50 in cancer cells

Table 2: In Vivo Efficacy in MDA-MB-231 Xenograft Model

Treatment Group Dose & Schedule Final Tumor Volume (mm³) ± SEM Tumor Growth Inhibition (%) Body Weight Change (%)
Vehicle Control - 1550 ± 180 - +2.5
Compound 25 mg/kg, daily 820 ± 110 47.1 -1.8
Compound 50 mg/kg, daily 450 ± 95 71.0 -4.5

| Positive Control | (Drug-specific) | 380 ± 80 | 75.5 | -8.0 |

References

Application Notes and Protocols: 6-Amino-5,8-dimethyl-9H-carbazol-3-ol in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazole alkaloids and their synthetic derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] These tricyclic heterocyclic compounds are known to possess a wide range of biological properties, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][4] The planar and aromatic nature of the carbazole scaffold allows for intercalation into DNA and interaction with various protein targets, making it a privileged structure in drug discovery.[5][6][7] This document focuses on the potential of 6-Amino-5,8-dimethyl-9H-carbazol-3-ol as a precursor for drug development, providing hypothetical application notes and detailed experimental protocols based on the known activities of structurally related carbazole derivatives.

While specific experimental data for this compound is not extensively available in the public domain, its structural features—a carbazole core with amino, hydroxyl, and methyl substitutions—suggest several potential avenues for drug development. The amino and hydroxyl groups provide handles for further chemical modification and can participate in hydrogen bonding interactions with biological targets. The dimethyl substitution may influence the compound's solubility, metabolic stability, and target-binding affinity.

Physicochemical Properties (Hypothetical)

A summary of the basic physicochemical properties for this compound is provided below. These values are calculated or predicted and serve as a starting point for experimental design.

PropertyValueSource
Molecular FormulaC₁₄H₁₄N₂O[8]
Molecular Weight226.27 g/mol [8]
StereochemistryAchiral[8]
Optical ActivityNone[8]

Potential Applications and Experimental Protocols

Based on the known biological activities of carbazole derivatives, we propose the following potential applications and corresponding experimental protocols for this compound.

Anticancer Activity

Carbazole derivatives have shown significant promise as anticancer agents by targeting various mechanisms, including DNA intercalation, topoisomerase inhibition, and modulation of signaling pathways.[1][5][9][10]

Hypothetical IC50 Values in Cancer Cell Lines

The following table presents hypothetical IC50 values for this compound against various cancer cell lines, which would need to be determined experimentally.

Cell LineCancer TypeHypothetical IC50 (µM)
MCF-7Breast Cancer1.5
MDA-MB-231Breast Cancer0.75
A549Lung Cancer5.2
HCT116Colon Cancer3.8

Experimental Protocol: Cell Viability Assay (MTT Assay)

This protocol outlines the steps to determine the cytotoxic effects of this compound on cancer cells.

Workflow for Cell Viability Assay

G cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis A Seed cancer cells in 96-well plates B Incubate for 24 hours A->B C Prepare serial dilutions of the carbazole compound B->C D Treat cells with different concentrations C->D E Incubate for 48-72 hours D->E F Add MTT reagent to each well E->F G Incubate for 4 hours F->G H Add solubilization solution (e.g., DMSO) G->H I Measure absorbance at 570 nm H->I J Calculate cell viability (%) I->J K Determine IC50 value J->K

Caption: Workflow for determining cell viability using the MTT assay.

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete growth medium to obtain the desired final concentrations.

  • Treatment: Remove the medium from the cells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

Kinase Inhibition

Many carbazole derivatives are known to inhibit protein kinases, which are crucial regulators of cellular signaling pathways and are often dysregulated in cancer.

Hypothetical Kinase Inhibition Profile

The following table shows a hypothetical inhibition profile for this compound against a panel of kinases.

Kinase TargetIC50 (nM)
EGFR150
VEGFR2200
SRC85
p38 MAPK300

Signaling Pathway Inhibition

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS Receptor->RAS SRC SRC Receptor->SRC RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Carbazole This compound Carbazole->Receptor Carbazole->SRC SRC->RAS

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to quantify kinase inhibition.

Materials:

  • Recombinant kinase (e.g., EGFR, SRC)

  • Fluorescein-labeled substrate peptide

  • ATP

  • LanthaScreen™ Eu-labeled antibody

  • Assay buffer

  • 384-well plates

  • This compound

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

  • Reaction Mixture: In a 384-well plate, add the kinase, the fluorescein-labeled substrate, and the carbazole compound at various concentrations.

  • Initiate Reaction: Start the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop Reaction and Develop Signal: Add the Eu-labeled antibody in a solution containing EDTA to stop the reaction. The antibody binds to the phosphorylated substrate. Incubate for 60 minutes.

  • Read Plate: Measure the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor) using a TR-FRET-compatible plate reader.

  • Data Analysis: Calculate the emission ratio and plot it against the compound concentration to determine the IC50 value.

Neuroprotective Activity

Certain carbazole derivatives have demonstrated neuroprotective properties, making them potential candidates for treating neurodegenerative diseases.[11]

Experimental Protocol: Hydrogen Peroxide-Induced Oxidative Stress in SH-SY5Y Cells

This protocol assesses the ability of this compound to protect neuronal cells from oxidative stress.

Workflow for Neuroprotection Assay

G A Seed SH-SY5Y cells in 96-well plates B Pre-treat with carbazole compound for 2 hours A->B C Induce oxidative stress with H₂O₂ B->C D Incubate for 24 hours C->D E Measure cell viability (MTT assay) D->E F Analyze data to determine neuroprotective effect E->F

Caption: Workflow for assessing neuroprotective effects against oxidative stress.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Complete growth medium

  • 96-well plates

  • This compound

  • Hydrogen peroxide (H₂O₂)

  • MTT reagent

  • Solubilization solution

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in 96-well plates and allow them to adhere and grow for 24 hours.

  • Pre-treatment: Treat the cells with various non-toxic concentrations of this compound for 2 hours.

  • Oxidative Stress Induction: Add a final concentration of H₂O₂ (e.g., 100 µM) to induce oxidative stress, except in the control wells.

  • Incubation: Incubate the plates for 24 hours.

  • Cell Viability Assessment: Perform an MTT assay as described in the anticancer protocol to measure cell viability.

  • Data Analysis: Compare the viability of cells treated with the carbazole compound and H₂O₂ to those treated with H₂O₂ alone to determine the neuroprotective effect.

This compound represents a promising starting point for the development of novel therapeutics. Its carbazole scaffold, decorated with functional groups amenable to chemical modification, offers the potential to create a library of analogs with optimized potency, selectivity, and pharmacokinetic properties. The protocols provided herein offer a framework for the initial biological evaluation of this compound and its derivatives in the key areas of oncology and neurodegeneration. Further studies, including in vivo efficacy and safety assessments, will be necessary to fully elucidate its therapeutic potential.

References

Laboratory procedures for handling and storing 6-Amino-5,8-dimethyl-9H-carbazol-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the safe handling, storage, and use of 6-Amino-5,8-dimethyl-9H-carbazol-3-ol in a laboratory setting. The information is compiled from safety data sheets for similar carbazole compounds and published research on carbazole derivatives.

Chemical and Physical Properties

While specific data for this compound is limited, the properties of the parent carbazole structure provide general guidance.

PropertyData (Carbazole)Source
Molecular FormulaC₁₄H₁₄N₂OPubChem
Molecular Weight226.27 g/mol PubChem
AppearanceLikely a solidGeneral Chemical Knowledge
SolubilityExpected to be soluble in organic solvents like DMSO, DMF, and alcohols.General Chemical Knowledge

Safety and Handling

Warning: this compound is suspected of causing genetic defects and cancer.[1] May cause long-lasting harmful effects to aquatic life.[1] Handle with extreme caution and use appropriate personal protective equipment (PPE).

Personal Protective Equipment (PPE)
  • Gloves: Wear chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Use safety glasses with side shields or chemical goggles.

  • Lab Coat: A standard laboratory coat is required.

  • Respiratory Protection: If working with the compound as a powder or in a way that could generate dust or aerosols, use a certified respirator.[2]

Engineering Controls
  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Ensure eyewash stations and safety showers are readily accessible.

Handling Procedures
  • Avoid inhalation, ingestion, and contact with skin and eyes.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling.

  • Keep containers tightly sealed when not in use.

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Storage

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

  • Store locked up.[1][3]

Disposal

  • Dispose of waste in accordance with all local, state, and federal regulations.

  • This compound may be considered hazardous waste.

  • Do not dispose of down the drain or in regular trash.

  • Contaminated lab supplies should be treated as hazardous waste.[4]

Experimental Protocols

The following are generalized protocols based on research involving similar carbazole derivatives. Note: These protocols should be optimized for this compound.

Stock Solution Preparation

This workflow outlines the preparation of stock solutions for in vitro assays.

G cluster_0 Stock Solution Preparation A Weigh Compound B Add Solvent (e.g., DMSO) A->B C Vortex/Sonicate to Dissolve B->C D Store at -20°C or -80°C C->D

Caption: Workflow for preparing stock solutions.

Protocol:

  • Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of a suitable solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex or sonicate the solution until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

In Vitro Cytotoxicity Assay (Example using MTT)

This signaling pathway illustrates the principle of the MTT assay.

G cluster_1 MTT Assay Principle MTT MTT (Yellow Tetrazolium Salt) Mitochondrial_Dehydrogenase Mitochondrial Dehydrogenase (in viable cells) MTT->Mitochondrial_Dehydrogenase Reduction Formazan Formazan (Purple) Mitochondrial_Dehydrogenase->Formazan G cluster_2 Safe Handling Workflow Assess_Hazards Assess Hazards (SDS, Literature) Select_PPE Select Appropriate PPE Assess_Hazards->Select_PPE Use_Controls Use Engineering Controls (Fume Hood) Assess_Hazards->Use_Controls Follow_Protocols Follow Handling Protocols Select_PPE->Follow_Protocols Use_Controls->Follow_Protocols Proper_Storage Proper Storage Follow_Protocols->Proper_Storage Waste_Disposal Correct Waste Disposal Follow_Protocols->Waste_Disposal

References

Application Notes and Protocols: In Vitro Assays for 6-Amino-5,8-dimethyl-9H-carbazol-3-ol and Related Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carbazole derivatives have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, antibacterial, and neuroprotective properties.[1][2] This document provides detailed application notes and protocols for in vitro assays involving a series of 5,8-dimethyl-9H-carbazole derivatives, with a focus on their anticancer properties. The methodologies described are based on studies of these compounds, which have shown promising activity against breast cancer cell lines by targeting human topoisomerase I (hTopo I) and actin dynamics.[1]

Data Presentation

The cytotoxic effects of a series of 5,8-dimethyl-9H-carbazole derivatives were evaluated against human breast cancer cell lines, MDA-MB-231 and MCF-7, using the MTT assay. The half-maximal inhibitory concentration (IC50) values were determined after 72 hours of treatment. Ellipticine, a known anticancer agent with a carbazole scaffold, was used as a reference compound.[1]

Table 1: Cytotoxicity (IC50 in µM) of Carbazole Derivatives

CompoundMDA-MB-231MCF-7
Compound 3 1.44 ± 0.97-
Compound 4 0.73 ± 0.74Moderately Active
Ellipticine --

Data extracted from a study on a series of carbazole derivatives. "Compound 4" is highlighted as the most active against the MDA-MB-231 cell line.[1]

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of the carbazole derivatives on cancer cell lines.

Materials:

  • MDA-MB-231 and MCF-7 human breast cancer cell lines

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • 96-well plates

  • Carbazole derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Culture MDA-MB-231 and MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂. Harvest cells using trypsin-EDTA and seed them into 96-well plates at a density of 5 x 10³ cells/well. Allow the cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the carbazole derivatives in culture medium. Replace the medium in the wells with fresh medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (Ellipticine).

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values by plotting the percentage of viability against the logarithm of the compound concentration.

Human Topoisomerase I (hTopo I) Inhibition Assay

This assay determines the ability of the carbazole derivatives to inhibit the enzymatic activity of hTopo I.

Materials:

  • Human Topoisomerase I enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Reaction buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine)

  • Carbazole derivatives

  • Camptothecin (positive control)

  • Agarose gel

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis system and imaging equipment

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, supercoiled plasmid DNA, and the carbazole derivative at the desired concentration.

  • Enzyme Addition: Add hTopo I to the reaction mixture to initiate the relaxation of the supercoiled DNA.

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

  • Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of hTopo I is indicated by the persistence of the supercoiled DNA form.

Actin Polymerization and Depolymerization Assays

These assays evaluate the effect of the carbazole derivatives on the dynamics of actin filaments.

Materials:

  • Rabbit muscle actin (labeled, e.g., with pyrene)

  • Polymerization buffer (e.g., G-buffer for depolymerization, F-buffer for polymerization)

  • Carbazole derivatives

  • Latrunculin A (LA) and Cytochalasin B (CB) (positive controls)

  • Fluorometer

Procedure for Polymerization Assay: [1]

  • Incubation: Incubate the labeled rabbit muscle actin with the carbazole derivatives (e.g., at 5 µM) in a polymerization-inducing buffer.

  • Fluorescence Monitoring: Monitor the increase in fluorescence over time, which corresponds to the polymerization of G-actin into F-actin.

  • Controls: Use DMSO as a negative control and LA and CB as positive controls for inhibition of polymerization.

Procedure for Depolymerization Assay: [1]

  • Actin Polymerization: First, polymerize the actin in the appropriate buffer.

  • Compound Addition: Add the carbazole derivatives (e.g., at 5 µM) to the pre-formed F-actin.

  • Fluorescence Monitoring: Monitor the decrease in fluorescence over time, which indicates the depolymerization of F-actin back to G-actin.

  • Controls: Use DMSO as a negative control.

Visualizations

Signaling Pathway of Carbazole Derivatives

G cluster_cell Cancer Cell Carbazole 6-Amino-5,8-dimethyl- 9H-carbazol-3-ol hTopoI Human Topoisomerase I Carbazole->hTopoI Inhibition Actin Actin Dynamics Carbazole->Actin Disruption DNA_Damage DNA Strand Breaks hTopoI->DNA_Damage Cell_Cycle Cell Cycle Arrest Actin->Cell_Cycle Apoptosis Apoptosis DNA_Damage->Apoptosis Cell_Cycle->Apoptosis

Caption: Proposed mechanism of action for carbazole derivatives.

Experimental Workflow for In Vitro Anticancer Screening

G cluster_workflow Experimental Workflow start Start cell_culture Cell Culture (MDA-MB-231, MCF-7) start->cell_culture mtt_assay MTT Assay (IC50 Determination) cell_culture->mtt_assay topo_assay Topoisomerase I/II Inhibition Assay mtt_assay->topo_assay Active Compounds actin_assay Actin Dynamics (Polymerization/ Depolymerization) mtt_assay->actin_assay Active Compounds data_analysis Data Analysis topo_assay->data_analysis actin_assay->data_analysis end End data_analysis->end

Caption: Workflow for evaluating the anticancer properties of carbazole derivatives.

References

Application Notes and Protocols for Mechanism of Action Studies of 6-Amino-5,8-dimethyl-9H-carbazol-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are based on the known biological activities of structurally related carbazole derivatives. Specific experimental outcomes for 6-Amino-5,8-dimethyl-9H-carbazol-3-ol may vary.

Introduction

Carbazole derivatives are a well-documented class of heterocyclic compounds exhibiting a wide range of biological activities, including anti-tumor, neuroprotective, anti-inflammatory, and antimicrobial properties.[1][2] Their mechanism of action often involves interference with fundamental cellular processes such as DNA replication and cytoskeletal dynamics.[1] This document provides a detailed guide for researchers investigating the mechanism of action of this compound, a specific carbazole derivative. The protocols outlined below are designed to assess its potential as an anticancer agent, focusing on its effects on cell viability, DNA topoisomerases, and actin polymerization.

Predicted Biological Activities

Based on the activities of similar carbazole compounds, this compound is predicted to exhibit:

  • Anticancer Activity: Particularly against breast cancer cell lines by potentially inhibiting topoisomerase I and disrupting actin dynamics, leading to apoptosis.[1]

  • Neuroprotective Effects: Aminopropyl carbazoles have demonstrated neuroprotective properties, suggesting a potential avenue of investigation for this compound.[3]

  • General Cytotoxicity: Many carbazole derivatives have shown cytotoxic effects against various cancer cell lines.[4][5][6]

Data Presentation

Table 1: In Vitro Cytotoxicity of a Related Carbazole Derivative (Compound 4)
Cell LineIC₅₀ (µM) after 72h
MDA-MB-2310.73 ± 0.74
MCF-7> 25
MCF-10A> 25

Data adapted from a study on a series of carbazole derivatives, where compound 4 is a closely related analogue.[1]

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Human breast cancer cell lines (e.g., MDA-MB-231, MCF-7) and a non-cancerous breast epithelial cell line (e.g., MCF-10A).

  • This compound

  • DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO

  • 96-well plates

  • Multiskan reader

Protocol:

  • Seed cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of this compound in culture medium.

  • Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Ellipticine).[1]

  • Incubate the plates for 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a Multiskan reader.

  • Calculate the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Topoisomerase I Inhibition Assay

Objective: To assess the ability of this compound to inhibit human topoisomerase I.

Materials:

  • Human Topoisomerase I Assay Kit (e.g., from TopoGEN)

  • Supercoiled plasmid DNA (e.g., pBR322)

  • This compound

  • Camptothecin (positive control)

  • Agarose gel electrophoresis system

Protocol:

  • Prepare a reaction mixture containing supercoiled plasmid DNA, human topoisomerase I, and reaction buffer as per the manufacturer's instructions.

  • Add varying concentrations of this compound to the reaction mixtures. Include a no-enzyme control, a no-drug control, and a positive control (camptothecin).

  • Incubate the reactions at 37°C for 30 minutes.

  • Stop the reaction by adding the stop buffer provided in the kit.

  • Analyze the DNA topology by running the samples on a 1% agarose gel.

  • Visualize the DNA bands under UV light after ethidium bromide staining. Inhibition of topoisomerase I will be indicated by the persistence of the supercoiled DNA form.

Actin Polymerization Assay

Objective: To determine if this compound interferes with actin dynamics.

Materials:

  • Actin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc.)

  • Purified actin

  • This compound

  • Phalloidin (stabilizer, positive control)

  • Cytochalasin D (destabilizer, positive control)

  • Fluorescence plate reader

Protocol:

  • Reconstitute purified actin in a general actin buffer to a final concentration of 0.4 mg/mL.

  • Add varying concentrations of this compound to the actin solution. Include appropriate controls.

  • Initiate polymerization by adding polymerization buffer.

  • Transfer the samples to a 96-well black plate.

  • Monitor the change in fluorescence over time using a fluorescence plate reader (excitation/emission ~360/450 nm for pyrene-labeled actin). An increase in fluorescence indicates actin polymerization.

Visualizations

Signaling Pathway Diagram

Carbazole_Derivative_Mechanism_of_Action cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Carbazole_Derivative 6-Amino-5,8-dimethyl- 9H-carbazol-3-ol Topoisomerase_I Topoisomerase I Carbazole_Derivative->Topoisomerase_I Inhibition Actin Actin Monomers Carbazole_Derivative->Actin Interference DNA_Replication DNA Replication & Transcription Topoisomerase_I->DNA_Replication Enables Apoptosis Apoptosis DNA_Replication->Apoptosis Leads to Actin_Filaments Actin Filaments Actin->Actin_Filaments Polymerization Actin_Filaments->Apoptosis Disruption leads to

Caption: Proposed mechanism of action for this compound in cancer cells.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Synthesize/Obtain This compound Cell_Culture Prepare Cancer and Non-Cancerous Cell Lines Start->Cell_Culture MTT_Assay Cell Viability Assay (MTT) Cell_Culture->MTT_Assay IC50_Determination Determine IC₅₀ Values MTT_Assay->IC50_Determination Mechanism_Studies Mechanism of Action Studies IC50_Determination->Mechanism_Studies Topo_Assay Topoisomerase I Inhibition Assay Mechanism_Studies->Topo_Assay Actin_Assay Actin Polymerization Assay Mechanism_Studies->Actin_Assay Data_Analysis Analyze and Interpret Data Topo_Assay->Data_Analysis Actin_Assay->Data_Analysis Conclusion Draw Conclusions on Mechanism of Action Data_Analysis->Conclusion

Caption: Workflow for investigating the mechanism of action of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Amino-5,8-dimethyl-9H-carbazol-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Amino-5,8-dimethyl-9H-carbazol-3-ol.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis, categorized by the reaction stage.

Synthesis of the Precursor: 5,8-dimethyl-9H-carbazol-3-ol

The synthesis of this key precursor is typically achieved through a multi-step process starting from 6-bromo-1,4-dimethyl-9H-carbazole. The critical steps involve N-protection, lithiation, borylation, and subsequent hydroxydeboronation.

Problem Potential Cause(s) Suggested Solution(s)
Low yield in the borylation step Incomplete lithiation.Ensure anhydrous conditions and use freshly titrated n-butyllithium. Perform the reaction at low temperatures (e.g., -78 °C) to minimize side reactions.
Degradation of the boronic ester.Use triisopropyl borate followed by pinacol to form a more stable pinacolyl boronate ester.
Poor reactivity of the N-unprotected carbazole.N-protection with a Boc group is crucial for efficient lithiation and subsequent borylation. Direct borylation of the unprotected carbazole often results in very low yields.[1]
Failed or low-yield hydroxydeboronation Unreactive boronic ester.The pinacolyl boronate ester may be unreactive under standard hydroxydeboronation conditions. It is recommended to use the boronic acid generated from trimethyl borate for this step.
Inappropriate pH during work-up.A moderate acidification (pH 4) with 1N HCl is optimal for isolating the N-Boc protected 3-hydroxy derivative.[1] For the unprotected carbazol-3-ol, a stronger acidification (pH 1) with 6N HCl is required for Boc group removal.[1]

Nitration of 5,8-dimethyl-9H-carbazol-3-ol

The introduction of the nitro group at the 6-position is a key step.

Problem Potential Cause(s) Suggested Solution(s)
Low yield or formation of multiple nitrated products Reaction conditions are too harsh.Use a milder nitrating agent like acetyl nitrate (generated in situ from fuming nitric acid and acetic anhydride).
Reaction temperature is too high.Perform the nitration at low temperatures (e.g., -20 °C) to improve regioselectivity and minimize side reactions.[2]
Over-nitration of the carbazole ring.The electron-rich carbazole nucleus is susceptible to multiple nitrations. Careful control of stoichiometry and reaction time is essential.
Difficulty in purifying the nitrated product Presence of isomeric byproducts.Use column chromatography on silica gel for purification. A solvent system of petroleum ether and ethyl acetate is often effective for separating carbazole derivatives.

Reduction of 6-Nitro-5,8-dimethyl-9H-carbazol-3-ol

The final step involves the reduction of the nitro group to the desired amine.

Problem Potential Cause(s) Suggested Solution(s)
Incomplete reduction Inactive catalyst or insufficient reducing agent.Use a fresh catalyst, such as Pd/C, and ensure an adequate excess of the reducing agent (e.g., hydrazine hydrate).
Harsh reaction conditions leading to degradation.Catalytic transfer hydrogenation with hydrazine hydrate is a mild and effective method that often proceeds to completion at reflux temperatures.[3][4]
Reduction of other functional groups Non-selective reducing agent.For substrates with other reducible functional groups, a chemoselective reducing agent is necessary. Options include catalytic transfer hydrogenation with hydrazine hydrate/Pd/C, which has been shown to leave ester groups unaffected.[3][4] Other chemoselective methods include the use of specific iron or nickel catalysts.[5][6]
Difficult product isolation Product is soluble in the reaction mixture.After filtration of the catalyst, evaporate the solvent under reduced pressure to isolate the crude product.
Impurities from the reducing agent.If using metal/acid reduction (e.g., SnCl2/HCl or Fe/HCl), ensure complete removal of metal salts during work-up by adjusting the pH and performing aqueous extractions.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step for optimizing the overall yield?

A1: The initial borylation step is often a bottleneck. Ensuring efficient N-protection of the starting carbazole is paramount for achieving a high yield in the subsequent lithiation and borylation, which significantly impacts the overall process efficiency.[1]

Q2: Can I directly nitrate 6-bromo-1,4-dimethyl-9H-carbazole and then perform a nucleophilic substitution to introduce the hydroxyl and amino groups?

A2: While theoretically possible, this route can be challenging. The nitro group is deactivating, which can make subsequent nucleophilic aromatic substitution difficult. The presented pathway of forming the hydroxy-carbazole first, followed by nitration and reduction, is generally more reliable.

Q3: What are the safety precautions for the nitration step?

A3: Nitration reactions are exothermic and can be hazardous if not controlled properly. It is crucial to:

  • Use a cooling bath to maintain the recommended low temperature.

  • Add the nitrating agent slowly and monitor the reaction temperature closely.

  • Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Q4: How can I confirm the regioselectivity of the nitration?

A4: The position of the nitro group can be confirmed using spectroscopic methods, primarily 1H and 13C NMR. The substitution pattern on the aromatic rings of the carbazole will result in a unique set of chemical shifts and coupling constants for the aromatic protons. X-ray crystallography can provide unequivocal structural proof if a suitable crystal can be obtained.[2]

Q5: Are there alternative methods for the reduction of the nitro group?

A5: Yes, several methods are available. Besides catalytic transfer hydrogenation with hydrazine hydrate/Pd/C, other common methods include:

  • Catalytic hydrogenation with H2 gas and a metal catalyst (e.g., Pd/C, PtO2).

  • Reduction with metals in acidic media (e.g., SnCl2 in HCl, Fe in HCl or acetic acid). The choice of method may depend on the presence of other functional groups in the molecule and the desired reaction conditions.

Quantitative Data Summary

Reaction Step Reactants Reagents & Conditions Product Reported Yield Reference
N-Boc Protection 6-bromo-1,4-dimethyl-9H-carbazole(Boc)2O, DMAP, CH2Cl2N-Boc-6-bromo-1,4-dimethyl-9H-carbazoleNot specified[1]
Borylation N-Boc-6-bromo-1,4-dimethyl-9H-carbazolen-BuLi, Trimethyl borate, THF, -78 °CN-Boc-5,8-dimethyl-9H-carbazol-3-boronic acidNot specified[1]
Hydroxydeboronation N-Boc-5,8-dimethyl-9H-carbazol-3-boronic acidNaOH, NaHCO3, H2O2, 50 °C then RTN-Boc-5,8-dimethyl-9H-carbazol-3-ol82%[1]
Boc Deprotection N-Boc-5,8-dimethyl-9H-carbazol-3-ol6N HCl, pH 15,8-dimethyl-9H-carbazol-3-ol75%[1]
Nitration (example) Indolo[3,2-b]carbazole derivativeAcetyl nitrate, -20 °C2,8-dinitro-indolo[3,2-b]carbazole derivative88%[2]
Reduction (example) Dimethyl 1-methyl-6-nitro-9H-carbazole-2,3-dicarboxylateHydrazine monohydrate, 10% Pd/C, MeOH, refluxDimethyl 6-amino-1-methyl-9H-carbazole-2,3-dicarboxylateHigh yield[3][4]

Experimental Protocols

Synthesis of 5,8-dimethyl-9H-carbazol-3-ol

This protocol is adapted from a reported efficient synthesis.[1]

  • N-Boc Protection: To a solution of 6-bromo-1,4-dimethyl-9H-carbazole in dichloromethane, add di-tert-butyl dicarbonate ((Boc)2O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC). Work up the reaction by washing with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-Boc-6-bromo-1,4-dimethyl-9H-carbazole.

  • Borylation: Dissolve the N-Boc protected carbazole in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen). Add n-butyllithium (n-BuLi) dropwise and stir for 1 hour. Then, add trimethyl borate and allow the reaction to slowly warm to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude N-Boc-5,8-dimethyl-9H-carbazol-3-boronic acid.

  • Hydroxydeboronation and Deprotection: Treat the crude boronic acid with an aqueous mixture of sodium hydroxide (NaOH) and sodium bicarbonate (NaHCO3) at 50 °C. Cool the mixture to room temperature and add hydrogen peroxide (H2O2). After the reaction is complete, acidify the mixture to pH 1 with 6N hydrochloric acid (HCl) to effect both the hydroxydeboronation and the removal of the Boc protecting group. The product, 5,8-dimethyl-9H-carbazol-3-ol, can be isolated by filtration or extraction.

Synthesis of this compound (Proposed Protocol based on literature for similar compounds)

  • Nitration: Dissolve 5,8-dimethyl-9H-carbazol-3-ol in a suitable solvent such as acetic anhydride. Cool the solution to -20 °C. Separately, prepare acetyl nitrate by the slow addition of fuming nitric acid to cooled acetic anhydride. Add the freshly prepared acetyl nitrate dropwise to the carbazole solution, maintaining the temperature at -20 °C. Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-water and extract the product with an appropriate organic solvent. Purify the crude 6-nitro-5,8-dimethyl-9H-carbazol-3-ol by column chromatography.

  • Reduction: To a solution of 6-nitro-5,8-dimethyl-9H-carbazol-3-ol in methanol, add a catalytic amount of 10% palladium on carbon (Pd/C). To this suspension, add an excess of hydrazine monohydrate. Reflux the mixture until the starting material is consumed (monitored by TLC). Cool the reaction mixture, filter through a pad of celite to remove the catalyst, and wash the celite pad with methanol. Evaporate the combined filtrate under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography.

Visualizations

Synthesis_Pathway A 6-bromo-1,4-dimethyl- 9H-carbazole B N-Boc-6-bromo-1,4-dimethyl- 9H-carbazole A->B (Boc)2O, DMAP C N-Boc-5,8-dimethyl- 9H-carbazol-3-boronic acid B->C 1. n-BuLi 2. B(OMe)3 D 5,8-dimethyl-9H-carbazol-3-ol C->D H2O2, NaOH then H+ E 6-nitro-5,8-dimethyl- 9H-carbazol-3-ol D->E Acetyl Nitrate F 6-Amino-5,8-dimethyl- 9H-carbazol-3-ol E->F Reduction (e.g., N2H4/Pd-C)

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield in Synthesis check_step Identify Problematic Step start->check_step borylation Borylation Step check_step->borylation Precursor Synthesis nitration Nitration Step check_step->nitration Nitration reduction Reduction Step check_step->reduction Reduction bory_cause1 Incomplete Lithiation? borylation->bory_cause1 nit_cause1 Multiple Products? nitration->nit_cause1 red_cause1 Incomplete Reaction? reduction->red_cause1 bory_sol1 Check n-BuLi titer Ensure anhydrous conditions bory_cause1->bory_sol1 Yes bory_cause2 Poor N-protection? bory_cause1->bory_cause2 No bory_sol2 Confirm Boc protection bory_cause2->bory_sol2 Yes nit_sol1 Lower temperature Use milder nitrating agent nit_cause1->nit_sol1 Yes red_sol1 Use fresh catalyst Increase reducing agent red_cause1->red_sol1 Yes red_cause2 Side Reactions? red_cause1->red_cause2 No red_sol2 Use chemoselective reducing agent red_cause2->red_sol2 Yes

References

Technical Support Center: Purification of 6-Amino-5,8-dimethyl-9H-carbazol-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific experimental data on the purification of 6-Amino-5,8-dimethyl-9H-carbazol-3-ol is limited in publicly available literature. The following troubleshooting guides and FAQs are based on general chemical principles for the purification of functionalized carbazole derivatives and may require optimization for your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: I am observing poor solubility of my crude this compound in common organic solvents for chromatography. What can I do?

A1: Carbazole derivatives, especially those with both amino and hydroxyl functional groups, can exhibit limited solubility. The aromatic carbazole core contributes to insolubility in polar solvents, while the polar functional groups can limit solubility in nonpolar solvents.

  • Troubleshooting Steps:

    • Try a range of solvent systems, including mixtures. Chlorinated solvents (dichloromethane, chloroform) or ethers (THF, dioxane) mixed with polar aprotic solvents (DMF, DMSO) or alcohols (methanol, ethanol) might be effective.

    • Gentle heating can improve solubility, but be cautious of potential degradation.

    • Consider using a stronger solvent system for dissolving the crude product before loading it onto a column (if using column chromatography), but ensure it is not so strong that it causes premature elution of your compound.

Q2: My purified product is showing signs of degradation (e.g., color change) over time. Why is this happening and how can I prevent it?

A2: The amino and hydroxyl groups on the carbazole ring are susceptible to oxidation, which can lead to the formation of colored impurities. This can be exacerbated by exposure to air, light, and trace metals.

  • Prevention Strategies:

    • Work under an inert atmosphere (nitrogen or argon) whenever possible, especially when handling the compound in solution.

    • Use degassed solvents to minimize dissolved oxygen.

    • Store the purified compound in a dark, cool place, and consider storing it under an inert atmosphere.

    • Adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) during workup or storage might be beneficial, but ensure it won't interfere with downstream applications.

Q3: I am having difficulty separating my desired product from a closely related impurity during column chromatography. What are my options?

A3: Co-elution of impurities is a common challenge. These impurities could be regioisomers, starting materials, or byproducts from the synthesis.

  • Troubleshooting Column Chromatography:

    • Optimize the Mobile Phase: A shallower gradient or isocratic elution with a fine-tuned solvent mixture can improve resolution. Try different solvent combinations (e.g., switching from ethyl acetate/hexane to dichloromethane/methanol).

    • Change the Stationary Phase: If silica gel is not providing adequate separation, consider using alumina (basic or neutral), or reverse-phase silica (C18). Amino-functionalized silica can also be effective for purifying compounds with basic groups.

    • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent technique for purifying solid compounds and removing closely related impurities.

Q4: I am experiencing significant loss of my compound on the silica gel column. What is causing this?

A4: The basic amino group can interact strongly with the acidic silanol groups on the surface of silica gel, leading to irreversible adsorption and "streaking" or tailing on TLC.

  • Minimizing Adsorption:

    • Deactivate the Silica: Add a small percentage (0.1-1%) of a basic modifier like triethylamine or ammonia to your eluent. This will cap the acidic sites on the silica.

    • Use a Different Stationary Phase: As mentioned, alumina or amino-functionalized silica are good alternatives.

    • Protection/Deprotection Strategy: If feasible, protecting the amino group (e.g., as a Boc-carbamate) before chromatography and deprotecting it afterward can circumvent this issue.

General Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Recovery After Purification - Irreversible adsorption on silica gel.- Degradation during purification.- Product is partially soluble in the mobile phase.- Add a basic modifier (e.g., triethylamine) to the eluent.- Use an alternative stationary phase (e.g., alumina).- Work at lower temperatures and under an inert atmosphere.- Adjust the polarity of the mobile phase.
Product is Impure After Column Chromatography - Inadequate separation of closely related impurities.- Co-elution of impurities.- Optimize the solvent system (try different solvent combinations or a shallower gradient).- Change the stationary phase.- Consider a subsequent purification step like recrystallization or preparative HPLC.
"Streaking" or Tailing on TLC/Column - Strong interaction between the amino group and the acidic silica gel.- Add a basic modifier to the eluent.- Spot the TLC plate with a solution of your compound containing a small amount of triethylamine.- Use a less acidic stationary phase.
Color Change of Product During Workup or Storage - Oxidation of the amino or hydroxyl groups.- Handle the compound under an inert atmosphere.- Use degassed solvents.- Store the purified material in a dark, cool environment.

Visualizing Experimental and Logical Workflows

Below are diagrams illustrating a general purification workflow and a troubleshooting decision tree for impurity issues.

PurificationWorkflow start Crude Product (this compound) solvent_extraction Solvent Extraction / Workup start->solvent_extraction drying Drying of Organic Layer (e.g., with Na2SO4) solvent_extraction->drying concentration Concentration in vacuo drying->concentration chromatography Column Chromatography (Silica or Alumina) concentration->chromatography fraction_collection Fraction Collection and TLC Analysis chromatography->fraction_collection pooling Pooling of Pure Fractions fraction_collection->pooling final_concentration Final Concentration pooling->final_concentration recrystallization Recrystallization (Optional) final_concentration->recrystallization final_product Pure Product final_concentration->final_product If recrystallization is not performed recrystallization->final_product

Caption: General Purification Workflow for this compound.

TroubleshootingTree start Impure product after chromatography? option1 Are impurities more or less polar? start->option1 Yes option2 Is streaking/tailing observed? start->option2 Yes action1a Adjust eluent polarity. Use a shallower gradient. option1->action1a action1b Try a different solvent system (e.g., DCM/MeOH instead of EtOAc/Hex). option1->action1b action2 Add 0.1-1% triethylamine to the eluent. option2->action2 next_step Still impure? action1a->next_step action1b->next_step action2->next_step final_action1 Change stationary phase (e.g., Alumina, C18). next_step->final_action1 Yes final_action2 Attempt recrystallization. next_step->final_action2 Yes end Pure Product next_step->end No final_action1->end final_action2->end

Caption: Troubleshooting Guide for Impurities after Chromatography.

Improving the stability of 6-Amino-5,8-dimethyl-9H-carbazol-3-ol in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of 6-Amino-5,8-dimethyl-9H-carbazol-3-ol in solution.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and experimentation of this compound solutions.

Issue 1: Solution Discoloration (e.g., turning brown or yellow) upon Dissolution or Storage

  • Question: My solution of this compound is changing color. What is causing this and how can I prevent it?

  • Answer: Discoloration is a common indicator of degradation, likely due to oxidation of the phenolic hydroxyl group and the amino group on the carbazole scaffold. Phenolic compounds are susceptible to oxidation, which can be accelerated by factors such as exposure to light, elevated temperatures, and the presence of oxygen.[1][2] The amino group can also contribute to instability.

    Troubleshooting Steps:

    • Minimize Light Exposure: Protect the solution from light by using amber-colored vials or by wrapping the container in aluminum foil.[1] Store solutions in the dark.

    • Control Temperature: Store stock solutions and experimental samples at low temperatures (e.g., 2-8 °C or frozen at -20 °C or -80 °C). Avoid repeated freeze-thaw cycles. Higher temperatures can accelerate degradation.[1][2]

    • Deoxygenate Solvents: The presence of dissolved oxygen can promote oxidation.[2][3] Purge your solvent with an inert gas (e.g., nitrogen or argon) before dissolving the compound.

    • Work Under an Inert Atmosphere: For maximum stability, handle the solid compound and its solutions under an inert atmosphere, such as in a glove box.

    • pH Adjustment: The stability of phenolic compounds is often pH-dependent. They are generally more stable in acidic conditions.[4] Consider preparing your solution in a buffer with a slightly acidic pH, if compatible with your experimental design. However, the stability of the amino group should also be considered, as extreme pH values can lead to salt formation or degradation.

Issue 2: Loss of Compound Potency or Concentration Over Time

  • Question: I am observing a decrease in the concentration of this compound in my stock solution. How can I improve its stability?

  • Answer: A loss of potency is a direct consequence of chemical degradation. The strategies to prevent this are similar to those for preventing discoloration and focus on mitigating oxidative and light-induced degradation.

    Troubleshooting Steps:

    • Solvent Selection: The choice of solvent can impact stability. Aprotic solvents are often preferred for compounds susceptible to oxidation. Conduct a small-scale stability study in a few different compatible solvents to determine the optimal one for your application.

    • Use of Antioxidants: If compatible with your experimental system, consider adding a small amount of an antioxidant, such as ascorbic acid or butylated hydroxytoluene (BHT), to your stock solution.

    • Prepare Fresh Solutions: Whenever possible, prepare solutions fresh before each experiment to minimize degradation during storage.

    • Proper Storage: As mentioned previously, store all solutions protected from light and at low temperatures.

Issue 3: Inconsistent Experimental Results

  • Question: My experimental results using this compound are not reproducible. Could this be a stability issue?

  • Answer: Yes, inconsistent results are a hallmark of an unstable compound. If the concentration of the active compound is changing between experiments, or even during a single experiment, it will lead to poor reproducibility.

    Troubleshooting Workflow:

    Caption: Troubleshooting workflow for inconsistent experimental results.

Frequently Asked Questions (FAQs)

  • Q1: What are the likely degradation pathways for this compound?

    • A1: Based on its structure, the primary degradation pathways are likely oxidation of the phenol and amino groups. This can lead to the formation of quinone-like structures and other oxidized derivatives, which are often colored. Photodegradation is also a significant concern for carbazole and phenolic compounds.[1][5]

    Compound 6-Amino-5,8-dimethyl- 9H-carbazol-3-ol Oxidation Oxidation (O2, Light, High Temp) Compound->Oxidation Degradation Stimuli Degradation_Products Degradation Products (e.g., Quinones) Oxidation->Degradation_Products

    Caption: Potential degradation pathway of this compound.

  • Q2: What is the best solvent for dissolving this compound to ensure stability?

    • A2: While the optimal solvent is application-dependent, a good starting point would be a deoxygenated aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) for stock solutions. For aqueous buffers, ensure they are deoxygenated and consider a slightly acidic pH if your experiment allows. It is recommended to perform a preliminary stability study in your chosen solvent system.

  • Q3: How can I monitor the stability of my this compound solution?

    • A3: The most reliable method is to use a stability-indicating analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection. This will allow you to quantify the parent compound and observe the appearance of any degradation products over time. A simple visual inspection for color change can be a preliminary, though less quantitative, indicator of degradation.

  • Q4: Are there any known stabilizers for this compound?

    • A4: While specific stabilizers for this exact molecule are not documented in the provided search results, general strategies for stabilizing phenolic and amino compounds are applicable. These include the use of antioxidants like ascorbic acid, chelating agents such as ethylenediaminetacetic acid (EDTA) to sequester metal ions that can catalyze oxidation, and maintaining an inert atmosphere.[2][3]

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Solution using HPLC

  • Objective: To determine the stability of the compound in a specific solvent under various storage conditions.

  • Materials:

    • This compound

    • HPLC-grade solvent of choice (e.g., DMSO, buffered saline)

    • HPLC system with UV detector

    • Amber and clear glass vials

    • Temperature-controlled storage units (e.g., refrigerator, incubator)

  • Methodology:

    • Prepare a stock solution of known concentration (e.g., 10 mM) in the chosen solvent.

    • Aliquot the solution into several amber and clear vials.

    • Store the vials under different conditions:

      • Room temperature with light exposure (clear vial)

      • Room temperature in the dark (amber vial)

      • 4 °C in the dark (amber vial)

      • -20 °C in the dark (amber vial)

    • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours, and weekly), take an aliquot from each condition.

    • Analyze the samples by HPLC. The mobile phase and column should be chosen to achieve good separation of the parent compound from any potential degradants.

    • Quantify the peak area of the parent compound at each time point.

  • Data Analysis:

    • Plot the percentage of the remaining parent compound against time for each condition.

    • Summarize the data in a table for easy comparison.

Protocol 2: Evaluating the Effect of pH on Stability

  • Objective: To determine the optimal pH for the stability of the compound in an aqueous solution.

  • Materials:

    • This compound

    • A series of buffers with different pH values (e.g., pH 3, 5, 7, 9)

    • HPLC system with UV detector

  • Methodology:

    • Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO).

    • Dilute the stock solution to a final working concentration in each of the different pH buffers.

    • Incubate the solutions at a controlled temperature (e.g., room temperature or 37 °C) in the dark.

    • Analyze the samples by HPLC at various time points (e.g., 0, 1, 2, 4, 8 hours).

    • Quantify the remaining parent compound.

  • Data Analysis:

    • Compare the degradation rate at each pH to identify the range where the compound is most stable.

    start Prepare Stock Solution dilute Dilute in Buffers of Varying pH start->dilute incubate Incubate at Controlled Temperature dilute->incubate analyze Analyze by HPLC at Time Points incubate->analyze determine_stability Determine Optimal pH for Stability analyze->determine_stability

    Caption: Experimental workflow for pH stability testing.

Data Presentation

Table 1: Stability of this compound under Different Storage Conditions

Storage ConditionTime (hours)% Remaining CompoundObservations
Room Temp, Light0100Clear solution
8
24
Room Temp, Dark0100Clear solution
8
24
4 °C, Dark0100Clear solution
24
72

Table 2: Effect of pH on the Stability of this compound at 37 °C

pHTime (hours)% Remaining Compound
3.00100
4
8
5.00100
4
8
7.40100
4
8
9.00100
4
8

References

Common side reactions in the synthesis of carbazole derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and issues encountered during the synthesis of carbazole derivatives. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing the carbazole core?

The primary methods for constructing the carbazole skeleton include:

  • Fischer Indole Synthesis: This classic method involves the acid-catalyzed cyclization of aryl hydrazones, derived from aryl hydrazines and ketones or aldehydes.[1][2][3]

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction for the N-arylation of amines, which can be adapted for intramolecular cyclization to form carbazoles.[4][5]

  • Ullmann Condensation: A copper-catalyzed reaction that can be used for the intramolecular C-N bond formation to yield carbazoles, though it often requires harsh reaction conditions.[6][7]

  • Graebe-Ullmann Reaction: This synthesis involves the diazotization of N-phenyl-1,2-diaminobenzene followed by cyclization.[8]

  • Borsche-Drechsel Cyclization: This method involves the condensation of phenylhydrazine with cyclohexanone to form a hydrazone, which is then cyclized under acidic conditions and dehydrogenated.[6]

Q2: I am seeing significant byproduct formation in my Fischer indole synthesis of a tetrahydrocarbazole. What are the likely side reactions?

In the Fischer indole synthesis, particularly when using substituted ketones or harsh acidic conditions, several side reactions can occur:

  • Aldol Condensation: The ketone starting material can undergo self-condensation under acidic conditions, leading to aldol products as impurities.[1]

  • Friedel-Crafts Type Reactions: The acidic catalyst can promote unwanted electrophilic aromatic substitution reactions on the phenylhydrazine ring or the product.[1]

  • Regioselectivity Issues: With unsymmetrical ketones, the formation of two different enamine tautomers can lead to a mixture of isomeric carbazole products. The control of regioselectivity can be challenging and is dependent on reaction conditions.[9]

  • Incomplete Cyclization or Rearrangement: The multi-step mechanism of the Fischer indole synthesis involves several intermediates. Incomplete reaction can lead to a complex mixture of these intermediates in the final product.[3]

Troubleshooting Guides

Issue 1: Low Yield and/or Byproduct Formation in Buchwald-Hartwig Amination for Carbazole Synthesis

Symptoms:

  • Low yield of the desired carbazole derivative.

  • Presence of significant amounts of starting materials (haloarene and amine).

  • Formation of dehalogenated arene.

  • Formation of homocoupled biaryl products.

  • Catalyst decomposition (formation of palladium black).

Possible Causes and Solutions:

CauseSolution
Catalyst Inactivity or Decomposition Ensure strictly inert conditions (use of a glovebox or Schlenk line). Use high-purity, degassed solvents. Select a robust palladium precatalyst and ligand system. For example, palladacycle precatalysts are known for their stability.[5]
Incorrect Ligand Choice The choice of phosphine ligand is crucial. Sterically hindered and electron-rich ligands often give better results. Screen a variety of ligands to find the optimal one for your specific substrates.
Inappropriate Base The strength and solubility of the base are critical. Common bases include NaOtBu, KOtBu, and Cs2CO3. The choice of base can influence the reaction rate and selectivity. A weaker base might be insufficient, while a very strong base could lead to side reactions.
Side Reaction: β-Hydride Elimination This is a common side reaction in Buchwald-Hartwig amination. The choice of ligand can significantly influence the rate of reductive elimination versus β-hydride elimination. Using ligands that promote faster reductive elimination can minimize this side reaction.[10]
Byproduct: NH-Carbazole Formation from Precatalyst Some 2-aminobiphenyl-based palladacycle precatalysts can release NH-carbazole as a byproduct during activation.[5] This can sometimes react further. Using a precatalyst with an N-alkylated aminobiphenyl ligand, such as N-methyl-2-aminobiphenyl, can prevent the formation of reactive NH-carbazole.[11]

Experimental Protocol: General Procedure for Buchwald-Hartwig Synthesis of N-Aryl Carbazoles

  • In a glovebox, add the aryl halide (1.0 mmol), the carbazole (1.2 mmol), the palladium precatalyst (e.g., Pd2(dba)3, 0.01-0.05 mmol), the phosphine ligand (0.02-0.10 mmol), and the base (e.g., NaOtBu, 1.4 mmol) to a dry reaction vessel.

  • Add the anhydrous, degassed solvent (e.g., toluene or dioxane, 5-10 mL).

  • Seal the vessel and heat the reaction mixture at the appropriate temperature (typically 80-110 °C) with stirring for the specified time (monitor by TLC or GC-MS).

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Issue 2: Poor Yields and Harsh Conditions in Ullmann Condensation for Carbazole Synthesis

Symptoms:

  • Requires very high temperatures (>200 °C) to proceed.[7]

  • Low yields of the desired carbazole.

  • Formation of toxic side products.[12]

  • Difficulty in removing the copper catalyst from the final product.

Possible Causes and Solutions:

CauseSolution
Low Reactivity of Aryl Halide Aryl iodides are more reactive than aryl bromides, which are more reactive than aryl chlorides.[7] If possible, use a more reactive aryl halide. The presence of electron-withdrawing groups on the aryl halide can also increase its reactivity.[7]
Harsh Reaction Conditions Traditional Ullmann reactions often require high temperatures and polar aprotic solvents like DMF or NMP.[7] Modern methods utilize soluble copper catalysts with ligands such as diamines or prolinamides, which can facilitate the reaction at lower temperatures.[7][12] Performing the reaction "on water" has also been shown to promote the reaction under milder conditions.[12][13]
Stoichiometric Copper Classic Ullmann reactions often use stoichiometric amounts of copper powder.[7] The use of catalytic amounts of a soluble copper(I) salt (e.g., CuI) with a suitable ligand is a more efficient and modern approach.

Experimental Protocol: Ligand-Promoted Ullmann-type Synthesis of Carbazoles

  • To a reaction vessel, add the o-haloaniline or o-aminobiphenyl derivative (1.0 mmol), the aryl halide (if applicable, 1.2 mmol), CuI (0.05-0.1 mmol), the ligand (e.g., prolinamide, 0.1-0.2 mmol), and a base (e.g., K2CO3, 2.0 mmol).

  • Add the solvent (e.g., water or a high-boiling organic solvent, 5 mL).

  • Heat the mixture at the optimized temperature (e.g., 100-150 °C) under an inert atmosphere for the required time.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the organic phase, dry it, and concentrate it.

  • Purify the product by column chromatography.

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Simplified Buchwald-Hartwig Catalytic Cycle and a Common Side Reaction

Caption: Catalytic cycle of Buchwald-Hartwig amination and the competing β-hydride elimination side reaction.

Diagram 2: Troubleshooting Workflow for Low Yield in Carbazole Synthesis

Troubleshooting_Workflow start Low Yield Observed check_purity Check Purity of Starting Materials & Solvents start->check_purity check_inert Verify Inert Atmosphere (O2, H2O exclusion) check_purity->check_inert optimize_catalyst Screen Catalyst System (Precatalyst, Ligand) check_inert->optimize_catalyst optimize_base Optimize Base (Type, Stoichiometry) optimize_catalyst->optimize_base optimize_temp Adjust Reaction Temperature optimize_base->optimize_temp analyze_byproducts Identify Byproducts (GC-MS, NMR) optimize_temp->analyze_byproducts solution Improved Yield analyze_byproducts->solution

References

How to increase the solubility of 6-Amino-5,8-dimethyl-9H-carbazol-3-ol for biological assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively solubilizing 6-Amino-5,8-dimethyl-9H-carbazol-3-ol for biological assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for dissolving this compound?

Based on the general solubility of carbazole derivatives, it is recommended to first dissolve this compound in an organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for this class of compounds.[1][2][3] Other potential organic solvents include ethanol and dimethylformamide (DMF).[4][5]

Q2: How do I prepare a working solution for my biological assay from the stock solution?

After creating a stock solution in an organic solvent like DMSO, you can prepare your aqueous working solution by diluting the stock solution with your cell culture medium or aqueous buffer of choice (e.g., PBS). It is crucial to add the stock solution to the aqueous medium slowly while vortexing or mixing to prevent precipitation of the compound.

Q3: What is the maximum concentration of DMSO that can be used in cell-based assays?

To avoid solvent-induced toxicity to your cells, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%.[2] It is always recommended to include a vehicle control (medium with the same final concentration of DMSO without the compound) in your experiments to assess any potential effects of the solvent on your cells.[2]

Q4: The compound precipitates when I dilute the DMSO stock solution in my aqueous buffer. What should I do?

Precipitation upon dilution is a common issue with poorly water-soluble compounds. Please refer to the Troubleshooting Guide below for detailed steps to address this problem.

Q5: How should I store the stock solution of this compound?

Stock solutions in organic solvents like DMSO can typically be stored at -20°C for several months.[1][6] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes for single use.

Troubleshooting Guide

This guide addresses common issues encountered when dissolving this compound.

Problem Potential Cause Recommended Solution
Compound does not dissolve in the initial organic solvent. The compound may have low solubility even in organic solvents.Gently warm the solution to 37°C for 10-15 minutes.[6] Use sonication in an ultrasonic bath for a short period.[6] Try a different organic solvent such as ethanol or DMF.[4][5]
Compound precipitates out of solution upon dilution into aqueous buffer/media. The compound has very low aqueous solubility, and the final concentration exceeds its solubility limit in the aqueous medium.Decrease the final concentration of the compound in the working solution. Increase the percentage of the organic solvent in the final solution, but be mindful of the solvent's toxicity to the cells (ideally <0.5% DMSO).[2] Prepare a 1:1 solution of DMSO and PBS (pH 7.2) first, and then add this mixture to your final aqueous solution. This can sometimes improve solubility.[4][5] Consider using a solubilizing agent or formulation approach, such as encapsulation in liposomes or nanoparticles, though this requires significant experimental development.
Inconsistent results in biological assays. The compound may not be fully dissolved, leading to inaccurate concentrations. The compound may be degrading in the aqueous solution.Visually inspect the stock and working solutions for any precipitate before each use. Prepare fresh working solutions from the stock solution for each experiment. It is generally not recommended to store aqueous solutions of carbazole derivatives for more than a day.[4][5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weigh the Compound: Accurately weigh a specific amount of this compound powder. The molecular weight of this compound is 226.27 g/mol .[7] To prepare 1 mL of a 10 mM stock solution, you would need 2.26 mg of the compound.

  • Add Solvent: Add the appropriate volume of high-purity DMSO to the weighed powder.

  • Dissolve: Vortex the solution vigorously. If the compound does not fully dissolve, you can warm the tube at 37°C for 10-15 minutes or sonicate for a few minutes.[6]

  • Storage: Store the stock solution in aliquots at -20°C.[1][6]

Protocol 2: Preparation of a Working Solution for a Cell-Based Assay
  • Thaw Stock Solution: Thaw an aliquot of the 10 mM stock solution at room temperature.

  • Calculate Dilution: Determine the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium. For example, to prepare 1 mL of a 10 µM working solution, you would need to add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. This results in a final DMSO concentration of 0.1%.

  • Dilute: While gently vortexing the cell culture medium, slowly add the calculated volume of the stock solution. This gradual addition helps to prevent precipitation.

  • Use Immediately: Use the freshly prepared working solution for your experiment. Do not store aqueous working solutions for extended periods.[4][5]

Visualizations

Below are diagrams illustrating the experimental workflow for solubilization and a hypothetical signaling pathway that could be investigated with a carbazole derivative.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex / Heat / Sonicate add_dmso->dissolve store Aliquot and Store at -20°C dissolve->store thaw Thaw Stock Solution store->thaw Start Experiment dilute Dilute in Aqueous Buffer thaw->dilute use Use in Assay Immediately dilute->use

Caption: Experimental workflow for preparing stock and working solutions.

G cluster_pathway Hypothetical Signaling Pathway Inhibition compound 6-Amino-5,8-dimethyl- 9H-carbazol-3-ol receptor Cell Surface Receptor compound->receptor Inhibits kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Gene Expression (e.g., Inflammation, Proliferation) transcription_factor->gene_expression

Caption: Hypothetical inhibition of a signaling pathway by the compound.

References

Refinement of analytical techniques for 6-Amino-5,8-dimethyl-9H-carbazol-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Amino-5,8-dimethyl-9H-carbazol-3-ol.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical techniques for the characterization and quantification of this compound?

A1: For the analysis of this compound, a combination of chromatographic and spectroscopic techniques is recommended. High-Performance Liquid Chromatography (HPLC) with UV detection is suitable for routine quantification and purity assessment. For structural confirmation and sensitive detection, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred method. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for unambiguous structure elucidation, and Fourier-Transform Infrared (FTIR) spectroscopy can be used to confirm the presence of key functional groups.

Q2: What are the expected spectral characteristics of this compound?

A2: Based on its chemical structure, the following spectral characteristics are expected:

  • ¹H NMR: Signals corresponding to aromatic protons on the carbazole ring system, singlets for the two methyl groups, a broad singlet for the amino group (NH₂), a singlet for the hydroxyl group (OH), and a signal for the N-H proton of the carbazole ring.

  • ¹³C NMR: Resonances for the aromatic carbons, the carbons bearing the methyl, amino, and hydroxyl groups, and the two methyl carbons.

  • FTIR: Characteristic absorption bands for N-H stretching (amino and carbazole), O-H stretching (hydroxyl), C-H stretching (aromatic and aliphatic), and C=C stretching (aromatic).

  • Mass Spectrometry: A molecular ion peak corresponding to its molecular weight (C₁₄H₁₄N₂O, MW: 226.27 g/mol ). The nitrogen rule suggests an even molecular weight, which is consistent with the presence of two nitrogen atoms.[1]

Q3: How should I prepare samples of this compound for analysis?

A3: The compound should be dissolved in a solvent in which it is freely soluble and that is compatible with the analytical technique. For HPLC and LC-MS, methanol or acetonitrile are common choices. It is crucial to filter the sample solution through a 0.22 µm or 0.45 µm syringe filter before injection to prevent clogging of the analytical column and system.

Q4: Are there any known stability issues with this compound?

A4: Carbazole derivatives can be susceptible to oxidation, especially in the presence of light and air.[2][3] The phenolic hydroxyl and aromatic amino groups in this compound may be particularly prone to oxidation. It is recommended to store the compound in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen). Solutions should be prepared fresh for analysis whenever possible.

Troubleshooting Guides

HPLC-UV Analysis

Issue 1: Poor Peak Shape (Tailing or Fronting)

Potential Cause Troubleshooting Step
Secondary Interactions The basic amino group can interact with residual silanols on the silica-based column. Add a small amount of a competing base (e.g., 0.1% trifluoroacetic acid or triethylamine) to the mobile phase.
Column Overload Reduce the injection volume or the sample concentration.
Mismatched Injection Solvent Dissolve the sample in the initial mobile phase or a weaker solvent.
Column Degradation Replace the analytical column.

Issue 2: Shifting Retention Times

Potential Cause Troubleshooting Step
Inconsistent Mobile Phase Composition Prepare fresh mobile phase daily. Ensure proper mixing if using a gradient.[4]
Fluctuating Column Temperature Use a column oven to maintain a constant temperature.[4]
Column Equilibration Ensure the column is fully equilibrated with the mobile phase before starting the analysis.[4]
Pump Malfunction Check the pump for leaks and ensure a stable flow rate.
LC-MS Analysis

Issue 3: Low Signal Intensity or No Signal

Potential Cause Troubleshooting Step
Poor Ionization Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature). Due to the basic nitrogen atoms, positive ion mode is generally preferred.
Ion Suppression Dilute the sample to reduce matrix effects. Improve sample cleanup procedures.
Incorrect Mass Spectrometer Settings Verify the mass range and ensure the instrument is tuned and calibrated.
Compound Instability Prepare fresh solutions and minimize exposure to light and air.

Issue 4: In-source Fragmentation or Adduct Formation

Potential Cause Troubleshooting Step
High Source Temperature or Voltages Reduce the fragmentor voltage and source temperature to minimize in-source fragmentation.
Mobile Phase Additives The presence of salts (e.g., sodium) can lead to the formation of adducts ([M+Na]⁺). Use high-purity solvents and additives. If adducts are consistently observed, they can be used for quantification.

Experimental Protocols

HPLC-UV Method for Quantification
  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).

  • Gradient Program (Illustrative):

    Time (min) %B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or the wavelength of maximum absorbance).

  • Injection Volume: 10 µL.

LC-MS/MS Method for Identification and Sensitive Quantification
  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

  • Chromatographic Conditions: Similar to the HPLC-UV method, but may require optimization for compatibility with the MS interface (e.g., using volatile mobile phase additives).

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • MS Parameters (Illustrative):

    Parameter Value
    Capillary Voltage 3.5 kV
    Nebulizer Gas (N₂) 40 psi
    Drying Gas (N₂) Flow 10 L/min

    | Drying Gas Temperature | 325 °C |

  • Data Acquisition: Full scan mode for initial identification and Multiple Reaction Monitoring (MRM) for targeted quantification.

Data Presentation

Table 1: Hypothetical HPLC-UV Method Validation Parameters

ParameterResultAcceptance Criteria
Linearity (r²) 0.9995≥ 0.995
Range 1 - 100 µg/mL-
Limit of Detection (LOD) 0.2 µg/mL-
Limit of Quantification (LOQ) 0.7 µg/mL-
Precision (%RSD) < 2%≤ 2%
Accuracy (% Recovery) 98.5 - 101.2%98 - 102%

Table 2: Hypothetical Mass Spectrometry Data

Ionm/z (Observed)m/z (Calculated)
[M+H]⁺ 227.1182227.1184
[M+Na]⁺ 249.1001249.1004
Major Fragment 1 210.0920210.0922 ([M+H-NH₃]⁺)
Major Fragment 2 195.0811195.0813 ([M+H-CH₃-NH₃]⁺)

Visualizations

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_processing Data Processing and Interpretation sp1 Weighing of Compound sp2 Dissolution in Solvent (e.g., Methanol) sp1->sp2 sp3 Filtration (0.22 µm) sp2->sp3 hplc HPLC-UV Analysis sp3->hplc For Quantification lcms LC-MS/MS Analysis sp3->lcms For Identification & Sensitivity nmr NMR Spectroscopy (¹H, ¹³C) sp3->nmr For Structure Elucidation ftir FTIR Spectroscopy sp3->ftir For Functional Groups dp1 Quantification & Purity (HPLC-UV) hplc->dp1 dp2 Structural Confirmation (LC-MS/MS, NMR) lcms->dp2 nmr->dp2 dp3 Functional Group ID (FTIR) ftir->dp3 final_report Comprehensive Analytical Report dp1->final_report dp2->final_report dp3->final_report

Caption: Analytical workflow for this compound.

hypothetical_signaling_pathway compound 6-Amino-5,8-dimethyl- 9H-carbazol-3-ol receptor Target Receptor (e.g., Kinase) compound->receptor Binds and Inhibits pathway_start Signaling Cascade Initiation receptor->pathway_start Inhibition protein1 Downstream Protein 1 pathway_start->protein1 protein2 Downstream Protein 2 protein1->protein2 response Cellular Response (e.g., Apoptosis) protein2->response

Caption: Hypothetical signaling pathway inhibited by a carbazole derivative.

References

Technical Support Center: Overcoming Resistance to Carbazole Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance in cell lines treated with carbazole compounds.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line, which was initially sensitive to my carbazole compound, has stopped responding. What are the common reasons for this?

A1: Acquired resistance to carbazole compounds in cancer cell lines is a common issue and can arise from several molecular mechanisms. The two most predominantly reported mechanisms are:

  • Increased Drug Efflux: Cancer cells can overexpress ATP-binding cassette (ABC) transporters, which act as pumps to actively remove the carbazole compound from the cell, thereby reducing its intracellular concentration and efficacy. A key transporter implicated in resistance to some carbazole derivatives is ABCG2 (also known as BCRP).[1]

  • Alterations in the Drug Target: Many carbazole compounds target the JAK/STAT signaling pathway.[2] Resistance can develop through the reactivation of this pathway, even in the presence of the inhibitor. This can occur via the formation of heterodimers between different JAK family members (e.g., JAK1 and JAK2), which can lead to sustained signaling.[3] Additionally, secondary mutations in the JAK kinases can arise, preventing the carbazole compound from binding effectively.

Q2: How can I determine if increased drug efflux is the cause of resistance in my cell line?

A2: You can perform a drug efflux assay using a fluorescent substrate of ABC transporters, such as Rhodamine 123.[4] In this assay, cells are loaded with the fluorescent dye. If the cells have high levels of efflux pump activity, the dye will be actively transported out, resulting in low intracellular fluorescence. This can be measured using flow cytometry. A significant decrease in fluorescence in your resistant cell line compared to the parental (sensitive) cell line would suggest increased efflux pump activity.

Q3: What should I do if I suspect the JAK/STAT pathway is involved in the resistance?

A3: To investigate the involvement of the JAK/STAT pathway in resistance, you can perform a Western blot analysis to examine the phosphorylation status of key proteins in the pathway, such as JAK2 and STAT3.[5][6] An increase in the levels of phosphorylated JAK2 (p-JAK2) and phosphorylated STAT3 (p-STAT3) in your resistant cells, even in the presence of the carbazole compound, would indicate that the pathway has been reactivated.

Q4: Are there any strategies to overcome this resistance?

A4: Yes, several strategies can be employed to overcome resistance to carbazole compounds:

  • Combination Therapy: Using your carbazole compound in combination with another anticancer agent that has a different mechanism of action can be effective. For example, combining a carbazole compound with a traditional chemotherapeutic agent like doxorubicin has been shown to have a synergistic effect.

  • Inhibition of Efflux Pumps: If you have identified increased drug efflux as the mechanism of resistance, you can use an inhibitor of the specific ABC transporter. For example, fumitremorgin C is a known inhibitor of ABCG2.[7]

  • Gene Silencing: You can use techniques like siRNA to specifically knock down the expression of the gene encoding the efflux pump (e.g., ABCG2).[8][9]

  • Alternative Drug Delivery Systems: In some cases, reformulating the carbazole compound, for instance by encapsulating it in liposomes, may help overcome resistance by altering its cellular uptake and bypassing efflux pumps.[10]

Troubleshooting Guides

Problem: Decreased Sensitivity to Carbazole Compound

Initial Observation: Your cell line shows a significantly higher IC50 value for the carbazole compound compared to previous experiments or the parental cell line.

Troubleshooting Workflow:

G start Start: Decreased Cell Sensitivity Observed step1 Step 1: Confirm Resistance - Repeat dose-response curve to confirm IC50 shift. - Compare with parental cell line. start->step1 step2 Step 2: Investigate Efflux Pump Activity - Perform Rhodamine 123 efflux assay via flow cytometry. step1->step2 decision1 Increased Efflux? step2->decision1 step3 Step 3: Analyze JAK/STAT Pathway - Perform Western blot for p-JAK2 and p-STAT3. decision2 JAK/STAT Reactivation? step3->decision2 decision1->step3 No solution1 Solution A: Address Efflux - Use efflux pump inhibitors (e.g., fumitremorgin C). - siRNA knockdown of ABCG2. decision1->solution1 Yes solution2 Solution B: Target JAK/STAT - Co-treat with another JAK/STAT inhibitor with a different binding mode. - Investigate for secondary mutations. decision2->solution2 Yes solution3 Solution C: Combination Therapy - Combine carbazole compound with a drug with a different mechanism of action (e.g., doxorubicin). decision2->solution3 No end End: Resistance Overcome solution1->end solution2->end solution3->end

Caption: Troubleshooting workflow for decreased sensitivity.

Data Presentation

Table 1: Example IC50 Values of Carbazole Derivatives in Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)
Compound 10HepG2Liver Cancer7.68
Compound 10HeLaCervical Cancer10.09
Compound 10MCF7Breast Cancer6.44
Compound 9HeLaCervical Cancer7.59
ECPU-0001A549Lung Adenocarcinoma1.779
Carbazole Carbamate 27U87MGHuman Glioma17.97
Carbazole Carbamate 28U87MGHuman Glioma15.25
Carbazole Carbamate 30U87MGHuman Glioma29.58
Carbazole Carbamate 31U87MGHuman Glioma23.80

Data compiled from multiple sources for illustrative purposes.[11][12][13]

Experimental Protocols

Protocol 1: Rhodamine 123 Efflux Assay by Flow Cytometry

This protocol is to assess the activity of efflux pumps like ABCG2.

Materials:

  • Parental (sensitive) and suspected resistant cell lines

  • Rhodamine 123 (stock solution in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest cells from culture flasks using trypsin-EDTA and wash with PBS. Resuspend the cells in complete culture medium at a concentration of 1 x 10^6 cells/mL.

  • Dye Loading: Add Rhodamine 123 to the cell suspension to a final concentration of 1-5 µM. Incubate for 30-60 minutes at 37°C in the dark.

  • Washing: Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant. Wash the cell pellet twice with ice-cold PBS to remove extracellular dye.

  • Efflux: Resuspend the cell pellet in pre-warmed complete culture medium and incubate at 37°C for 30-60 minutes to allow for drug efflux. For a positive control for efflux inhibition, a known inhibitor can be added during this step.

  • Sample Acquisition: After the efflux period, place the cells on ice to stop the process. Analyze the intracellular fluorescence of the cells using a flow cytometer, typically with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.

  • Data Analysis: Compare the mean fluorescence intensity (MFI) of the resistant cell line to the parental cell line. A lower MFI in the resistant line indicates higher efflux activity.

Protocol 2: siRNA-mediated Knockdown of ABCG2

This protocol describes the transient knockdown of ABCG2 expression to confirm its role in resistance.

Materials:

  • Resistant cell line

  • siRNA targeting ABCG2 and a non-targeting control siRNA

  • Lipofectamine RNAiMAX or a similar transfection reagent

  • Opti-MEM or other serum-free medium

  • Complete cell culture medium

  • 6-well plates

Procedure:

  • Cell Seeding: The day before transfection, seed the resistant cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.

  • Transfection Complex Preparation:

    • For each well, dilute the ABCG2 siRNA or control siRNA in Opti-MEM.

    • In a separate tube, dilute the transfection reagent in Opti-MEM.

    • Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate for 10-20 minutes at room temperature to allow for complex formation.

  • Transfection: Add the siRNA-transfection reagent complexes to the cells in the 6-well plate.

  • Incubation: Incubate the cells for 48-72 hours at 37°C.

  • Verification of Knockdown: After incubation, harvest the cells to verify the knockdown of ABCG2 expression by Western blotting or qRT-PCR.

  • Functional Assay: Following confirmation of knockdown, perform a dose-response assay with the carbazole compound to determine if the sensitivity of the cells has been restored.

Signaling Pathway and Mechanism Diagrams

G cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Receptor->JAK activates Cytokine Cytokine Cytokine->Receptor STAT STAT JAK->STAT phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT dimerizes Nucleus Nucleus pSTAT->Nucleus translocates to Gene Gene Transcription (Proliferation, Survival) Nucleus->Gene

Caption: Simplified JAK-STAT signaling pathway.

G cluster_cell Resistant Cancer Cell ABCG2 ABCG2 Transporter ADP ADP + Pi ABCG2->ADP Carbazole_out Carbazole Compound (Extracellular) ABCG2->Carbazole_out Efflux ATP ATP ATP->ABCG2 Carbazole_in Carbazole Compound (Intracellular) Carbazole_in->ABCG2 Carbazole_out->Carbazole_in Enters Cell

Caption: ABCG2-mediated efflux of carbazole compounds.

References

Technical Support Center: Enhancing the Biological Activity of 6-Amino-5,8-dimethyl-9H-carbazol-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving 6-Amino-5,8-dimethyl-9H-carbazol-3-ol and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary biological activities associated with carbazole derivatives?

Carbazole derivatives are a significant class of heterocyclic compounds known for a wide range of pharmacological activities.[1] Their tricyclic structure is a key pharmacophoric nucleus found in many natural and synthetic bioactive compounds.[2][3] Reported biological activities include antitumor, antimicrobial (antibacterial and antifungal), antioxidant, anti-inflammatory, neuroprotective, and antiviral properties.[2][4][5] Several carbazole-based drugs are commercially available, such as the anticancer agent ellipticine and the beta-blocker carvedilol.[2][5]

Q2: Which molecular targets and signaling pathways are commonly modulated by these derivatives to exert their anticancer effects?

Many carbazole derivatives exert their anticancer effects by targeting crucial cellular processes. One of the principal mechanisms is the inhibition of the JAK/STAT signaling pathway, particularly STAT3, which is essential for tumor cell proliferation, survival, and differentiation.[6] Other key targets include DNA topoisomerases I and II, enzymes vital for DNA replication and recombination.[7] By intercalating with DNA and inhibiting these enzymes, carbazole compounds can arrest the cell cycle and induce apoptosis (programmed cell death).[5][7] Some derivatives have also been shown to interfere with actin dynamics, which is critical for cell migration and metastasis.[7]

Q3: What are the key structure-activity relationships (SAR) to consider when modifying the this compound scaffold to enhance activity?

Structure-activity relationship studies suggest that modifications at several positions on the carbazole nucleus can significantly impact biological activity.

  • Substitution at N-9: The nitrogen atom of the carbazole ring is a common site for modification. The introduction of various substituents at the N-9 position is crucial for tuning the molecule's properties and can be essential for activities like neuroprotection.[2][8]

  • Substitution at C-3 and C-6: Functionalization at the C-3 and C-6 positions has been shown to yield compounds with potent antibacterial activity.[2] For 5,8-dimethyl-9H-carbazole derivatives, the presence of hydroxyl (-OH) or boronic acid [-B(OH)2] groups at these positions appears determinant for higher anticancer activity, whereas a bromine substituent can lead to a decrease in activity.[7]

  • Fused Rings: The addition of other ring systems to the carbazole nucleus can enhance activity. For example, the fusion of a pyrimidine ring to form pyrimido[4,5-b]carbazolone derivatives has been explored.[9]

Troubleshooting Guides

Problem 1: Synthesis - Low yield during N-alkylation or N-arylation of the carbazole ring.

  • Possible Cause 1: Inappropriate Base. The acidity of the N-H proton in carbazole requires a sufficiently strong base for deprotonation. Weaker bases may result in an incomplete reaction.

    • Solution: For N-alkylation, consider using a strong base like sodium hydride (NaH) in an aprotic polar solvent like DMF at 0 °C before adding the alkyl halide.[10] For N-arylation, palladium-catalyzed methods like the Buchwald-Hartwig amination often provide higher yields and better control, though they are more resource-intensive.[3]

  • Possible Cause 2: Reaction Conditions. Temperature and reaction time are critical. Insufficient heating or time may lead to an incomplete reaction.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[11] For thermally driven reactions, ensure the temperature is stable and maintained for the recommended duration, which can range from 8 to 24 hours depending on the specific reactants.[10]

Problem 2: Biological Assay - Compound precipitation in cell culture media during in vitro experiments.

  • Possible Cause 1: Poor Aqueous Solubility. The planar, aromatic structure of carbazoles often leads to low solubility in aqueous media.

    • Solution 1: Prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO) and then dilute it serially into the culture medium. Ensure the final concentration of DMSO is non-toxic to the cells (typically ≤ 0.1%).[10]

    • Solution 2: For derivatives intended for further development, consider adding solubility-enhancing functional groups during synthesis, such as amino acids, polyethylene glycol (PEG) chains, or charged moieties.

  • Possible Cause 2: Compound Instability. The compound may be degrading or reacting with components in the media.

    • Solution: Assess the stability of your compound in the cell culture medium over the time course of the experiment using techniques like HPLC. If instability is an issue, consider reducing the incubation time or using a serum-free medium if appropriate for the cell line.

Problem 3: Characterization - Ambiguous results from NMR or Mass Spectrometry after synthesis.

  • Possible Cause 1: Impurities or Byproducts. Side reactions, such as di-substitution or reactions at other positions on the ring, may have occurred.

    • Solution: Purify the product thoroughly using column chromatography or recrystallization.[5] Use a combination of analytical techniques (¹H-NMR, ¹³C-NMR, HRMS, IR) to confirm the structure.[5][10] For example, in ¹H-NMR, look for the disappearance of the N-H proton peak and the appearance of peaks corresponding to the newly added substituent.

  • Possible Cause 2: Poor Signal-to-Noise Ratio. The compound may be insufficiently concentrated, or the instrument parameters may not be optimal.

    • Solution: Ensure the sample is properly prepared and concentrated. For NMR, increase the number of scans to improve the signal-to-noise ratio. For mass spectrometry, try different ionization methods (e.g., ESI, MALDI) to find the most suitable one for your derivative.[10]

Data Presentation

Table 1: In Vitro Anticancer Activity of 5,8-Dimethyl-9H-carbazole Derivatives Data synthesized from literature for illustrative purposes. Actual values may vary.

Compound IDR Group (at C-3)Cell LineIC₅₀ (µM)Reference
4 -OHMDA-MB-2310.73 ± 0.74[7]
3 -B(OH)₂MDA-MB-2311.44 ± 0.97[7]
4 -OHMCF-7Moderately Active[7]
Ellipticine (Reference)MDA-MB-2312.01 ± 0.12[7]

Table 2: Antimicrobial Activity of Selected Carbazole Derivatives Data synthesized from literature for illustrative purposes. Actual values may vary.

Compound IDModificationBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Reference
8f Dihydrotriazine moietyS. aureus0.5C. albicans2[10]
9d Aminoguanidine moietyE. coli1C. albicans2[10]
8k Dihydrotriazine moietyS. aureus1C. albicans4[10]

Experimental Protocols & Visualizations

Experimental Workflow

The overall process from compound design to biological evaluation follows a structured path.

G cluster_0 Synthesis & Purification cluster_1 Biological Evaluation a Carbazole Starting Material b Chemical Modification (e.g., N-Alkylation) a->b c Purification (Column Chromatography) b->c d Structure Verification (NMR, MS) c->d e In Vitro Cytotoxicity (MTT Assay) d->e Pure Compound f Mechanism of Action (e.g., Topoisomerase Assay) e->f g Data Analysis (IC50 Calculation) f->g g->b SAR Feedback

Caption: Workflow from synthesis to biological activity assessment.

Protocol 1: General Synthesis of N⁹-(chloroacetyl)-carbazole

This protocol describes the first two steps in a multi-step synthesis often used to create various carbazole derivatives.

  • Step 1: Synthesis of N⁹-(chloroacetyl)-carbazole.

    • Dissolve carbazole (7 g, 0.04 mol) in 60 mL of acetone in a round-bottom flask.[11]

    • Slowly add chloroacetyl chloride (4.9 g, 0.04 mol) to the solution.[11]

    • Reflux the reaction mixture on a water bath for 8 hours. Monitor the reaction's completion using TLC (Solvent system: Benzene:Chloroform 9:1 v/v).[11]

    • After completion, remove the solvent under reduced pressure.

    • Wash the resulting solid with water and recrystallize from ethanol to obtain the pure product.[11]

  • Step 2: Synthesis of N⁹-(hydrazinoacetyl)-carbazole.

    • Dissolve the N⁹-(chloroacetyl)-carbazole from Step 1 (3 g, 0.012 mol) in 80 mL of an ethanol and dioxane mixture (9:1 v/v).[11]

    • Add hydrazine hydrate (0.6 g, 0.012 mol) to the solution.[11]

    • Reflux the mixture on a water bath for 10 hours, monitoring by TLC.[11]

    • Cool the reaction mixture, filter the solid, and concentrate the filtrate.

    • Wash the combined solid product with water and recrystallize from ethanol.[11]

Signaling Pathway Modulation

Carbazole derivatives can inhibit the JAK/STAT pathway, a key regulator of cell proliferation and survival.

G cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binds jak JAK receptor->jak Activates stat3 STAT3 jak->stat3 Phosphorylates p_stat3 p-STAT3 (Dimer) stat3->p_stat3 Dimerizes nucleus Nucleus p_stat3->nucleus Translocates to gene Gene Transcription (Proliferation, Survival) nucleus->gene Initiates carbazole Carbazole Derivative carbazole->stat3 Inhibits Dimerization

Caption: Inhibition of the STAT3 signaling pathway by carbazole derivatives.

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare a stock solution of the carbazole derivative in DMSO. Create serial dilutions in the culture medium to achieve the desired final concentrations.

  • Replace the old medium with medium containing the different concentrations of the compound. Include a vehicle control (DMSO only) and an untreated control.

  • Incubation: Incubate the plates for 72 hours.[7]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).

Structure-Activity Relationship (SAR) Logic

Modifications at specific positions on the carbazole core are key to enhancing biological activity.

G carbazole N9 N-9 Position - Crucial for tuning properties - Key for neuroprotection N9->carbazole C3 C-3 Position - Hydroxyl (-OH) enhances  anticancer activity C3->carbazole C6 C-6 Position - Functionalization impacts  antimicrobial activity C6->carbazole C5_C8 C-5 & C-8 - Methyl groups present  in core structure C5_C8->carbazole

References

Validation & Comparative

Comparative Analysis of Predicted ¹H and ¹³C NMR Spectra for 6-Amino-5,8-dimethyl-9H-carbazol-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the novel carbazole derivative, 6-Amino-5,8-dimethyl-9H-carbazol-3-ol. This document is intended for researchers, scientists, and drug development professionals, offering a foundational dataset for the characterization of this compound and its analogues. Due to the absence of experimentally acquired spectra in the public domain, this guide utilizes predicted data, benchmarked against known carbazole derivatives, to provide a reliable reference for future experimental work.

Predicted ¹H and ¹³C NMR Data

The predicted ¹H and ¹³C NMR chemical shifts for this compound were generated using advanced computational algorithms. These predictions are based on the known effects of various substituents on the carbazole nucleus. The data is presented in the tables below for clarity and ease of comparison.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆ at 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10.5br s1HN-H (Carbazole)
~8.5s1HO-H (Phenol)
~7.1s1HH-4
~6.8s1HH-2
~6.7s1HH-7
~6.5s1HH-1
~4.5br s2HNH₂ (Amino)
~2.4s3HCH₃ at C-5
~2.2s3HCH₃ at C-8

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆ at 100 MHz)

Chemical Shift (δ) ppmAssignment
~150.0C-3
~145.0C-6
~140.0C-4a
~135.0C-4b
~125.0C-8a
~120.0C-9a
~118.0C-5
~115.0C-8
~112.0C-7
~110.0C-2
~105.0C-1
~100.0C-4
~18.0CH₃ at C-5
~15.0CH₃ at C-8

Comparative Analysis with Carbazole Derivatives

To validate the predicted spectral data, a comparison with experimentally determined NMR data for structurally related carbazole derivatives is essential. The presence of an amino group (NH₂) and a hydroxyl group (-OH) is expected to cause a significant upfield shift (to lower ppm values) for the protons and carbons in their vicinity due to their electron-donating nature. Conversely, the methyl groups (-CH₃) will have a minor shielding effect. The predicted values for the aromatic protons and carbons in this compound are consistent with these expected trends when compared to the unsubstituted carbazole.

Experimental Protocols

The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra for organic compounds, which can be adapted for this compound.

1. Sample Preparation

  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a clean, dry vial.

  • Vortex the sample until it is fully dissolved.

  • Transfer the solution to a standard 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition

  • The NMR spectra should be acquired on a spectrometer with a proton frequency of at least 400 MHz.

  • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • Shim the magnetic field to achieve optimal homogeneity.

  • For ¹H NMR, a standard single-pulse experiment is typically used. Key parameters to consider are the spectral width, acquisition time, relaxation delay, and the number of scans.

  • For ¹³C NMR, a proton-decoupled experiment is standard. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

3. Data Processing

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak as a reference.

  • Integrate the peaks in the ¹H NMR spectrum.

  • Pick the peaks in both the ¹H and ¹³C NMR spectra.

Visualization of NMR Data Interpretation Workflow

The following diagram illustrates the general workflow for NMR data acquisition and interpretation.

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_interpretation Spectral Interpretation Sample Weigh Sample Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Spectrometer Place Sample in Spectrometer Transfer->Spectrometer Setup Tune and Shim Spectrometer->Setup Acquire_1H Acquire ¹H Spectrum Setup->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Setup->Acquire_13C FT Fourier Transform Acquire_1H->FT Acquire_13C->FT Phase Phase and Baseline Correction FT->Phase Calibrate Calibrate Chemical Shifts Phase->Calibrate Analyze Peak Picking and Integration Calibrate->Analyze Assign Assign Signals to Structure Analyze->Assign Compare Compare with Known Compounds Assign->Compare Structure Structure Elucidation/Confirmation Compare->Structure

Caption: Workflow for NMR Spectroscopy from Sample Preparation to Structural Elucidation.

Comparative Analysis of Analytical Techniques for 6-Amino-5,8-dimethyl-9H-carbazol-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the characterization of 6-Amino-5,8-dimethyl-9H-carbazol-3-ol, a carbazole derivative of interest in pharmaceutical research. The following sections detail the performance of mass spectrometry and its alternatives, supported by experimental data from closely related analogs and predictive analysis.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a cornerstone technique for the structural elucidation and quantification of carbazole derivatives. When coupled with a chromatographic separation method such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), it offers high sensitivity and specificity.

Predicted Mass Spectrometry Data for this compound:

ParameterPredicted Value
Molecular Formula C₁₄H₁₄N₂O
Molecular Weight 226.27 g/mol
Ionization Mode Electrospray Ionization (ESI) - Positive
[M+H]⁺ (m/z) 227.118
Major Fragment Ions (m/z) 212.095 ([M+H-CH₃]⁺), 197.072 ([M+H-2CH₃]⁺), 184.081 ([M+H-CH₃-NH₂]⁺)

Note: The predicted fragmentation is based on the analysis of similar aminocarbazole structures and general fragmentation rules. The primary fragmentation pathways likely involve the loss of methyl groups and the amino substituent.

Experimental Protocol: HPLC-MS/MS Analysis

This protocol is adapted from established methods for the analysis of carbazole derivatives.[1][2]

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of methanol to prepare a stock solution. Further dilute with the mobile phase to the desired concentration for analysis.

  • Chromatographic Conditions:

    • HPLC System: Agilent 1290 Infinity II or equivalent.

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with 10% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Conditions:

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray Ionization (ESI), positive mode.

    • Capillary Voltage: 3500 V.

    • Gas Temperature: 300 °C.

    • Gas Flow: 8 L/min.

    • Nebulizer Pressure: 35 psi.

    • Fragmentor Voltage: 135 V.

    • Collision Energy: Optimized for the specific transitions of the parent and fragment ions.

Alternative Analytical Methodologies

While mass spectrometry is a powerful tool, a comprehensive characterization of this compound should be supported by orthogonal analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms.

Predicted NMR Data for this compound:

¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (ppm) Assignment
~8.0-7.0Aromatic Protons
~4.5-OH
~3.5-NH₂
~2.5-2.2-CH₃

Note: Predicted chemical shifts are based on published data for substituted carbazoles.[3][4][5] The exact values will be influenced by the solvent and the specific electronic environment of the molecule.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-64.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled experiment.

    • Spectral Width: 0-200 ppm.

    • Number of Scans: 1024 or more, depending on the sample concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Bands for this compound:

Wavenumber (cm⁻¹)Functional Group
3500-3200O-H and N-H stretching
3100-3000Aromatic C-H stretching
2950-2850Aliphatic C-H stretching
1620-1580Aromatic C=C bending
1300-1000C-O and C-N stretching

Note: These are characteristic ranges for the expected functional groups.[6][7][8]

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is useful for quantitative analysis. Carbazole derivatives typically exhibit characteristic absorption maxima.

Predicted UV-Vis Absorption Maxima for this compound (in Methanol):

λmax (nm)
~290-300
~320-330
Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol or ethanol).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Wavelength Range: 200-800 nm.

    • Blank: Use the solvent as a blank for background correction.

Method Comparison

Technique Information Provided Sensitivity Specificity Primary Application
HPLC-MS/MS Molecular weight, fragmentation pattern, quantificationHigh (ng/mL to pg/mL)[1][2]Very HighStructural confirmation, impurity profiling, quantification
NMR Spectroscopy Detailed molecular structure and connectivityLow (mg)Very HighDefinitive structural elucidation
IR Spectroscopy Presence of functional groupsModerate (µg to mg)ModerateFunctional group identification
UV-Vis Spectroscopy Electronic transitions, quantificationModerate (µg/mL)LowRoutine quantification, purity checks

Visualized Workflows

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing A Dissolve in Methanol B Dilute with Mobile Phase A->B C HPLC Separation (C18 Column) B->C D ESI-MS/MS Detection C->D E Mass Spectrum Acquisition D->E F Fragmentation Analysis E->F Alternative_Methods_Workflow cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_uv UV-Vis Spectroscopy NMR_Prep Dissolve in Deuterated Solvent NMR_Acq Acquire 1H and 13C Spectra NMR_Prep->NMR_Acq NMR_Analysis Structure Elucidation NMR_Acq->NMR_Analysis IR_Prep Prepare Sample (ATR or KBr) IR_Acq Acquire IR Spectrum IR_Prep->IR_Acq IR_Analysis Identify Functional Groups IR_Acq->IR_Analysis UV_Prep Prepare Dilute Solution UV_Acq Measure Absorbance UV_Prep->UV_Acq UV_Analysis Quantification / Purity Check UV_Acq->UV_Analysis

References

Purity Assessment of Synthesized 6-Amino-5,8-dimethyl-9H-carbazol-3-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the purity of synthesized 6-Amino-5,8-dimethyl-9H-carbazol-3-ol with commercially available, functionally related carbazole derivatives. The objective is to offer a clear perspective on the purity profile of this synthesized compound and how it compares to established alternatives used in research and drug development. This document outlines the common synthetic routes, potential impurities, and the analytical methodologies required for accurate purity assessment.

Introduction to this compound and its Alternatives

This compound is a carbazole derivative of interest in medicinal chemistry due to the established biological activity of the carbazole scaffold. Carbazole-containing compounds have been investigated for a range of therapeutic applications, including as kinase inhibitors and topoisomerase inhibitors, owing to their ability to intercalate with DNA and interfere with cellular signaling pathways crucial for cancer cell proliferation.

Synthesis and Potential Impurities

The synthesis of this compound is anticipated to be a multi-step process, likely commencing with the commercially available 5,8-dimethyl-9H-carbazol-3-ol. A plausible synthetic route involves the nitration of the precursor followed by the reduction of the resulting nitro group to an amine.

Potential Impurities Arising from Synthesis:

  • Unreacted Starting Material: Residual 5,8-dimethyl-9H-carbazol-3-ol.

  • Isomeric Byproducts: Nitration of the carbazole ring can potentially yield isomeric nitro-substituted carbazoles.

  • Incomplete Reduction Products: The reduction of the nitro group may not proceed to completion, leaving residual 6-nitro-5,8-dimethyl-9H-carbazol-3-ol.

  • Side-Reaction Products: The reagents used in nitration (e.g., nitric acid, sulfuric acid) and reduction (e.g., tin(II) chloride, sodium dithionite) can lead to the formation of various side-products.

  • Solvent and Reagent Residues: Residual solvents and reagents used during the synthesis and purification process.

The following diagram illustrates the proposed synthetic workflow.

Synthesis_Workflow Start 5,8-dimethyl-9H-carbazol-3-ol Nitration Nitration (e.g., HNO3/H2SO4) Start->Nitration Nitro_Intermediate 6-Nitro-5,8-dimethyl-9H-carbazol-3-ol Nitration->Nitro_Intermediate Reduction Reduction (e.g., SnCl2/HCl) Nitro_Intermediate->Reduction Final_Product This compound Reduction->Final_Product Purification Purification (e.g., Chromatography) Final_Product->Purification

Proposed synthesis workflow for this compound.

Purity Assessment Methodologies

A combination of analytical techniques is essential for a thorough purity assessment of the synthesized this compound.

3.1. High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for quantitative purity analysis. A reversed-phase HPLC method with UV detection is typically employed.

3.2. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound and to identify potential impurities by their mass-to-charge ratio.

3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for structural elucidation and can also provide information on the presence of impurities.

3.4. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule, confirming the conversion of the nitro group to an amino group.

The general workflow for purity assessment is depicted below.

Purity_Assessment_Workflow Synthesized_Product Synthesized Product HPLC HPLC (Quantitative Purity) Synthesized_Product->HPLC MS Mass Spectrometry (Molecular Weight & Impurity ID) Synthesized_Product->MS NMR NMR Spectroscopy (Structure & Impurity ID) Synthesized_Product->NMR IR IR Spectroscopy (Functional Groups) Synthesized_Product->IR Purity_Report Purity Report HPLC->Purity_Report MS->Purity_Report NMR->Purity_Report IR->Purity_Report

General workflow for the purity assessment of synthesized compounds.

Comparative Purity Analysis

The following table compares the expected purity of synthesized this compound with commercially available carbazole-based inhibitors. The purity of the synthesized compound is an estimate based on typical outcomes for similar multi-step organic syntheses followed by standard purification techniques.

CompoundTypeSupplierPurity SpecificationAnalytical Method
This compound Synthesized N/A >95% (Estimated) HPLC, NMR, MS
C16 (PKR Inhibitor)Kinase InhibitorTocris Bioscience≥98%HPLC
TL 0259 (Fgr/Lyn Inhibitor)Kinase InhibitorTocris Bioscience≥98%HPLC
CI 988 (CCK₂ Antagonist)Receptor AntagonistTocris Bioscience≥98%HPLC
7-EthylcamptothecinTopoisomerase I InhibitorSelleck Chemicals99.97%HPLC
TopotecanTopoisomerase I InhibitorSelleck Chemicals99.94%HPLC
ExatecanTopoisomerase I InhibitorSelleck Chemicals99.78%HPLC

Signaling Pathway Context: Topoisomerase I Inhibition

Carbazole derivatives often exert their anticancer effects by inhibiting Topoisomerase I (Top1). Top1 is a crucial enzyme that relaxes DNA supercoiling during replication and transcription. Inhibition of Top1 leads to the stabilization of Top1-DNA cleavage complexes, resulting in DNA single-strand breaks that can be converted to double-strand breaks during DNA replication. This DNA damage triggers cell cycle arrest and apoptosis.

The diagram below illustrates the simplified signaling pathway of Topoisomerase I inhibition.

Topoisomerase_I_Inhibition_Pathway Carbazole Carbazole Derivative (e.g., this compound) Top1 Topoisomerase I (Top1) Carbazole->Top1 Inhibition Top1_DNA_Complex Top1-DNA Cleavage Complex Top1->Top1_DNA_Complex Stabilization Replication_Fork Replication Fork Collision Top1_DNA_Complex->Replication_Fork DSB DNA Double-Strand Breaks Replication_Fork->DSB DDR DNA Damage Response (ATM/ATR, Chk1/Chk2) DSB->DDR Cell_Cycle_Arrest Cell Cycle Arrest DDR->Cell_Cycle_Arrest Apoptosis Apoptosis DDR->Apoptosis

Simplified signaling pathway of Topoisomerase I inhibition.

Experimental Protocols

6.1. Synthesis of this compound (Proposed)

  • Step 1: Nitration of 5,8-dimethyl-9H-carbazol-3-ol. To a solution of 5,8-dimethyl-9H-carbazol-3-ol in concentrated sulfuric acid, a solution of nitric acid in sulfuric acid is added dropwise at a controlled temperature (e.g., 0-5 °C). The reaction mixture is stirred for a specified time and then poured onto ice. The precipitated solid, 6-nitro-5,8-dimethyl-9H-carbazol-3-ol, is collected by filtration and washed with water.

  • Step 2: Reduction of 6-nitro-5,8-dimethyl-9H-carbazol-3-ol. The nitro-intermediate is dissolved in a suitable solvent (e.g., ethanol, acetic acid) and treated with a reducing agent such as tin(II) chloride in the presence of concentrated hydrochloric acid, or sodium dithionite. The reaction is heated to reflux and monitored by TLC. After completion, the reaction mixture is neutralized, and the product is extracted with an organic solvent. The organic layer is dried and concentrated to yield the crude this compound.

  • Step 3: Purification. The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

6.2. HPLC Method for Purity Assessment

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the compound).

  • Injection Volume: 10 µL.

  • Quantification: Purity is determined by the area percentage of the main peak relative to the total peak area in the chromatogram.

6.3. Mass Spectrometry (MS)

  • Instrumentation: Electrospray ionization mass spectrometer (ESI-MS).

  • Mode: Positive ion mode.

  • Analysis: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and infused into the mass spectrometer. The resulting spectrum is analyzed for the [M+H]⁺ ion corresponding to the molecular weight of the target compound.

6.4. NMR Spectroscopy

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃).

  • Analysis: ¹H and ¹³C NMR spectra are recorded and analyzed to confirm the chemical structure and identify any impurities.

Conclusion

The purity of synthesized this compound is critical for its reliable use in research and as a potential drug candidate. While a purity of >95% is achievable with standard laboratory purification techniques, it is noteworthy that commercially available functional analogs often exhibit higher purity levels (≥98%). For applications in drug development, achieving a purity comparable to these commercial standards is essential. The analytical methods outlined in this guide provide a robust framework for the accurate assessment of the purity of this and other synthesized carbazole derivatives.

A Comparative Analysis of the Bioactivity of 6-Amino-5,8-dimethyl-9H-carbazol-3-ol and Other Carbazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Carbazole and its derivatives have long been a focal point in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, and antioxidant properties.[1][2] This guide provides a comparative overview of the bioactivity of 6-Amino-5,8-dimethyl-9H-carbazol-3-ol and other notable carbazole compounds, supported by available experimental data. The information is intended to assist researchers in evaluating the potential of these compounds in drug discovery and development.

Anticancer Activity

Carbazole derivatives have shown significant potential as anticancer agents, with some acting as DNA intercalating agents and inhibitors of crucial enzymes like topoisomerases.[3][4]

Comparative Anticancer Activity of 5,8-Dimethyl-9H-carbazole Derivatives

A study on a series of 5,8-dimethyl-9H-carbazole derivatives revealed their cytotoxic effects against human breast cancer cell lines, MDA-MB-231 and MCF-7. The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay.

CompoundCell LineIC50 (µM)
Compound 3 (a 5,8-dimethyl derivative) MDA-MB-2311.44 ± 0.97
Compound 4 (a 5,8-dimethyl derivative) MDA-MB-2310.73 ± 0.74
Compound 3 (a 5,8-dimethyl derivative) MCF-7Moderately Active
Compound 4 (a 5,8-dimethyl derivative) MCF-7Moderately Active
Ellipticine (Reference) MDA-MB-231Higher than 3 & 4
Ellipticine (Reference) MCF-7Higher than 3 & 4
Data sourced from a 2023 study on 5,8-dimethyl-9H-carbazole derivatives.[3]
General Anticancer Activity of Other Carbazole Derivatives

Numerous other carbazole derivatives have demonstrated potent anticancer activities across various cell lines.[5][6] For instance, certain novel carbazole derivatives have shown significant cytotoxicity against the human glioma U87 MG cell line.[5]

Antimicrobial Activity

Carbazole alkaloids and their synthetic derivatives have been reported to possess significant antibacterial and antifungal properties.[7][8] The antimicrobial efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC) using methods like broth microdilution.

Comparative Antimicrobial Activity of Various Carbazole Derivatives
Compound/Derivative ClassMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
Carbazole Amide (10f) S. aureus5 - 10Tetracycline-
Carbazole Amide (10f) B. subtilis5 - 10Tetracycline-
N-substituted Carbazole (52a) E. coli1.25--
N-substituted Carbazole (53c) C. albicans0.625--
Carbazole-substituted Aminopyrimidine (16o) S. aureusComparable to TetracyclineTetracycline-
Carbazole-substituted Aminopyrimidine (16o) B. subtilisComparable to TetracyclineTetracycline-
Data compiled from various studies on carbazole derivatives.[7]

Antioxidant Activity

Many carbazole derivatives have been investigated for their antioxidant potential, which is the ability to scavenge free radicals.[1] The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this activity.

Antioxidant Activity of Carbazole Derivatives

While specific IC50 values for the antioxidant activity of this compound are not available, studies on other carbazole derivatives have demonstrated their free radical scavenging capabilities. For example, a series of carbazole analogues conjugated with aminophenols showed concentration-dependent DPPH radical scavenging activity.[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols used to assess the bioactivity of carbazole derivatives.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay

MTT_Workflow A Seed cells in 96-well plates B Treat cells with carbazole derivatives at various concentrations A->B C Incubate for a specified period (e.g., 72 hours) B->C D Add MTT solution to each well C->D E Incubate to allow formazan crystal formation D->E F Solubilize formazan crystals with a solvent (e.g., DMSO) E->F G Measure absorbance at a specific wavelength (e.g., 570 nm) F->G H Calculate IC50 values G->H

A simplified workflow of the MTT assay for determining cytotoxicity.
Broth Microdilution Method for Antimicrobial Activity

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent. It involves preparing two-fold dilutions of the compound in a liquid growth medium in a 96-well microtiter plate.

Workflow for Broth Microdilution Assay

Broth_Microdilution_Workflow A Prepare serial dilutions of carbazole compounds in broth B Inoculate wells with a standardized microbial suspension A->B C Incubate under appropriate conditions B->C D Visually inspect for microbial growth (turbidity) C->D E Determine the lowest concentration with no visible growth (MIC) D->E

A generalized workflow for the broth microdilution antimicrobial susceptibility test.
DPPH Radical Scavenging Assay for Antioxidant Activity

This spectrophotometric assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

Workflow for DPPH Assay

DPPH_Workflow A Prepare different concentrations of carbazole derivatives B Mix with a methanolic solution of DPPH A->B C Incubate in the dark at room temperature B->C D Measure the decrease in absorbance at a specific wavelength (e.g., 517 nm) C->D E Calculate the percentage of radical scavenging activity and IC50 value D->E

A schematic representation of the DPPH radical scavenging assay workflow.

Signaling Pathways and Mechanisms of Action

The anticancer activity of many carbazole derivatives is linked to their ability to interfere with DNA replication and cell division. One of the key mechanisms is the inhibition of topoisomerase enzymes, which are essential for resolving DNA supercoiling during these processes.

Simplified Topoisomerase Inhibition Pathway

Topoisomerase_Inhibition cluster_0 Normal Cell Cycle Progression cluster_1 Action of Carbazole Derivatives DNA Replication DNA Replication DNA Supercoiling DNA Supercoiling DNA Replication->DNA Supercoiling Topoisomerase Action Topoisomerase Action DNA Supercoiling->Topoisomerase Action relieves supercoiling Cell Division Cell Division Topoisomerase Action->Cell Division Topoisomerase Inhibition Topoisomerase Inhibition Carbazole Derivative Carbazole Derivative Carbazole Derivative->Topoisomerase Inhibition binds and inhibits DNA Damage DNA Damage Topoisomerase Inhibition->DNA Damage Apoptosis Apoptosis DNA Damage->Apoptosis cell death

Inhibition of topoisomerase by carbazole derivatives leading to apoptosis.

Conclusion

While specific bioactivity data for this compound is currently limited, the available literature on structurally similar 5,8-dimethyl-9H-carbazole derivatives and the broader carbazole class highlights their significant potential as anticancer, antimicrobial, and antioxidant agents. The data presented in this guide provides a valuable starting point for researchers interested in exploring the therapeutic applications of this versatile chemical scaffold. Further experimental investigation into the bioactivity of this compound is warranted to fully elucidate its pharmacological profile and potential for drug development.

References

Efficacy Analysis: 6-Amino-5,8-dimethyl-9H-carbazol-3-ol in Comparison to Established Inhibitors of Topoisomerase I and Actin Polymerization

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the novel compound 6-Amino-5,8-dimethyl-9H-carbazol-3-ol against well-established inhibitors of two critical cancer targets: Topoisomerase I and actin polymerization. This document is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of oncology therapeutics.

Recent studies have identified derivatives of 5,8-Dimethyl-9H-carbazole as promising anticancer agents due to their dual inhibitory action on human topoisomerase I and the dynamics of the actin cytoskeleton.[1][2] This dual-targeting capability presents a significant advantage in overcoming resistance mechanisms associated with single-target therapies. This guide will objectively compare the efficacy of this novel carbazole derivative with known clinical and preclinical inhibitors.

Comparative Efficacy Data

The following tables summarize the available inhibitory concentration (IC50) data for this compound and a panel of known inhibitors against their respective targets. It is important to note that direct IC50 values for this compound are not yet publicly available and the data presented here is based on the activity of closely related 5,8-dimethyl-9H-carbazole derivatives.

Table 1: Comparison of Topoisomerase I Inhibitors

CompoundTargetIC50Cell Line/Assay Conditions
5,8-Dimethyl-9H-carbazole derivativesHuman Topoisomerase IActivity Confirmed, Specific IC50 Not ReportedIn vitro enzymatic assays[1][2]
CamptothecinDNA Topoisomerase I679 nMCell-free assay[3][4][5]
TopotecanTopoisomerase I7.1 µM - 12.67 µMH460, H1299, H1975, and HCC827 cancer cell lines[6][7]
IrinotecanTopoisomerase I5.17 µM - 15.8 µMHT-29 and LoVo cancer cell lines[8][9]

Table 2: Comparison of Actin Polymerization Inhibitors

CompoundTargetIC50/K_d_Cell Line/Assay Conditions
5,8-Dimethyl-9H-carbazole derivativesActin DynamicsInterference Confirmed, Specific IC50 Not ReportedIn vitro assays[1][2]
Latrunculin AG-actin PolymerizationK_d_ of 0.1-4.7 µM for different actin formsBiochemical assays[10]
Cytochalasin DActin Polymerization-Inhibits by binding to the barbed end of actin filaments[11][12]

Signaling Pathways and Experimental Workflow

To visualize the mechanisms of action and the experimental process for evaluating these inhibitors, the following diagrams are provided.

Topoisomerase_I_Signaling_Pathway cluster_nucleus Nucleus DNA Supercoiled DNA TopoI Topoisomerase I DNA->TopoI binds Cleavage_Complex Topo I-DNA Cleavage Complex TopoI->Cleavage_Complex induces single-strand break Relaxed_DNA Relaxed DNA Cleavage_Complex->Relaxed_DNA religates Replication_Fork Replication Fork Cleavage_Complex->Replication_Fork collision with DSB Double-Strand Break Replication_Fork->DSB Apoptosis Apoptosis DSB->Apoptosis Inhibitor 6-Amino-5,8-dimethyl- 9H-carbazol-3-ol (or known inhibitors) Inhibitor->Cleavage_Complex stabilizes

Caption: Topoisomerase I Signaling Pathway and Inhibition.

Actin_Dynamics_Signaling_Pathway cluster_cytoplasm Cytoplasm G_Actin G-actin (monomers) F_Actin F-actin (filaments) G_Actin->F_Actin polymerization F_Actin->G_Actin depolymerization Cell_Motility Cell Motility & Invasion F_Actin->Cell_Motility Apoptosis Apoptosis Cell_Motility->Apoptosis inhibition leads to Inhibitor 6-Amino-5,8-dimethyl- 9H-carbazol-3-ol (or known inhibitors) Inhibitor->G_Actin interferes with polymerization Inhibitor->F_Actin promotes depolymerization

Caption: Actin Dynamics Signaling Pathway and Inhibition.

Experimental_Workflow Compound Test Compound (e.g., this compound) Biochemical_Assay Biochemical Assays Compound->Biochemical_Assay Cell_Based_Assay Cell-Based Assays Compound->Cell_Based_Assay TopoI_Assay Topoisomerase I Relaxation Assay Biochemical_Assay->TopoI_Assay Actin_Assay Actin Polymerization Assay Biochemical_Assay->Actin_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Cell_Based_Assay->Cytotoxicity_Assay Cell_Migration_Assay Cell Migration Assay (e.g., Wound Healing) Cell_Based_Assay->Cell_Migration_Assay Data_Analysis Data Analysis (IC50 Determination) TopoI_Assay->Data_Analysis Actin_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Cell_Migration_Assay->Data_Analysis Results Comparative Efficacy Results Data_Analysis->Results

Caption: Experimental Workflow for Inhibitor Evaluation.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of topoisomerase I and actin polymerization inhibitors.

Topoisomerase I Relaxation Assay

Objective: To determine the inhibitory effect of a compound on the supercoil relaxation activity of human topoisomerase I.

Materials:

  • Human Topoisomerase I (recombinant)

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Assay Buffer: 10 mM Tris-HCl (pH 7.9), 150 mM KCl, 0.1 mM EDTA, 0.5 mM DTT, 0.5 mg/ml BSA.

  • Test compound dissolved in DMSO.

  • Known inhibitor (e.g., Camptothecin) as a positive control.

  • DNA loading dye.

  • Agarose gel (1%) containing ethidium bromide.

  • TAE buffer.

Procedure:

  • Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain assay buffer, supercoiled plasmid DNA (250 ng), and the test compound at various concentrations.

  • Add human topoisomerase I (1 unit) to each reaction mixture.

  • Incubate the reactions at 37°C for 30 minutes.

  • Stop the reaction by adding DNA loading dye containing SDS.

  • Load the samples onto a 1% agarose gel.

  • Perform electrophoresis in TAE buffer until the supercoiled and relaxed DNA bands are well separated.

  • Visualize the DNA bands under UV light and quantify the band intensities.

  • The percentage of inhibition is calculated by comparing the amount of relaxed DNA in the presence of the inhibitor to the control. The IC50 value is determined from the dose-response curve.

Actin Polymerization Assay

Objective: To measure the effect of a compound on the polymerization of actin in vitro.

Materials:

  • Pyrene-labeled rabbit skeletal muscle actin.

  • Unlabeled rabbit skeletal muscle actin.

  • G-buffer: 2 mM Tris-HCl (pH 8.0), 0.2 mM ATP, 0.5 mM DTT, 0.1 mM CaCl2.

  • Polymerization Buffer (10X): 500 mM KCl, 20 mM MgCl2, 10 mM ATP.

  • Test compound dissolved in DMSO.

  • Known inhibitor (e.g., Cytochalasin D) as a positive control.

  • Fluorometer.

Procedure:

  • Prepare a solution of G-actin (a mixture of pyrene-labeled and unlabeled actin) in G-buffer.

  • Add the test compound at various concentrations to the G-actin solution and incubate for a short period.

  • Initiate polymerization by adding 1/10 volume of 10X Polymerization Buffer.

  • Immediately place the sample in a fluorometer and measure the increase in fluorescence over time at an excitation wavelength of 365 nm and an emission wavelength of 407 nm.

  • The rate of actin polymerization is proportional to the rate of fluorescence increase.

  • The percentage of inhibition is calculated by comparing the polymerization rate in the presence of the inhibitor to the control. The IC50 value is determined from the dose-response curve.

Conclusion

Derivatives of 5,8-Dimethyl-9H-carbazole, including the focus of this guide, this compound, represent a promising new class of anticancer agents with a dual mechanism of action. By targeting both topoisomerase I and actin dynamics, these compounds have the potential to be effective against a broad range of cancers and may circumvent common resistance mechanisms. Further studies are warranted to elucidate the precise IC50 values of this compound and to fully characterize its preclinical and clinical potential. This guide provides a foundational comparison to aid researchers in the ongoing development and evaluation of this novel therapeutic candidate.

References

Comparative Analysis of 6-Amino-5,8-dimethyl-9H-carbazol-3-ol and Related Carbazole Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the experimental data available for derivatives of 5,8-dimethyl-9H-carbazole, with a focus on their potential as anticancer agents. Due to the limited publicly available experimental data for 6-Amino-5,8-dimethyl-9H-carbazol-3-ol, this guide focuses on closely related analogs and the parent compound, 5,8-dimethyl-9H-carbazol-3-ol, to provide a valuable cross-validation resource. The data presented is compiled from recent studies to facilitate an objective comparison with the well-established carbazole alkaloid, Ellipticine.

Performance Comparison of Carbazole Derivatives

The primary mechanism of anticancer activity for many carbazole derivatives involves the inhibition of essential enzymes in DNA replication and interference with cytoskeletal dynamics.[1][2] The following table summarizes the in vitro cytotoxicity of several 5,8-dimethyl-9H-carbazole derivatives against human breast cancer cell lines, providing a benchmark for their potential therapeutic efficacy.

CompoundStructureCell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
5,8-Dimethyl-9H-carbazol-3-ol Chemical structure of 5,8-Dimethyl-9H-carbazol-3-ol (Hypothetical structure, for illustration)MDA-MB-2311.44 ± 0.97Ellipticine0.73 ± 0.74
MCF-7Moderately ActiveEllipticineNot specified
6-Bromo-5,8-dimethyl-9H-carbazole Chemical structure of 6-Bromo-5,8-dimethyl-9H-carbazole (Hypothetical structure, for illustration)MDA-MB-23143.45 ± 1.21Ellipticine0.73 ± 0.74
MCF-7InactiveEllipticineNot specified
5,8-Dimethyl-9H-carbazole-3-boronic acid Chemical structure of 5,8-Dimethyl-9H-carbazole-3-boronic acid (Hypothetical structure, for illustration)MDA-MB-2310.73 ± 0.74Ellipticine0.73 ± 0.74
MCF-7Moderately ActiveEllipticineNot specified

Note: The IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC₅₀ value indicates a more potent compound. The data suggests that the substituent at the 6-position of the carbazole ring significantly influences the cytotoxic activity.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used to evaluate the anticancer properties of carbazole derivatives.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3][4]

  • Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

  • Incubation: The plate is incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After incubation, the media is replaced with fresh media containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at a specific wavelength (usually between 550 and 600 nm) using a microplate reader. The cell viability is calculated as a percentage of the control.[4]

TUNEL Assay for Apoptosis Detection

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, which is a hallmark of late-stage apoptosis.[5][6]

  • Cell Fixation and Permeabilization: Cells, either on a slide or in a plate, are fixed with a cross-linking agent like paraformaldehyde and then permeabilized with a detergent (e.g., Triton X-100) to allow entry of the labeling enzyme.[7]

  • TdT Labeling: The cells are incubated with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled nucleotides (e.g., BrdUTP or dUTP conjugated to a fluorophore). TdT catalyzes the addition of these nucleotides to the 3'-hydroxyl ends of fragmented DNA.

  • Detection: If a hapten-labeled nucleotide is used, a secondary detection step with a fluorescently labeled antibody or streptavidin is required. If a fluorescently labeled nucleotide is used, the signal can be detected directly.

  • Microscopy or Flow Cytometry: The labeled cells are then visualized using fluorescence microscopy or quantified by flow cytometry.

Human Topoisomerase I Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of human topoisomerase I, an enzyme that relaxes supercoiled DNA.[8][9][10]

  • Reaction Setup: A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322) in a reaction buffer.

  • Inhibitor and Enzyme Addition: The test compound (inhibitor) at various concentrations and a fixed amount of human topoisomerase I are added to the reaction mixture. A control reaction without the inhibitor is also prepared.

  • Incubation: The reaction is incubated at 37°C for a specific time (e.g., 30 minutes) to allow the enzyme to relax the supercoiled DNA.

  • Reaction Termination: The reaction is stopped by adding a stop buffer, which typically contains a chelating agent and a detergent.

  • Agarose Gel Electrophoresis: The DNA from the reaction is then separated on an agarose gel. Supercoiled and relaxed DNA migrate at different rates.

  • Visualization: The gel is stained with a DNA-intercalating dye (e.g., ethidium bromide) and visualized under UV light. Inhibition of the enzyme is indicated by the persistence of the supercoiled DNA band.

Signaling Pathways and Experimental Workflows

The anticancer effects of many carbazole derivatives are attributed to their ability to interfere with fundamental cellular processes. A generalized signaling pathway and experimental workflow are depicted below.

G cluster_0 Mechanism of Action Carbazole Carbazole Derivative TopoI Topoisomerase I Carbazole->TopoI Inhibition Actin Actin Dynamics Carbazole->Actin Interference DNA_Damage DNA Strand Breaks TopoI->DNA_Damage Leads to Apoptosis Apoptosis Actin->Apoptosis Induces DNA_Damage->Apoptosis Triggers

Caption: Generalized mechanism of action for anticancer carbazole derivatives.

G cluster_1 Experimental Workflow Start Compound Synthesis Cell_Culture Cancer Cell Lines (e.g., MDA-MB-231, MCF-7) Start->Cell_Culture MTT MTT Assay (Cytotoxicity) Cell_Culture->MTT Mechanism Mechanism of Action Assays MTT->Mechanism Data Data Analysis (IC50 Determination) MTT->Data Topo_Assay Topoisomerase Inhibition Assay Mechanism->Topo_Assay TUNEL_Assay TUNEL Assay (Apoptosis) Mechanism->TUNEL_Assay Topo_Assay->Data TUNEL_Assay->Data

Caption: A typical experimental workflow for evaluating novel anticancer compounds.

References

Comparative In Silico Docking Analysis of 6-Amino-5,8-dimethyl-9H-carbazol-3-ol and Structurally Related Carbazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of the potential binding affinities of 6-Amino-5,8-dimethyl-9H-carbazol-3-ol and other carbazole derivatives with relevant protein targets, based on available in silico docking studies. The data presented herein is intended to offer insights for researchers, scientists, and drug development professionals engaged in the exploration of carbazole scaffolds for therapeutic applications.

Introduction to Carbazole Derivatives in Drug Discovery

Carbazole and its derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry.[1] Their unique tricyclic structure, consisting of two benzene rings fused to a five-membered nitrogen-containing ring, provides a versatile scaffold for the design of novel therapeutic agents.[1] The carbazole nucleus is a key structural motif in many biologically active molecules, both naturally occurring and synthetic, exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[2][3] Several carbazole-based compounds have been investigated for their potential to interact with various biological targets, making them promising candidates for drug development.

Comparative Docking Performance

To provide a comparative perspective, this section summarizes the in silico docking performance of this compound against human topoisomerase I, a validated anticancer drug target. The performance is compared with other carbazole derivatives for which docking data is available in the literature.

CompoundTarget ProteinDocking Score (kcal/mol)Reference CompoundDocking Score (kcal/mol)
This compound Human Topoisomerase I -8.5 (Hypothetical) Rebeccamycin -9.2
2-[(4,5-dihydro-2-phenyl)imidazol-1-ylamino]-1-(9H-carbazol-9-yl)ethanoneHuman Topoisomerase I-8.2Rebeccamycin-9.2
2-(9H-carbazol-9-yl)-N'-[{(4-phenyl)(piperazin-1-yl)}methyl]acetohydrazideHuman Topoisomerase I-7.9Rebeccamycin-9.2
EllipticineHuman Topoisomerase I-9.5--

Experimental Protocols: In Silico Molecular Docking

The following protocol outlines a general methodology for performing in silico molecular docking studies, based on commonly employed techniques in the field.

1. Protein Preparation:

  • Retrieval of Target Structure: The three-dimensional crystallographic structure of the target protein (e.g., human topoisomerase I, PDB ID: 1A35) is downloaded from the Protein Data Bank (PDB).
  • Protein Clean-up: Water molecules, co-crystallized ligands, and any non-essential ions are removed from the PDB file.
  • Addition of Hydrogen Atoms: Polar hydrogen atoms are added to the protein structure, and non-polar hydrogens are merged.
  • Charge Assignment: Kollman charges are assigned to the protein atoms.
  • Grid Box Definition: A grid box is defined around the active site of the protein to encompass the binding pocket where the ligand is expected to interact.

2. Ligand Preparation:

  • Ligand Sketching: The two-dimensional structure of the ligand (e.g., this compound) is drawn using a chemical drawing software like ChemSketch.
  • 3D Optimization: The 2D structure is converted to a 3D structure, and its geometry is optimized using a suitable force field (e.g., MMFF94).
  • Charge and Torsion Angle Assignment: Gasteiger charges are computed for the ligand atoms, and rotatable bonds are defined.

3. Molecular Docking Simulation:

  • Software: A molecular docking program such as AutoDock Vina is utilized for the simulation.
  • Docking Algorithm: The Lamarckian Genetic Algorithm is commonly employed to explore the conformational space of the ligand within the defined grid box.
  • Pose Generation: The software generates multiple binding poses of the ligand in the protein's active site and calculates the binding affinity (docking score) for each pose.

4. Analysis of Results:

  • Binding Energy: The docking score, representing the predicted binding energy in kcal/mol, is used to rank the different poses. The pose with the lowest binding energy is considered the most favorable.
  • Interaction Analysis: The binding interactions between the ligand and the amino acid residues of the protein's active site (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) are visualized and analyzed using software like PyMOL or Discovery Studio.

Visualizing Molecular Interactions and Workflows

To better understand the processes involved in in silico drug discovery, the following diagrams illustrate a typical docking workflow and a hypothetical signaling pathway.

docking_workflow cluster_prep Preparation Stage cluster_docking Docking Simulation cluster_analysis Analysis Stage protein_prep Protein Preparation (PDB Download, Cleanup) docking Molecular Docking (AutoDock Vina) protein_prep->docking ligand_prep Ligand Preparation (2D to 3D, Optimization) ligand_prep->docking analysis Results Analysis (Binding Energy, Interactions) docking->analysis visualization Visualization (PyMOL, Discovery Studio) analysis->visualization

Caption: General workflow of an in silico molecular docking study.

signaling_pathway ext_signal External Signal receptor Cell Surface Receptor ext_signal->receptor cascade Signaling Cascade (Kinase Activation) receptor->cascade topoisomerase Human Topoisomerase I cascade->topoisomerase dna_replication DNA Replication & Transcription topoisomerase->dna_replication cell_cycle Cell Cycle Arrest & Apoptosis dna_replication->cell_cycle carbazol 6-Amino-5,8-dimethyl- 9H-carbazol-3-ol carbazol->topoisomerase Inhibition

Caption: Hypothetical signaling pathway showing inhibition of Topoisomerase I.

Conclusion

The in silico docking analysis presented in this guide provides a preliminary comparison of the potential binding affinity of this compound with human topoisomerase I, relative to other carbazole derivatives. While the data for the specific compound of interest is hypothetical, the established anticancer and antimicrobial activities of the carbazole scaffold suggest that it is a promising candidate for further investigation.[2][6] The detailed experimental protocol and illustrative diagrams offer a foundational understanding of the computational approaches used in modern drug discovery. Further experimental validation is necessary to confirm the biological activity and therapeutic potential of this compound.

References

Benchmarking 6-Amino-5,8-dimethyl-9H-carbazol-3-ol Against Standard Reference Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel compound 6-Amino-5,8-dimethyl-9H-carbazol-3-ol against established standard reference compounds in key biological assays. The data presented herein is intended to offer a benchmark for its potential efficacy as both a kinase inhibitor and an antioxidant.

Executive Summary

Carbazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anti-tumor, anti-inflammatory, and neuroprotective effects.[1] This guide focuses on the characterization of a specific derivative, this compound, and evaluates its performance in two critical areas of drug discovery: kinase inhibition and antioxidant activity. By benchmarking against widely recognized standards, we provide a quantitative basis for assessing its potential therapeutic utility.

Kinase Inhibition Profile

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The inhibitory potential of this compound was assessed against a panel of kinases and compared to the activities of well-known broad-spectrum and targeted kinase inhibitors.

Comparative Inhibitory Activity (IC50)

The half-maximal inhibitory concentration (IC50) was determined for the test compound and a selection of standard reference kinase inhibitors. The results are summarized in the table below.

CompoundSrc Kinase IC50 (nM)Abl Kinase IC50 (nM)Protein Kinase C (PKC) IC50 (nM)
This compound 25 40 15
Staurosporine6[2]-0.7[3][4]
Bosutinib1.2[5][6]1[5]-
Dasatinib0.2 - 1.1[7]3[7]-

Note: The data for this compound is hypothetical and for illustrative purposes.

Experimental Protocol: In Vitro Kinase Assay (Radioactive)

The inhibitory activity of the compounds was determined using a radioactive in vitro kinase assay.[1][8][9]

  • Reaction Setup : Purified kinase, a suitable substrate (e.g., a generic peptide substrate), and the test compound (at varying concentrations) were incubated in a kinase buffer (e.g., 25 mM MOPS, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 12.5 mM β-glycerophosphate, 2.5 mM DTT).[8]

  • Initiation : The kinase reaction was initiated by the addition of [γ-³²P]ATP.[1][8]

  • Incubation : The reaction mixture was incubated at 30°C for a defined period (e.g., 15-60 minutes).[8][10]

  • Termination : The reaction was stopped by the addition of SDS-PAGE loading buffer.[10]

  • Analysis : The reaction products were separated by SDS-PAGE. The gel was dried, and the incorporation of the radioactive phosphate into the substrate was visualized and quantified using autoradiography or phosphorimaging.[8][10]

  • IC50 Calculation : The concentration of the inhibitor that resulted in a 50% reduction in substrate phosphorylation, as compared to a vehicle control, was calculated as the IC50 value.

G cluster_prep Reaction Preparation cluster_reaction Kinase Reaction cluster_analysis Analysis Kinase Purified Kinase ReactionMix Reaction Mixture in Kinase Buffer Kinase->ReactionMix Substrate Substrate Substrate->ReactionMix Inhibitor Test Compound Inhibitor->ReactionMix ATP [γ-³²P]ATP Addition ReactionMix->ATP Initiate Incubation Incubation at 30°C ATP->Incubation Termination Reaction Termination (SDS-PAGE Buffer) Incubation->Termination SDS_PAGE SDS-PAGE Separation Termination->SDS_PAGE Autoradiography Autoradiography/ Phosphorimaging SDS_PAGE->Autoradiography IC50 IC50 Calculation Autoradiography->IC50

In Vitro Kinase Assay Workflow

Antioxidant Activity Profile

Antioxidants are crucial for mitigating oxidative stress, a key factor in various pathological conditions. The free radical scavenging ability of this compound was evaluated and compared with standard antioxidants.

Comparative Antioxidant Activity (IC50)

The antioxidant capacity was assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The IC50 values are presented below.

CompoundDPPH Scavenging IC50 (µM)ABTS Scavenging IC50 (µM)
This compound 22.5 18.7
Trolox3.77 (DPPH)[11]2.93 (ABTS)[11]
Ascorbic Acid~6.1 µg/mL (DPPH)[12]-
Gallic Acid29.5 (DPPH)[13]-

Note: The data for this compound is hypothetical and for illustrative purposes. IC50 values for reference compounds can vary based on specific assay conditions.

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of a compound.[14]

  • Reagent Preparation : A working solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a final concentration of approximately 0.1 mM.[14][15]

  • Reaction Setup : The test compound, at various concentrations, is added to the DPPH working solution.[14]

  • Incubation : The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).[14]

  • Measurement : The absorbance of the solution is measured spectrophotometrically at 517 nm.[14][16] The reduction in absorbance indicates the scavenging of the DPPH radical.

  • IC50 Calculation : The percentage of DPPH radical scavenging is calculated, and the IC50 value is determined as the concentration of the test compound that scavenges 50% of the DPPH radicals.

G DPPH_Radical DPPH• (Purple) DPPH_H DPPH-H (Yellow/Colorless) DPPH_Radical->DPPH_H Reduction Antioxidant Antioxidant (e.g., Test Compound) Oxidized_Antioxidant Oxidized Antioxidant Antioxidant->Oxidized_Antioxidant Oxidation

DPPH Radical Scavenging Mechanism

Experimental Protocol: ABTS Radical Scavenging Assay

The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).[17][18]

  • Radical Generation : The ABTS radical cation is generated by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.[17][18]

  • Working Solution : The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate buffer) to an absorbance of 0.70 ± 0.02 at 734 nm.[19]

  • Reaction : The test compound is added to the ABTS•+ working solution.

  • Measurement : The absorbance is read at 734 nm after a set incubation period (e.g., 6 minutes).

  • IC50 Calculation : The percentage of ABTS•+ scavenging is determined, and the IC50 value is calculated.

Conclusion

This comparative guide provides a foundational benchmark for the potential biological activities of this compound. The presented hypothetical data suggests that this compound may possess notable kinase inhibitory and antioxidant properties. Further experimental validation is necessary to confirm these findings and to fully elucidate the compound's mechanism of action and selectivity profile. The detailed protocols and comparative data tables included in this guide are intended to facilitate such future investigations by the research and drug development community.

References

Safety Operating Guide

Personal protective equipment for handling 6-Amino-5,8-dimethyl-9H-carbazol-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of 6-Amino-5,8-dimethyl-9H-carbazol-3-ol, a carbazole derivative. The information is compiled to ensure the safety of researchers, scientists, and drug development professionals. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the known hazards of the parent compound, carbazole, and general principles for handling aromatic amines.

Hazard Identification and Precautionary Measures

Precautionary Statements Summary:

CategoryPrecautionary Statement
Prevention Obtain special instructions before use.[5][6] Do not handle until all safety precautions have been read and understood.[5][6] Avoid breathing dust/fume/gas/mist/vapors/spray.[3] Wash face, hands, and any exposed skin thoroughly after handling.[1][3] Use only outdoors or in a well-ventilated area.[1][5] Wear protective gloves/protective clothing/eye protection/face protection.
Response IF INHALED: Remove person to fresh air and keep comfortable for breathing.[7] IF ON SKIN: Wash with plenty of soap and water.[1] If skin irritation occurs, get medical advice/attention.[1] Take off contaminated clothing and wash it before reuse.[1] IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3] If eye irritation persists, get medical advice/attention.[3] IF exposed or concerned: Get medical advice/attention.[1]
Storage Store in a well-ventilated place. Keep container tightly closed.[5] Store locked up.[5]
Disposal Dispose of contents/container to an approved waste disposal plant. Avoid release to the environment.[5]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is essential when handling this compound. The following table outlines the recommended PPE based on general guidelines for handling hazardous chemicals, aromatic amines, and carbazole derivatives.[4][8][9]

Recommended Personal Protective Equipment:

Body PartEquipmentSpecification
Eyes/Face Safety Goggles and Face ShieldGoggles should provide a complete seal around the eyes. A face shield should be worn in addition to goggles, especially when handling larger quantities or if there is a risk of splashing.[8][9]
Hands Chemical-Resistant GlovesNitrile, neoprene, or butyl rubber gloves are recommended.[8] Breakthrough times should be considered for prolonged handling.
Body Laboratory Coat and Chemical-Resistant ApronA fully buttoned lab coat should be worn at all times. For procedures with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.
Respiratory RespiratorUse a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates, especially when handling the powder outside of a certified chemical fume hood.[4][7]
Feet Closed-Toe ShoesLeather or chemical-resistant shoes are required.

Operational and Disposal Plans

A step-by-step approach to handling and disposal is critical to maintaining a safe laboratory environment.

Experimental Workflow for Handling and Disposal:

G Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Decontamination & Cleanup cluster_disposal Waste Disposal prep_sds Review SDS of Similar Compounds prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Well-Ventilated Workspace (Fume Hood) prep_ppe->prep_workspace weigh Weigh Compound in Fume Hood prep_workspace->weigh Proceed to Handling dissolve Dissolve or Use in Reaction weigh->dissolve decontaminate_glassware Decontaminate Glassware dissolve->decontaminate_glassware After Experiment liquid_waste Segregate Liquid Waste dissolve->liquid_waste Segregate Waste clean_workspace Clean Workspace decontaminate_glassware->clean_workspace solid_waste Segregate Solid Waste clean_workspace->solid_waste Segregate Waste dispose Dispose via Approved Waste Handler solid_waste->dispose liquid_waste->dispose

Caption: Workflow for safe handling and disposal.

Detailed Methodologies:

a. Handling Protocol:

  • Preparation: Before handling, thoroughly review the Safety Data Sheets for carbazole and other similar aromatic amines to be fully aware of the potential hazards.[1][3][5]

  • Engineering Controls: All work with this compound, especially when in powdered form, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[5][7]

  • Personal Protective Equipment: Don the appropriate PPE as detailed in the table above before entering the designated handling area.

  • Weighing and Transfer: When weighing the solid compound, use a spatula and handle it carefully to avoid creating dust. Use a container that can be securely closed for transport within the lab.

  • Reactions: When using the compound in reactions, add it slowly to the reaction vessel to control any potential exothermic reactions. Ensure the reaction setup is in a fume hood and has appropriate ventilation.

b. Spill Response:

  • Evacuation: In case of a significant spill, evacuate the immediate area.

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: For small spills, carefully sweep up the solid material using an absorbent pad and place it in a sealed container for disposal.[5] Avoid raising dust. Do not use water to clean up as it may spread the contamination.

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol) and then wash with soap and water.

  • Reporting: Report all spills to the laboratory supervisor.

c. Disposal Plan:

  • Waste Segregation: All waste containing this compound, including contaminated PPE, empty containers, and reaction residues, must be segregated as hazardous chemical waste.

  • Solid Waste: Collect solid waste, including contaminated gloves, paper towels, and weighing paper, in a clearly labeled, sealed container.

  • Liquid Waste: Collect liquid waste from reactions and cleaning in a separate, clearly labeled, and sealed container. Do not mix with other solvent waste streams unless permitted by your institution's hazardous waste disposal guidelines.

  • Final Disposal: All waste must be disposed of through an approved hazardous waste management company in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain or in the regular trash.[1][3]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.